4-(Methylthio)thiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMOWQQIZINTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149957 | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-97-0 | |
| Record name | 4-(Methylthio)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfanyl)thiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylthio)thiophenol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 4-(Methylthio)thiophenol (CAS No. 1122-97-0), a bifunctional organosulfur compound of significant interest in chemical synthesis, drug discovery, and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering valuable insights for researchers, chemists, and professionals in related fields.
Molecular Structure and Identification
This compound, also known as 4-mercaptothioanisole, possesses a unique molecular architecture featuring a benzene ring substituted with both a thiol (-SH) and a methylthio (-SCH₃) group at the para position.[1][2] This structure imparts a combination of nucleophilic and redox-active properties, making it a versatile building block in organic synthesis.
The key identifiers for this compound are:
-
Chemical Name: this compound[3]
-
CAS Number: 1122-97-0[4]
-
Molecular Formula: C₇H₈S₂[4]
-
Molecular Weight: 156.27 g/mol
-
InChI Key: KYMOWQQIZINTJZ-UHFFFAOYSA-N[4]
-
SMILES: CSc1ccc(S)cc1
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid or solid | [2][5] |
| Melting Point | 19-23 °C | [3][5][6] |
| Boiling Point | 252.9 ± 23.0 °C at 760 mmHg; 116-117 °C at 3 mmHg | [5][6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Refractive Index | 1.6530 | [3][5] |
| pKa | 6.37 ± 0.10 (Predicted) | [5] |
| LogP | 2.69720 | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the electrophilic aromatic substitution of a starting phenol with a sulfur-containing electrophile. For instance, the synthesis of the related compound 4-(methylthio)phenol can be achieved by reacting phenol with dimethyl disulfide in the presence of a strong acid catalyst like sulfuric acid.[1][7] A similar principle can be applied to generate this compound, often starting from 4-(methylthio)aniline via diazotization followed by reaction with a sulfur source.[1]
Another versatile approach is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on an aromatic ring is displaced by a sulfur nucleophile.[1]
Below is a generalized workflow for the synthesis of thiophenols from anilines, a common strategy for producing compounds like this compound.
Caption: Generalized synthetic workflow for this compound.
A detailed experimental protocol for a related synthesis, the preparation of N-(4-chloro-3-mercaptophenyl)picolinamide, highlights the key steps often involved in generating substituted thiophenols.[8] While not a direct synthesis of the title compound, it illustrates the reduction of a nitro group to an aniline and the subsequent manipulation of sulfur-containing functionalities.[8]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its two sulfur-containing functional groups.
-
Thiol Group (-SH): The thiol group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. This allows for a variety of reactions, including alkylation, acylation, and addition to electrophiles. The thiol is also susceptible to oxidation, readily forming the corresponding disulfide, bis(4-(methylthio)phenyl) disulfide, in the presence of mild oxidizing agents like air or halogens.[1] This dimerization is a reversible process.
-
Methylthio Group (-SCH₃): The methylthio group is less reactive than the thiol but can undergo oxidation under controlled conditions. For example, treatment with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the methylthio group into a methylsulfinyl (-S(O)CH₃) or, with stronger oxidation, a methylsulfonyl (-SO₂CH₃) group.[1][9] These transformations significantly alter the electronic properties of the molecule.
The synthesis of the related 4-(methylthio)phenol via electrophilic aromatic substitution proceeds through the generation of a methylsulfenium cation (CH₃S⁺) or a similar electrophilic species from dimethyl disulfide and a strong acid.[1] This electrophile then attacks the electron-rich phenol ring, followed by deprotonation to restore aromaticity.[1]
Applications in Research and Development
This compound and its derivatives are valuable intermediates in several areas of chemical and pharmaceutical research.
Drug Discovery and Development
The structural motifs present in this compound are of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications.
A notable application is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging.[1] Specifically, thiophenol precursors related to this compound are crucial for developing PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4), a target for treating neurological disorders such as Parkinson's disease.[1] Carbon-11 labeled N-(methylthiophenyl)picolinamide derivatives have been synthesized from their corresponding thiophenol precursors and have shown high binding affinity for mGlu4, making them effective tools for brain imaging.[1]
Furthermore, the methylthiophenyl moiety is found in various biologically active compounds and is a subject of structure-activity relationship studies.[9] For instance, it has been incorporated into potential microtubule targeting agents for cancer therapy.[9] The in vitro metabolism of such compounds often involves the oxidation of the methylthio group to the corresponding sulfoxide and sulfone, which can modulate the biological activity.[9]
Materials Science
The ability of thiols to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a cornerstone of nanotechnology and surface science. This compound can be utilized in this context, with the thiol group serving as the anchor to the gold surface.[1] The methylthio group at the para position provides a specific chemical functionality to the exposed surface of the monolayer, allowing for the tuning of surface properties such as wettability and chemical reactivity.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the -SCH₃ group (a singlet), the thiol proton (-SH, a singlet which may be broad and its chemical shift can be concentration-dependent), and the aromatic protons on the benzene ring (typically appearing as two doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern).[1][10]
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, and the four distinct carbons of the benzene ring (two substituted and two unsubstituted).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include S-H stretching for the thiol group (typically a weak band around 2550-2600 cm⁻¹), C-S stretching, and various bands corresponding to the aromatic ring (C-H and C=C stretching).[4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular weight of C₇H₈S₂.[11] Characteristic fragmentation patterns can also be observed.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[12]
-
Hazards: May cause skin and serious eye irritation.[12][13] It may also cause an allergic skin reaction.[12] The compound is often described as having a stench.[12]
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14] Avoid breathing vapors or dust.[12] Wash hands thoroughly after handling.[12]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes.[12] If on skin, wash with plenty of soap and water.[12] If inhaled, move to fresh air.[12] Seek medical attention if irritation or other symptoms persist.[12]
Conclusion
This compound is a structurally interesting and synthetically versatile molecule. Its dual sulfur functionalities provide a platform for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Its applications in drug discovery, particularly in the development of neuroimaging agents, and its potential use in materials science underscore its importance in modern chemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in these and other emerging fields.
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An In-depth Technical Guide to 4-(Methylthio)thiophenol (CAS 1122-97-0)
This guide provides a comprehensive technical overview of 4-(Methylthio)thiophenol, a pivotal sulfur-containing organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, established synthesis methodologies, characteristic reactions, and significant applications, with a strong emphasis on its role in medicinal chemistry and materials science.
Core Characteristics and Physicochemical Properties
This compound, also known by synonyms such as 4-mercaptothioanisole and 4-(methylsulfanyl)benzenethiol, is an organic sulfur compound with the molecular formula C₇H₈S₂.[1][2] Its structure is characterized by a benzene ring substituted with both a thiol (-SH) group and a methylthio (-SCH₃) group at the para position.[2] This unique arrangement of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
The compound typically appears as a colorless to pale yellow liquid or a solid, contingent on its purity and the ambient temperature, with a characteristic sulfurous odor.[2][3] It is soluble in many organic solvents and has limited solubility in water.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1122-97-0 | [1] |
| Molecular Formula | C₇H₈S₂ | [1] |
| Molecular Weight | 156.27 g/mol | [5] |
| Melting Point | 19-23 °C | [1] |
| Boiling Point | 252.9 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 106.7 ± 22.6 °C | [1] |
| LogP | 3.01 | [1] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2][6] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes, with the choice often dictated by the availability of starting materials, desired scale, and economic feasibility. The core of these syntheses revolves around the formation of a carbon-sulfur bond at the para position of a thioanisole derivative or the introduction of a methylthio group to a thiophenol derivative.
Nucleophilic Aromatic Substitution (SNAr)
A prevalent and effective method for synthesizing aryl thiols involves nucleophilic aromatic substitution.[7] This approach typically utilizes a halo-substituted thioanisole as the substrate. For instance, 4-chlorothioanisole can be reacted with a sulfhydrylating agent like sodium hydrosulfide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.[7]
Illustrative Reaction Scheme:
Caption: SNAr synthesis of this compound.
Experimental Protocol: Synthesis via SNAr from 4-Chlorothioanisole
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium hydrosulfide (NaSH) to the DMF and stir the suspension.
-
Substrate Addition: Slowly add 4-chlorothioanisole to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100-120 °C and maintain the temperature, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification & Extraction: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Diazotization of 4-(Methylthio)aniline
Another versatile method for the synthesis of thiophenols is through the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile.[7] In this pathway, 4-(methylthio)aniline is converted to a diazonium salt, which is then treated with a reagent like potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the desired thiophenol.[7]
Workflow for Diazotization Route:
Caption: Diazotization synthesis workflow.
A crucial consideration in this method is the inherent instability of diazonium salts, which necessitates careful temperature control and handling, especially on a larger scale.[7]
Key Chemical Reactions and Reactivity
The dual functionality of this compound, possessing both a nucleophilic thiol group and an electron-donating methylthio group, governs its chemical reactivity.
Oxidation Reactions
The thiol group is susceptible to oxidation. Under mild oxidizing conditions, such as exposure to air or treatment with gentle oxidizing agents, it readily dimerizes to form the corresponding disulfide, 4,4'-bis(methylthio)diphenyl disulfide.[7] This reaction is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents.
Furthermore, the methylthio group can also undergo oxidation. Controlled oxidation, for instance with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide to a sulfoxide, forming 4-(methylsulfinyl)thiophenol, and further oxidation can yield the corresponding sulfone.[7] This modulation of the oxidation state of the sulfur atoms can significantly alter the electronic properties and biological activity of the molecule.[7]
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and reactive properties.
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various biologically active molecules.[7] Its structural motif is found in compounds designed to interact with specific biological targets. For instance, thiophenol derivatives are instrumental in the development of radioligands for Positron Emission Tomography (PET), a non-invasive molecular imaging technique.[7] Specifically, derivatives of this compound have been used to synthesize PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4), a target for potential treatments of neurological disorders like Parkinson's disease.[7]
The thiophene moiety, a related sulfur-containing heterocycle, is a well-established pharmacophore in medicinal chemistry, and the principles of its bioisosteric properties and ability to engage in various biological interactions can be extended to thiophenol derivatives.[8]
Precursor for Agrochemicals
Thiophenols are important intermediates in the production of certain pesticides.[9] For example, 4-methylthiophenol, a closely related compound, is a known intermediate for pesticides.[9] The structural features of this compound make it a plausible precursor for novel agrochemicals.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the methylthio (-SCH₃) protons, the aromatic protons, and the thiol (-SH) proton.[7][10] | [7][10] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[11][12] | [11][12] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S-H and C-S stretching vibrations. | [11] |
Safety and Handling
As with all thiols, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[13][14] The use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[13][14] It is also noted to be air-sensitive, and reactions involving it may benefit from being conducted under an inert atmosphere to prevent oxidative side reactions.[3][7]
Emergency First-Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[14]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[14]
-
If inhaled: Move the person to fresh air.[14]
-
If swallowed: Clean mouth with water and drink plenty of water afterward.[14]
In all cases of exposure, seek medical attention if symptoms persist.[14]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, characterized by two distinct sulfur-containing functional groups, provides a platform for a wide range of chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
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An In-depth Technical Guide to the Physical Properties of 4-(Methylsulfanyl)benzenethiol
This guide provides a comprehensive overview of the key physical properties of 4-(methylsulfanyl)benzenethiol (CAS No. 1122-97-0), a critical organosulfur compound utilized in various research and development applications, including organic synthesis and drug discovery. The following sections detail its fundamental physicochemical characteristics, supported by experimental protocols and theoretical considerations to provide a holistic understanding for researchers, scientists, and drug development professionals.
Molecular and Chemical Identity
4-(Methylsulfanyl)benzenethiol, also known as 4-(methylthio)benzenethiol or 4-mercaptothioanisole, is a bifunctional aromatic compound containing both a thiol (-SH) and a methylsulfanyl (-SCH₃) group.[1][2] This unique structure imparts specific reactivity and physical characteristics that are crucial for its application in chemical synthesis.
Table 1: Chemical Identity of 4-(Methylsulfanyl)benzenethiol
| Identifier | Value | Source |
| CAS Number | 1122-97-0 | [1][3] |
| Molecular Formula | C₇H₈S₂ | [1][3] |
| Molecular Weight | 156.27 g/mol | [1][3] |
| InChI Key | KYMOWQQIZINTJZ-UHFFFAOYSA-N | [4] |
| SMILES | CSc1ccc(S)cc1 | [1][4] |
Core Physicochemical Properties
The physical state and behavior of 4-(methylsulfanyl)benzenethiol under various conditions are dictated by its molecular structure. The presence of a polarizable sulfur atom and a hydrogen-bonding thiol group influences its melting point, boiling point, and solubility.
Table 2: Summary of Physical Properties
| Property | Value | Conditions | Source |
| Appearance | Colorless to yellow liquid or solid | Room Temperature | [2][3] |
| Melting Point | 19-23 °C | - | [2][3][4] |
| Boiling Point | 116-117 °C | 3 mmHg | [3] |
| Density | 1.19 g/cm³ | - | [3] |
| Refractive Index | 1.6530 | - | [2][3] |
| Flash Point | >110 °C (>230 °F) | - | [3] |
| Vapor Pressure | 0.03 mmHg | 25 °C | [2][3] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | Room Temperature | [3] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is paramount for the safe handling, reaction optimization, and quality control of 4-(methylsulfanyl)benzenethiol. The following section outlines standardized protocols for these measurements.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
The melting point provides a sharp indication of purity. DSC is a highly accurate method for its determination.
Protocol:
-
Calibrate the DSC instrument using certified indium and tin standards.
-
Accurately weigh 1-3 mg of 4-(methylsulfanyl)benzenethiol into a standard aluminum DSC pan.
-
Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The onset of the endothermic peak in the heat flow curve is recorded as the melting point.
Caption: Spectroscopic techniques for structural confirmation.
Safety and Handling
4-(Methylsulfanyl)benzenethiol possesses certain hazards that necessitate careful handling.
-
Hazards: It is classified as an irritant, particularly to the eyes. [3]May cause sensitization by skin contact. [3]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [3]* Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. [5]* Storage: Store in a cool, dry, and well-ventilated place. [5][6]It is sensitive to air. [2][3]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 4-(methylsulfanyl)benzenethiol. A thorough understanding of these characteristics, determined through rigorous experimental protocols, is fundamental for the effective and safe utilization of this compound in research and development. The interplay of its functional groups dictates its physical behavior, and a comprehensive grasp of this relationship is key to its successful application in the synthesis of novel molecules.
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1H NMR spectrum of 4-(Methylthio)thiophenol
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylthio)thiophenol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound. Our approach moves beyond a simple data report, offering insights into the causal relationships between molecular structure and spectral features, ensuring a robust understanding for accurate structural elucidation and quality control.
Introduction: The Molecule and the Method
This compound (CAS No. 1122-97-0) is a bifunctional organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group attached to a benzene ring in a para configuration.[1][2][3] Its role as a versatile intermediate in the synthesis of pharmaceuticals and pesticides makes its unambiguous characterization essential.[4]
¹H NMR spectroscopy stands as the premier analytical technique for this purpose, providing precise information about the electronic environment of every proton in the molecule. This guide will dissect the ¹H NMR spectrum of this compound, explaining how each signal arises and how to interpret it with confidence.
The Structural Landscape of this compound
To interpret the spectrum, one must first understand the molecule's electronic and structural properties. The molecule possesses three distinct types of protons: the methyl protons of the methylthio group, the labile proton of the thiol group, and the aromatic protons on the benzene ring.
The two substituents exert opposing electronic effects on the aromatic ring. The methylthio group (-SCH₃) is an activating, ortho-para directing group due to the lone pairs on the sulfur atom participating in resonance. The thiol group (-SH) is also activating and ortho-para directing. Their placement at positions 1 and 4 creates a symmetrical electronic environment along the C1-C4 axis. This symmetry is the primary determinant of the aromatic region's appearance in the ¹H NMR spectrum.
Caption: Labeled structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of ¹H NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol describes a self-validating system for acquiring a publication-quality spectrum.
Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual peak at ~7.26 ppm.[5] The choice of solvent can influence the chemical shift of labile protons like the thiol proton.[6][7]
-
Analyte Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. A higher concentration can lead to signal broadening, while a lower concentration may require more scans.
-
Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Many commercial deuterated solvents already contain TMS.
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Number of Scans (NS): 8-16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds. This allows for nearly complete relaxation of protons, ensuring accurate integration.
-
Acquisition Time (AQ): 3-4 seconds. A longer acquisition time provides better resolution.
-
Pulse Width (P1): A 90° pulse, calibrated for the specific probe being used.
Caption: Standard experimental workflow for ¹H NMR analysis.
Spectral Interpretation: Decoding the Signals
The ¹H NMR spectrum of this compound is characterized by three main regions corresponding to the methyl, thiol, and aromatic protons.
The Methyl Protons (-SCH₃)
-
Signal: A sharp singlet.
-
Expected Chemical Shift (δ): Approximately 2.4-2.5 ppm. This is consistent with the chemical shift of the methyl protons in thioanisole (δ ≈ 2.47 ppm in CDCl₃) and 4-(methylthio)phenol (δ ≈ 2.44 ppm in CDCl₃).[9][10]
-
Integration: Integrates to 3 protons.
-
Causality: These three protons are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Their proximity to the electron-donating sulfur atom places them in this characteristic region.
The Thiol Proton (-SH)
-
Signal: Typically a broad singlet.
-
Expected Chemical Shift (δ): Highly variable, often between 3.0 and 4.0 ppm. The chemical shift of the thiol proton in thiophenol itself is around 3.4-3.5 ppm.[11][12]
-
Integration: Integrates to 1 proton.
-
Causality: The broadness and variability of this signal are due to chemical exchange with trace amounts of water or other labile protons in the solvent.[13] Its position is sensitive to concentration, temperature, and solvent hydrogen-bonding capacity.[6][7] This assignment can be unequivocally confirmed by a D₂O exchange experiment, where adding a drop of D₂O to the NMR tube will cause the -SH signal to disappear as the proton is replaced by deuterium.
The Aromatic Protons (AA'BB' System)
The para-disubstituted aromatic ring gives rise to a classic, complex splitting pattern that is a hallmark of this substitution.
-
Signals: Two distinct multiplets, which often appear as two doublets.
-
Expected Chemical Shifts (δ):
-
Protons Hb (ortho to -SH): Expected to be further downfield, around 7.2-7.4 ppm.
-
Protons Hd (ortho to -SCH₃): Expected to be more upfield (shielded), around 7.0-7.2 ppm. This prediction is based on the stronger shielding effect of the -SCH₃ group compared to the -SH group.
-
-
Integration: Each multiplet integrates to 2 protons.
-
Causality & Coupling: The protons labeled Hb are chemically equivalent, as are the protons labeled Hd. However, the coupling of a specific Hb proton to its adjacent Hd (ortho, ³J) is different from its coupling to the Hd proton across the ring (para, ⁵J). This magnetic non-equivalence gives rise to what is known as an AA'BB' spin system. While often reported as two doublets for simplicity, they are technically higher-order multiplets. The splitting observed is dominated by the strong ortho-coupling (³J), which is typically in the range of 7-9 Hz for benzene rings.[14][15]
Summary of Expected ¹H NMR Data
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Methyl Protons | Ha | ~ 2.45 | Singlet (s) | N/A | 3H |
| Thiol Proton | Hc | ~ 3.4 (variable) | Broad Singlet (br s) | N/A | 1H |
| Aromatic Protons | Hd | ~ 7.1 | Apparent Doublet (app d) | ³J ≈ 8-9 | 2H |
| Aromatic Protons | Hb | ~ 7.3 | Apparent Doublet (app d) | ³J ≈ 8-9 | 2H |
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a molecular structure. The spectrum is defined by a sharp singlet for the methyl group, a variable and broad singlet for the thiol proton, and a characteristic AA'BB' system in the aromatic region appearing as two apparent doublets. This detailed guide provides the necessary framework for researchers to not only identify the compound but also to assess its purity with a high degree of confidence, reinforcing the indispensable role of NMR spectroscopy in modern chemical science.
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An In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-(Methylthio)thiophenol
This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(methylthio)thiophenol. The content herein is structured to offer not just data, but a foundational understanding of the spectral features through an exploration of theoretical principles and comparative data analysis.
Introduction
This compound, with the chemical structure C₇H₈S₂, is a disubstituted benzene derivative featuring two sulfur-containing functional groups: a thiol (-SH) and a methylthio (-SCH₃) group, in a para arrangement. The unique electronic properties of these sulfur-containing moieties significantly influence the electron distribution within the benzene ring, making ¹³C NMR spectroscopy an invaluable tool for its structural elucidation and characterization. Understanding the ¹³C NMR spectrum of this compound is crucial for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations, which is of particular interest in medicinal chemistry and materials science.
This guide will delve into the theoretical underpinnings of the ¹³C NMR spectrum of this compound, provide a detailed assignment of its carbon signals based on empirical data and established principles of substituent effects, and present a standardized protocol for acquiring high-quality spectral data.
Theoretical Principles: Substituent Effects on Aromatic ¹³C Chemical Shifts
The chemical shift of a carbon atom in a benzene ring is highly sensitive to the nature of the substituents attached. The observed shift is a combination of inductive and resonance effects. In the case of this compound, we have two substituents to consider: the thiol (-SH) group and the methylthio (-SCH₃) group.
-
The Thiol (-SH) Group: The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. However, the lone pairs on the sulfur can participate in resonance with the aromatic π-system, donating electron density. This resonance effect is generally stronger than the inductive effect, leading to an overall electron-donating character, particularly at the ortho and para positions.
-
The Methylthio (-SCH₃) Group: Similar to the thiol group, the methylthio group exhibits both inductive and resonance effects. The sulfur atom's electronegativity results in an inductive withdrawal of electron density from the ring. Conversely, the lone pairs on the sulfur atom can be delocalized into the ring through resonance, acting as an electron-donating group. The interplay of these effects determines the net electronic influence on the aromatic carbons.
For a 1,4-disubstituted benzene, the chemical shifts of the aromatic carbons can be predicted with reasonable accuracy using the principle of additivity of substituent chemical shifts (SCS). The predicted chemical shift for a given carbon is the sum of the chemical shift of benzene (128.5 ppm) and the SCS values for each substituent at the ipso, ortho, meta, and para positions.
Analysis of ¹³C NMR Spectral Data
While a publicly available, high-resolution ¹³C NMR spectrum of this compound with assigned peaks is not readily found in spectral databases, we can predict the chemical shifts with a high degree of confidence by analyzing the spectra of analogous compounds and applying the principles of substituent additivity. For this analysis, we will use the known ¹³C NMR data for thiophenol and thioanisole (methyl phenyl sulfide).
Table 1: ¹³C NMR Chemical Shift Data (ppm) for Thiophenol, Thioanisole, and Predicted Shifts for this compound in CDCl₃
| Carbon Atom | Thiophenol | Thioanisole[1][2] | Predicted for this compound |
| C1 (-SH) | ~129.5 | - | ~127.8 |
| C2, C6 | ~130.5 | ~126.6 | ~132.2 |
| C3, C5 | ~129.0 | ~128.7 | ~127.0 |
| C4 (-SCH₃) | - | ~138.4 | ~136.7 |
| -SCH₃ | - | ~15.8 | ~15.5 |
Note: The chemical shifts for thiophenol are estimated from typical values for monosubstituted benzenes. The predicted values for this compound are calculated using the additivity of substituent effects.
Peak Assignment and Interpretation
Based on the analysis of substituent effects and comparison with related compounds, the following peak assignments for the ¹³C NMR spectrum of this compound are proposed:
-
-SCH₃ (Methyl Carbon): This aliphatic carbon is the most shielded and will appear at the highest field (lowest ppm value), predicted to be around 15.5 ppm .
-
C3 and C5 (meta to -SH, ortho to -SCH₃): These carbons are influenced by the meta-directing inductive effect of the -SH group and the ortho-directing resonance effect of the -SCH₃ group. Their chemical shift is predicted to be around 127.0 ppm .
-
C1 (ipso-carbon attached to -SH): The carbon directly attached to the thiol group is expected to be shielded relative to benzene due to the resonance donation from sulfur. Its predicted chemical shift is approximately 127.8 ppm .
-
C2 and C6 (ortho to -SH, meta to -SCH₃): These carbons are significantly affected by the ortho-directing resonance of the -SH group and the meta-directing inductive effect of the -SCH₃ group. They are expected to be deshielded, with a predicted chemical shift around 132.2 ppm .
-
C4 (ipso-carbon attached to -SCH₃): The carbon bearing the methylthio group will be the most deshielded of the aromatic carbons due to the combined inductive and resonance effects of both sulfur-containing substituents. Its chemical shift is predicted to be around 136.7 ppm .
Due to the para-substitution pattern, the molecule possesses a plane of symmetry, resulting in four distinct signals for the aromatic carbons and one for the methyl carbon.[3]
Visualization of Molecular Structure and Electronic Effects
The following diagram illustrates the structure of this compound and the key through-bond effects influencing the ¹³C NMR chemical shifts.
Caption: Molecular structure of this compound with key electronic influences.
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurity signals. If necessary, purify the compound by recrystallization or column chromatography.
-
Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.[5] This concentration is generally sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Dissolution and Transfer: Dissolve the sample completely in the solvent in a small vial before transferring the solution to the NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
Tube Sealing: Cap the NMR tube securely to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Pulse Width (P1): Use a 30° flip angle to allow for a shorter relaxation delay.
-
Spectral Width (SW): Set a spectral width of approximately 200-220 ppm to encompass the full range of expected carbon chemical shifts.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A typical starting point is 1024 scans.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate when using a 30° pulse angle.
-
Acquisition Time (AQ): Set the acquisition time to be at least 1-2 seconds to ensure good digital resolution.
-
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the comprehensive analysis of the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR spectral analysis of this compound.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of information about its molecular structure. Through a systematic analysis of substituent effects and comparison with analogous compounds, a reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring reproducibility and accuracy in research and development settings. This in-depth guide serves as a valuable resource for scientists working with this and related sulfur-containing aromatic compounds.
References
- Lowers, J. & Reed, S. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions.
- Iowa State University. NMR Sample Preparation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol. [Link]
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- Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
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- The Royal Society of Chemistry. (2014). Supporting information for: One-pot synthesis of phenols from arylboronic acids using water extract of rice straw ash (WERSA)
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- Marinković, A. D., et al. (2013). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Methylthio)thiophenol
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(Methylthio)thiophenol (CAS 1122-97-0), a sulfur-containing aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis, from ionization behavior and fragmentation pathways to practical, field-proven experimental protocols. We will explore the causality behind methodological choices to ensure robust and reliable characterization of this compound.
Introduction: The Analytical Significance of this compound
This compound, with a molecular weight of 156.27 g/mol and the chemical formula C₇H₈S₂[1], is an organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group on a benzene ring.[2] The presence of two distinct sulfur moieties makes its analysis a compelling case study in mass spectrometry. Understanding the behavior of such molecules is crucial in various fields, including environmental analysis, flavor and fragrance chemistry, and as intermediates in pharmaceutical synthesis.[3][4] The reactive nature of the thiol group presents both challenges and opportunities for its detection and characterization.[5]
This guide will provide the foundational knowledge and practical steps to confidently analyze this compound using mass spectrometry, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a prevalent technique for volatile and semi-volatile organic compounds.[6]
Foundational Chemical Properties
A solid understanding of the analyte's chemical properties is paramount for method development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈S₂ | Cheméo[1] |
| Molecular Weight | 156.27 g/mol | Cheméo[1] |
| CAS Number | 1122-97-0 | ChemicalBook[7] |
| Boiling Point | 116-117 °C at 3 mmHg | ChemicalBook[8] |
| Melting Point | 19-23 °C | ChemicalBook[8] |
| Flash Point | >110 °C (>230 °F) | ChemicalBook[8] |
Its volatility and thermal stability make it an excellent candidate for analysis by GC-MS.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is a critical decision that dictates the nature of the resulting mass spectrum. Ionization methods can be broadly categorized as "hard" or "soft," depending on the energy imparted to the analyte molecule.[9]
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) that is often unstable and undergoes extensive fragmentation.[10] This provides rich structural information but may result in a weak or absent molecular ion peak.[10] EI is the most common ionization method for GC-MS.[11]
-
Chemical Ionization (CI): A softer ionization technique where a reagent gas (e.g., methane or ammonia) is first ionized.[12] These reagent gas ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule ([M+H]⁺).[13] This results in significantly less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.[12]
-
Electrospray Ionization (ESI): A very soft ionization technique primarily used for liquid chromatography-mass spectrometry (LC-MS) of polar, and often large, molecules.[10][14] For a small, relatively nonpolar molecule like this compound, ESI would likely be inefficient unless the thiol proton is abstracted in negative ion mode ([M-H]⁻) or derivatized to introduce a more readily ionizable group.
-
Atmospheric Pressure Chemical Ionization (APCI): Also used with LC-MS, APCI is suitable for less polar, semi-volatile compounds that are not easily ionized by ESI.[9] It involves a corona discharge to ionize the solvent, which then transfers charge to the analyte.[14] APCI could be a viable alternative to GC-MS for the analysis of this compound.
The logical relationship for selecting an ionization source for this compound is outlined in the diagram below.
Caption: Ionization technique selection logic.
For the purpose of this guide, we will focus on Electron Ionization (EI) due to its widespread use in GC-MS and its ability to provide detailed structural information through fragmentation analysis.
Electron Ionization Mass Spectrum and Fragmentation Pathway
The 70 eV EI mass spectrum of this compound is characterized by several key fragment ions. The fragmentation pattern is a direct consequence of the molecule's structure, with bond cleavages occurring at the most energetically favorable sites.
Interpretation of the Mass Spectrum
The NIST database provides the electron ionization mass spectrum for this compound, which serves as our reference for interpreting its fragmentation.[15] The major ions and their proposed identities are summarized below.
| m/z | Proposed Identity | Description |
| 156 | [C₇H₈S₂]⁺• | Molecular Ion (M⁺•) |
| 141 | [C₆H₅S₂]⁺ | Loss of a methyl radical (•CH₃) |
| 123 | [C₆H₃S₂]⁺ | Loss of a methyl radical and water (tentative) |
| 110 | [C₆H₆S]⁺• | Thiophenol radical cation |
| 97 | [C₅H₅S]⁺ | Thiophenium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 69 | [C₄H₅S]⁺ | Thienyl-methyl cation (tentative) |
| 45 | [CHS]⁺ | Thioformyl cation |
Proposed Fragmentation Mechanism
The fragmentation of the this compound molecular ion (m/z 156) is initiated by the loss of an electron, typically from one of the sulfur atoms due to their lone pairs. The subsequent fragmentation follows predictable pathways governed by the stability of the resulting ions and neutral losses.
-
Loss of a Methyl Radical: The most prominent initial fragmentation is the cleavage of the S-CH₃ bond, a common pathway for thioethers.[1] This results in the formation of a stable ion at m/z 141 and the loss of a methyl radical (•CH₃).
-
Formation of the Thiophenol Radical Cation: Another significant fragmentation involves the cleavage of the C-S bond of the methylthio group, leading to the loss of a •SCH₃ radical and the formation of a thiophenol radical cation at m/z 110 .
-
Subsequent Fragmentations: The fragment ions undergo further decomposition. For instance, the thiophenol ion (m/z 110) can lose a hydrogen atom to form an ion at m/z 109, or it can undergo rearrangement and lose CS to form a cyclopentadienyl cation at m/z 65 .[5] The loss of H₂S from the molecular ion can also occur, leading to an ion at m/z 122.
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed EI fragmentation pathway.
Experimental Protocol: GC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.
Sample Preparation and Derivatization
Due to the reactive nature of the thiol group, which can be prone to oxidation, derivatization is often recommended to improve stability and chromatographic performance.[5] Silylation is a common technique for derivatizing active hydrogen groups, such as those in thiols.[16]
Protocol for Silylation:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).
-
Procedure: a. Dissolve approximately 1 mg of this compound in 500 µL of anhydrous pyridine in a 2 mL autosampler vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection. The resulting trimethylsilyl (TMS) derivative will be more volatile and less polar.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis on a typical GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 6890 or equivalent | Widely available and reliable. |
| MS System | Agilent 5973 or equivalent | Standard single quadrupole MS. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of aromatic compounds. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation from potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) | To generate reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI. |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
The experimental workflow is summarized in the diagram below.
Caption: GC-MS experimental workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of a standard, well-characterized GC column and established EI-MS conditions ensures reproducibility. The fragmentation pattern obtained should be consistent and comparable to the reference spectrum in the NIST library. Furthermore, running a blank solvent injection and a derivatization reagent blank is crucial to ensure that observed peaks are not artifacts of the solvent or derivatization process. For quantitative analysis, the use of a deuterated internal standard would provide the highest level of accuracy and precision.[17]
Conclusion
The mass spectrometric analysis of this compound is a straightforward process when approached with a foundational understanding of its chemical properties and ionization behavior. Electron Ionization combined with Gas Chromatography is a powerful tool for its identification, providing a rich fragmentation pattern that serves as a structural fingerprint. While direct analysis is feasible, derivatization of the thiol group can enhance stability and chromatographic performance. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to achieve accurate and reliable results in the analysis of this and similar organosulfur compounds.
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The Solubility of 4-(Methylthio)thiophenol: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 4-(Methylthio)thiophenol (CAS 1122-97-0), a critical parameter for its application in chemical synthesis, materials science, and drug development. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, a detailed protocol for its experimental determination, and practical insights for its handling and use in the laboratory.
Introduction to this compound
This compound, also known as 4-mercaptothioanisole, is an organosulfur compound featuring a benzene ring substituted with both a thiol (-SH) and a methylthio (-SCH₃) group.[1] Its unique structure makes it a valuable intermediate in organic synthesis and a candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, driven by the strong affinity of the thiol group for substrates like gold.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating solutions for surface modification applications.
Physicochemical Profile and Its Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈S₂ | [2][3] |
| Molecular Weight | 156.27 g/mol | [2][4] |
| Appearance | White to light yellow solid or clear liquid | [3][5] |
| Melting Point | 19-23 °C | [1][4][5][6] |
| Boiling Point | 116-117 °C @ 3 mmHg | [5] |
| logP (Octanol/Water) | 2.697 | [2] |
| pKa | 6.37 ± 0.10 (Predicted) | [5] |
The molecule possesses a dual nature. The aromatic ring and the methylthio group are nonpolar and hydrophobic, while the thiol group is polar and capable of acting as a weak hydrogen bond donor. The calculated octanol-water partition coefficient (logP) of 2.697 indicates a significantly greater preference for nonpolar environments over aqueous ones, predicting low water solubility.[2] The acidic nature of the thiol proton (pKa ≈ 6.37) implies that its solubility in aqueous media would increase significantly under basic conditions due to the formation of the highly polar thiolate anion.
The general principle of "like dissolves like" is the primary predictor of solubility.[7] Solvents that can engage in similar intermolecular interactions with the solute will typically dissolve it more effectively.
Logical Framework for Solubility Prediction
The interplay between the solute's functional groups and the solvent's properties determines the extent of dissolution. This relationship can be visualized as follows:
Caption: Interplay of molecular features governing solubility.
Solubility Profile in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High to Moderate | The nonpolar aromatic ring dominates, leading to favorable van der Waals interactions with nonpolar solvents. Solubility in hexane may be lower than in toluene due to the lack of pi-pi stacking interactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High | These solvents possess a significant dipole moment that can interact with the polar thiol group. Their organic character readily accommodates the nonpolar portions of the molecule. DMF is explicitly cited as a good solvent.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can act as hydrogen bond acceptors for the thiol proton. Their alkyl chains interact favorably with the benzene ring. Ethanol is a known solvent for this compound.[3] |
| Aqueous | Water | Very Low | The molecule's large hydrophobic surface area (aromatic ring, methyl group) leads to unfavorable disruption of the water's hydrogen-bonding network.[2] |
Experimental Determination of Solubility: A Standard Protocol
For precise applications, experimental determination of solubility is essential. The isothermal shake-flask method is a reliable and widely adopted technique for measuring the solubility of solids in liquids.[8][9] It involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature, followed by analysis of the saturated solution's concentration.
Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (ensure purity)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8] The time required may vary and should be determined by analyzing concentrations at different time points (e.g., 24h, 48h, 72h) until the value remains constant.
-
Phase Separation: Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, tared vial or volumetric flask.[10] This filtration step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as g/100 mL, mg/mL, or mol/L.
Workflow for Experimental Solubility Determination
Caption: Step-by-step workflow for the shake-flask method.
Safety, Handling, and Disposal
This compound requires careful handling in a laboratory setting.
-
Hazards: It can cause serious eye irritation and may cause an allergic skin reaction.[11][12] It is also associated with a strong, unpleasant odor ("stench").[11][12]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13][14] It may be sensitive to air.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11] Do not allow it to enter drains or waterways.
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar organic compound with significant nonpolar features. It is predicted to be highly soluble in polar aprotic and nonpolar solvents, with moderate to high solubility in polar protic solvents and very low solubility in water. For applications requiring precise concentration control, the isothermal shake-flask method provides a robust and reliable means of experimental determination. Adherence to proper safety protocols is essential when working with this compound.
References
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)thiophenol
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of a molecule is paramount. This guide provides a detailed examination of 4-(Methylthio)thiophenol (CAS No: 1122-97-0), focusing on its melting and boiling points. We will delve into the structural factors influencing these properties and provide a robust, field-proven protocol for their experimental determination.
Introduction to this compound
This compound, also known as 4-(Methylsulfanyl)benzenethiol or 4-Mercaptothioanisole, is an organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group attached to a benzene ring in a para configuration.[1] Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. Accurate data on its physical properties, such as melting and boiling points, are critical for its purification, handling, and application in further synthetic steps.
Core Physicochemical Data
The melting and boiling points are fundamental constants that define the physical state of a compound under given conditions. For this compound, these values are well-documented.
| Property | Value | Conditions |
| Melting Point | 19-23 °C | Atmospheric Pressure |
| Boiling Point | 252.9 °C | 760 mmHg (Atmospheric) |
| 116-117 °C | 3 mmHg (Vacuum) |
Data sourced from multiple chemical suppliers and databases.[1][2][3][4]
Scientific Discussion: Structural Influence on Thermal Properties
The observed melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.
-
Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area. The benzene ring and the two sulfur atoms contribute significantly to the molecule's polarizability, leading to moderately strong dispersion forces.
-
Dipole-Dipole Interactions: The presence of two sulfur atoms, with their differing substituent groups (H vs. CH₃), creates a net dipole moment in the molecule. These permanent dipoles lead to dipole-dipole attractions between molecules, requiring more energy to overcome compared to nonpolar molecules of similar size.
-
Hydrogen Bonding: A crucial factor for thiols is the potential for hydrogen bonding. The S-H bond is polarized, allowing the hydrogen to act as a hydrogen bond donor and the sulfur's lone pairs to act as acceptors. However, hydrogen bonding in thiols is significantly weaker than in their alcohol counterparts (phenols) due to the lower electronegativity of sulfur compared to oxygen and the larger size of the sulfur atom.[5] This weaker interaction explains why thiophenol has a much lower boiling point (169 °C) than phenol (181.7 °C), despite its higher molecular weight.[6][7]
-
Effect of the Methylthio Group: The para-substituted methylthio (-SCH₃) group influences the overall molecular properties. It increases the molecular weight and size, thereby strengthening van der Waals forces. Furthermore, it contributes to the overall polarity of the molecule. The stability of the corresponding thiophenol radical can also be influenced by such substituents, which is a key determinant in S-H bond dissociation energies.[8]
The relatively low melting point (19-23 °C) indicates that the crystal lattice forces are not exceptionally strong and can be overcome just below typical room temperature. The wide range suggests the presence of impurities or that the substance can exist as a supercooled liquid.[9]
Experimental Protocol: Capillary Melting Point Determination
Accurate and reproducible determination of the melting point is a cornerstone of compound characterization and purity assessment. The capillary method, using a modern digital apparatus, is the standard.
Methodology
-
Sample Preparation:
-
Capillary Tube Loading:
-
Take a capillary melting point tube (sealed at one end).
-
Press the open end of the tube into the powdered sample, forcing a small amount of solid into the tube.[10]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. For more effective packing, drop the tube (sealed end down) through a long, vertical glass tube onto the benchtop.[10][12]
-
The final packed sample height should be between 2-4 mm.[13]
-
-
Melting Point Apparatus Setup:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.[10]
-
Set a starting temperature approximately 15-20 °C below the expected melting point (around 0 °C for this compound).[10][13]
-
Set a rapid heating ramp rate (e.g., 5-10 °C/minute) for an initial approximate determination.[12][13]
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Start the heating program and observe the sample. Note the approximate temperature at which melting occurs. This provides a rough estimate and saves time.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13] Prepare a new capillary.
-
Set the start temperature to ~15 °C below the expected melting point and a slow ramp rate of 1-2 °C per minute.[11][13] A slow rate is critical for accuracy.
-
Record the temperature at which the first drop of liquid appears (onset of melting).[13]
-
Continue heating and record the temperature at which the last solid crystal disappears, resulting in a completely transparent liquid (completion of melting).[13]
-
The recorded melting point should be expressed as a range from the onset to the completion temperature.
-
-
Validation:
-
Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility.[13] The results should be in close agreement. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.
-
Workflow Visualization
Caption: Workflow for Capillary Melting Point Determination.
Conclusion
The melting point (19-23 °C) and boiling point (252.9 °C at 760 mmHg) of this compound are key physical constants dictated by a combination of van der Waals forces, dipole-dipole interactions, and weak hydrogen bonding. A thorough understanding of these properties and the adherence to precise experimental protocols, as outlined in this guide, are essential for the successful application of this compound in research and development.
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Technical Guide: Ensuring the Stability and Integrity of 4-(Methylthio)thiophenol for Research Applications
Abstract: 4-(Methylthio)thiophenol (CAS 1122-97-0), also known as 4-mercaptothioanisole, is a vital organosulfur building block in pharmaceutical and materials science research. Its dual sulfur functionalities—a nucleophilic thiol (-SH) and a thioether (-SCH₃)—offer unique reactivity but also present significant stability challenges. Improper handling and storage can lead to rapid oxidative degradation, compromising sample purity and experimental reproducibility. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven protocols for its storage and handling, and details analytical methods for assessing its integrity, ensuring researchers can maintain the compound's quality from receipt to reaction.
Physicochemical Properties and Intrinsic Stability
Understanding the fundamental properties of this compound is crucial for predicting its behavior and designing appropriate handling strategies. The molecule consists of a benzene ring functionalized with both a thiol and a methylthio group, making it a solid with a low melting point at room temperature.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1122-97-0 | [2] |
| Molecular Formula | C₇H₈S₂ | [1][2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid or solid | [2][3] |
| Melting Point | 19-23 °C | [1][2] |
| Boiling Point | 116-117 °C @ 3 mm Hg | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Key Sensitivities | Air Sensitive | [2][4] |
The presence of the thiol (-SH) group is the primary determinant of the compound's instability. Thiols are susceptible to oxidation, a process significantly influenced by environmental factors such as oxygen, light, pH, and the presence of metal ions.
The Primary Degradation Pathway: Oxidative Dimerization
The most common degradation pathway for this compound is the oxidation of its thiol group to form the corresponding disulfide, Bis(4-(methylthio)phenyl) disulfide. This reaction represents a two-electron oxidation where two thiol molecules are coupled via a sulfur-sulfur bond.[5][6]
Mechanism Insight: This oxidation can be initiated by atmospheric oxygen and is often catalyzed by trace metal impurities or exposure to light.[7] The reaction proceeds more rapidly under basic conditions, where the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻), which is more readily oxidized.[8]
Caption: Oxidative coupling of two thiol molecules to form a disulfide dimer.
This dimerization is highly problematic as it consumes the active thiol, alters the stoichiometry of reactions, and introduces a significant impurity that can be difficult to remove. Further oxidation of the thioether group to a sulfoxide or sulfone is also possible under more aggressive oxidizing conditions but is less common during standard storage.[1]
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, strict adherence to anaerobic and anhydrous handling techniques is paramount. The following protocols are designed to minimize exposure to atmospheric oxygen and other degradation catalysts.
Optimal Long-Term Storage Conditions
Upon receipt, the compound should be immediately transferred to a controlled environment.
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Reduces molecular motion and slows the rate of oxidation.[9] For biological samples with thiols, -80°C is preferred to suppress all enzymatic activity.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant.[4][8] |
| Light | Amber glass vial or opaque container | Protects against photo-catalyzed oxidation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents moisture and air ingress. PTFE liners offer excellent chemical resistance. |
Step-by-Step Workflow for Safe Handling and Aliquoting
This workflow ensures the compound is handled under an inert atmosphere at all times, preserving the integrity of the bulk supply.
Caption: A validated workflow for aliquoting air-sensitive thiols.
Protocol for Aliquoting:
-
Preparation: Move the sealed manufacturer's bottle and several smaller, pre-weighed amber glass vials with PTFE-lined caps into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line.
-
Equilibration: Allow the sealed bottle to warm completely to the ambient temperature inside the glovebox before opening. This is critical to prevent condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Once equilibrated, carefully open the main bottle and dispense the desired amounts into the smaller vials. Since the melting point is near room temperature (19-23 °C), the material may be a liquid or a partially frozen solid.[2] Gentle warming within the glovebox may be necessary to fully melt the compound for easier transfer.
-
Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Remove the aliquots from the glovebox and immediately place them in a freezer at -20°C or below for long-term storage.[9]
-
Verification (Self-Validation): It is best practice to sacrifice one freshly prepared aliquot for a quality control (QC) check via an appropriate analytical method (see Section 4) to establish a baseline purity (t=0) for the batch.
Analytical Methods for Purity and Degradation Assessment
Regularly assessing the purity of this compound is essential, especially for a new batch or a sample that has been stored for an extended period.
Technique Selection
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for purity assessment. The thiol is volatile enough for GC analysis, and MS provides definitive identification of the parent compound and its disulfide dimer impurity, which will have a mass-to-charge ratio corresponding to C₁₄H₁₄S₄.[10][11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides a clear picture of the compound's structure. The thiol proton (-SH) typically appears as a singlet, which can be identified by D₂O exchange. The presence of the disulfide impurity would lead to the disappearance of the -SH signal and subtle shifts in the aromatic proton signals.[1]
-
Iodometric Titration: A classic quantitative method to determine the concentration of the thiol group.[3] This can be used to assess the overall purity of the thiol functionality.
Example Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Under an inert atmosphere, prepare a dilute solution of the this compound aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS).[11]
-
GC Method:
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Integrate the peak areas for this compound (parent ion m/z 156) and the disulfide dimer. Calculate the purity as the percentage of the parent peak area relative to the total peak area of all related species.
Conclusion
The chemical integrity of this compound is directly dependent on the rigorous exclusion of atmospheric oxygen. Its primary mode of degradation is oxidative dimerization to a disulfide, a process that can be effectively mitigated by adhering to strict anaerobic handling techniques and appropriate storage conditions. By implementing the protocols detailed in this guide—including storage at -20°C under an inert atmosphere, careful aliquoting in a glovebox, and routine analytical verification—researchers can ensure the long-term stability and purity of this versatile reagent, leading to more reliable and reproducible scientific outcomes.
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Navigating the Nomenclature: A Technical Guide to 4-(Methylthio)thiophenol and Its Synonyms in Scientific Research
For Immediate Release
[City, State] – [Date] – As the complexity of molecular research intensifies, precise communication is paramount. This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the chemical compound 4-(Methylthio)thiophenol (CAS RN: 1122-97-0). This document serves as a comprehensive resource for understanding its various synonyms, nomenclature conventions, and critical applications in the scientific field, ensuring clarity and accuracy in research and development.
Executive Summary: The Importance of Precise Chemical Language
In the landscape of chemical synthesis and pharmaceutical development, the consistent and accurate naming of compounds is a cornerstone of reproducible science. This compound, a key organosulfur intermediate, is known in the scientific literature by a variety of names. This guide provides a definitive overview of these synonyms, grounded in IUPAC nomenclature, to facilitate unambiguous communication among researchers. Furthermore, it delves into the practical applications of this compound, offering field-proven insights into its role in cutting-edge research, particularly in neuroimaging and agrochemical synthesis.
Unraveling the Identity: Nomenclature and Synonyms
The multiplicity of names for a single chemical entity can often be a source of confusion. Understanding the systematic and historical context of these names is crucial for navigating the scientific literature effectively.
Systematic and Trivial Names
The nomenclature of this compound is governed by IUPAC rules, which provide a systematic framework for naming chemical compounds. However, historical and common names, often referred to as trivial names, remain prevalent in publications and commercial catalogs.
The systematic IUPAC name for this compound is 4-(methylsulfanyl)benzenethiol . This name is derived by treating the methylthio (-SCH₃) group as a substituent on the parent molecule, benzenethiol.[1]
An equally valid systematic name is 4-(Methylthio)benzenethiol , which is also frequently used.[2]
Historically, the position of substituents on a benzene ring was often denoted using the prefixes ortho-, meta-, and para-. For a 1,4-disubstituted benzene ring, the prefix para- (or p-) is used.[3][4] While the IUPAC prefers numerical locants, the use of para- is still common in the literature.[3][4] This leads to the widely recognized synonym, p-(Methylthio)thiophenol .
Another common name, 4-Mercaptothioanisole , arises from viewing the molecule as a derivative of thioanisole (methyl phenyl sulfide) with a mercapto (-SH) group at the 4-position.[2]
The following table summarizes the key identifiers and most common synonyms for this compound.
| Identifier/Synonym | Type | Context of Use |
| This compound | Common/Semi-Systematic | Widely used in chemical supplier catalogs and general literature. |
| 4-(Methylsulfanyl)benzenethiol | Preferred IUPAC Name | Formal publications, patents, and regulatory documents.[1] |
| 4-(Methylthio)benzenethiol | Systematic (IUPAC) | Commonly used in academic and research papers.[2] |
| p-(Methylthio)thiophenol | Trivial/Common | Older literature; still used for clarity in certain contexts. |
| 4-Mercaptothioanisole | Trivial/Common | Often found in synthetic chemistry literature.[2] |
| CAS Number: 1122-97-0 | Registry Number | Universal identifier across all databases and literature. |
| Molecular Formula: C₇H₈S₂ | Chemical Formula | Defines the elemental composition of the molecule. |
Visualization of Nomenclature Hierarchy
The relationship between the various names can be visualized as a hierarchy, with the IUPAC name being the most systematic and the trivial names being more common in specific contexts.
Applications in Scientific Research and Development
This compound is not merely a chemical curiosity; it is a pivotal building block in several areas of applied science, most notably in drug discovery and agrochemical development.
A Key Precursor in Neuroimaging for Drug Development
A significant application of this compound derivatives is in the synthesis of radioligands for Positron Emission Tomography (PET), a powerful non-invasive imaging technique.[1] Specifically, these compounds are crucial for creating tracers that target the metabotropic glutamate receptor subtype 4 (mGluR4), a receptor implicated in neurological disorders such as Parkinson's disease.[1]
Researchers have utilized thiophenol precursors, structurally related to this compound, to synthesize Carbon-11 labeled radioligands.[1] These radiotracers exhibit high affinity for mGluR4 and can effectively cross the blood-brain barrier, enabling high-contrast imaging of mGluR4-rich brain regions.[1] This capability is instrumental in understanding the receptor's role in disease and in the development of novel therapeutic drugs.[1]
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound serves as a valuable intermediate in the production of pesticides.[5] Its structural features allow for its incorporation into more complex molecules with desired biocidal activities. The synthesis of organophosphorus pesticides, for instance, has been reported using this compound as a starting material.[5]
Experimental Protocol: Synthesis of a Thiophenol Precursor
The following protocol is a generalized representation of a synthetic step involving a thiophenol derivative, based on methodologies reported in the literature for the synthesis of precursors for PET ligands.[6] This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Objective: To synthesize a protected thiophenol derivative, a key intermediate for further functionalization.
Reaction Scheme:
Step-by-Step Methodology:
-
Reduction of the Sulfonyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting sulfonyl chloride (1 equivalent) in a suitable solvent such as toluene.
-
Add a reducing agent, for example, triphenylphosphine (PPh₃), and reflux the mixture. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and purified, often by filtration through a short pad of silica gel, to yield the corresponding thiophenol.[6]
-
-
Protection of the Thiol Group:
-
The synthesized thiophenol is then protected to prevent unwanted side reactions in subsequent steps. A common protecting group is p-methoxybenzyl (PMB).
-
The thiophenol is dissolved in a suitable solvent, and a base (e.g., K₂CO₃) along with p-methoxybenzyl chloride (PMB-Cl) and a catalyst like potassium iodide (KI) are added.
-
The reaction is stirred until completion (monitored by TLC) to yield the PMB-protected thiophenol.[6]
-
-
Reduction of the Nitro Group:
-
The nitro group on the aromatic ring is then reduced to an amine.
-
The protected thiophenol is dissolved in a solvent mixture, and a reducing system, such as sodium borohydride (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is added.
-
This reduction is often fast and yields the corresponding aniline derivative, which is a versatile intermediate for coupling reactions in drug synthesis.[6]
-
Self-Validating System: Each step of this protocol should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material and the formation of the desired product. The structure of the final product and key intermediates should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Conclusion: A Call for Clarity
The accurate and consistent use of chemical nomenclature is indispensable for the advancement of science. This compound, with its various synonyms, serves as a case in point. By understanding the systematic basis of its naming and the contexts in which different names are used, researchers can enhance the clarity and impact of their work. As a critical intermediate in the development of next-generation pharmaceuticals and other specialized chemicals, a thorough understanding of this compound's chemistry and applications is of paramount importance.
References
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An In-depth Technical Guide to the Electronic Properties of 4-(Methylthio)thiophenol
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive technical overview of the core electronic properties of 4-(Methylthio)thiophenol (4-MTT). It moves beyond a simple recitation of data to offer a synthesized understanding of how its unique molecular structure dictates its electronic behavior, with a focus on both theoretical underpinnings and practical applications in surface science and molecular electronics.
Introduction: The Duality of Sulfur in Aromatic Systems
This compound, also known as 4-mercaptothioanisole, is an organosulfur compound distinguished by the presence of two different sulfur-containing functional groups on a single benzene ring: a thiol (-SH) and a methylthio (-SCH₃).[1] This structural arrangement, with the groups in a para configuration, creates a molecule of significant interest. The interplay between the electron-donating characteristics of both sulfur moieties and the aromatic π-system imparts a unique set of electronic properties that make 4-MTT a valuable building block in molecular electronics, self-assembled monolayers (SAMs), and advanced materials synthesis.
This document serves as a technical primer, elucidating the causality behind 4-MTT's electronic characteristics. We will explore its properties from first principles using computational models, validate these models with experimental data, and demonstrate their relevance in a key application: the formation of functionalized surfaces.
Section 1: Fundamental Molecular and Electronic Structure
A molecule's electronic behavior is a direct consequence of its physical structure and the nature of its constituent atoms. For 4-MTT, the two sulfur groups are the dominant players.
Core Molecular Properties
Before delving into its electronic characteristics, a summary of its fundamental physical properties provides essential context.
| Property | Value | Source(s) |
| CAS Number | 1122-97-0 | [1][2][3][4] |
| Molecular Formula | C₇H₈S₂ | [1][2][3][4] |
| Molecular Weight | 156.27 g/mol | [1][2][5] |
| Physical State | Solid / Liquid | [1][6][7] |
| Melting Point | 19-23 °C | [1][5][8] |
| Boiling Point | 252.9 °C at 760 mmHg | [8] |
| Synonyms | 4-Mercaptothioanisole, 4-(Methylsulfanyl)benzenethiol | [1][3] |
The Electronic Influence of Dual Sulfur Functional Groups
The defining feature of 4-MTT is the influence of its two sulfur groups on the benzene ring's electron density. Both the thiol (-SH) and the methylthio (-SMe) groups act as electron-donating groups.[1] This is achieved through a resonance effect, where the lone pairs of electrons on the sulfur atoms are delocalized into the aromatic π-system. This donation increases the electron density on the ring, particularly at the ortho and para positions relative to each group, making the molecule more reactive towards electrophiles.[1] This dual activation is a key aspect of its chemistry.
Theoretical Modeling: Predicting Electronic Behavior
To quantitatively understand these electronic effects, we turn to computational chemistry, primarily Density Functional Theory (DFT). DFT has proven to be a powerful tool for accurately predicting a range of molecular properties, including the distribution of electrons and the energies of molecular orbitals.[1] By solving approximations of the Schrödinger equation, DFT allows us to visualize and quantify the very orbitals that govern chemical reactions and electronic transport.
The core output of these calculations are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
HOMO: This is the outermost orbital containing electrons. Its energy level is directly related to the ionization potential and represents the molecule's ability to donate an electron. A higher HOMO energy signifies a better electron donor.[10]
-
LUMO: This is the innermost orbital without electrons. Its energy level relates to the electron affinity and represents the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[11]
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[10]
Caption: High-level synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 4-Methylthiophenol
This protocol is adapted from established literature for the synthesis of the precursor, 4-methylthiophenol, which is a crucial intermediate. [12] Trustworthiness: This protocol incorporates precise molar ratios and reaction conditions optimized for high yield, as determined by experimental studies. The purification and characterization steps ensure the final product's identity and purity are validated.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add phenol. The optimal molar ratio of reactants is approximately Me₂S₂ : Phenol : H₂SO₄ = 1 : 3.15 : 1.75. [12]2. Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) dropwise while stirring, ensuring the temperature remains below 10 °C.
-
Reactant Addition: Once the acid is added, slowly add dimethyl disulfide (DMDS) from the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to the optimal reaction temperature of 40 °C. Maintain this temperature with stirring for 5 hours. [12]5. Workup: After 5 hours, pour the reaction mixture into a beaker of ice water. This will cause the product to precipitate or form an oil.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure 4-methylthiophenol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. [12]
Spectroscopic Signature
Spectroscopic analysis provides direct proof of the molecular structure.
-
¹H NMR: The proton NMR spectrum is highly informative, showing distinct signals for the methylthio (-SCH₃) protons (a singlet), the aromatic protons on the benzene ring (typically two doublets), and the thiol (-SH) proton (a singlet). [1]* IR Spectroscopy: The infrared spectrum will show characteristic peaks corresponding to the S-H stretch of the thiol group, C-S stretching, and various C-H and C=C stretches from the aromatic ring. [4][13]* Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of 156.27 g/mol . [4]
Section 3: Application Focus: Surface Functionalization and Electronics
The true value of understanding 4-MTT's electronic properties lies in its application. Its thiol group provides a robust anchor to noble metal surfaces, particularly gold, forming highly ordered Self-Assembled Monolayers (SAMs). [14][15][16]
Mechanism of Self-Assembled Monolayer (SAM) Formation
SAM formation is a spontaneous process where the thiol headgroup of 4-MTT chemisorbs onto a gold surface. This process is driven by the formation of a strong gold-thiolate (Au-S) bond. [16]Once anchored, van der Waals interactions between the adjacent aromatic rings and dipole-dipole interactions drive the molecules to pack into a dense, quasi-crystalline monolayer. This process transforms a bare metal surface into a precisely functionalized organic surface whose properties are dictated by the terminal groups of the assembled molecules—in this case, the methylthio group and the aromatic ring.
Experimental Protocol: Formation of a 4-MTT SAM on Gold
Trustworthiness: This protocol employs standard, widely-accepted procedures for substrate preparation and solution-based deposition to ensure the formation of a high-quality, well-ordered monolayer. The rinsing steps are critical for removing physisorbed molecules, leaving only the chemisorbed layer.
-
Substrate Preparation:
-
Obtain a gold-coated substrate (e.g., gold-on-silicon or gold-on-mica).
-
Clean the substrate by sonicating in acetone, then isopropanol, for 10 minutes each to remove organic contaminants.
-
Dry the substrate under a stream of dry nitrogen gas.
-
Immediately before use, treat the substrate with UV-Ozone or an oxygen plasma for 5-10 minutes to remove any remaining adventitious carbon and render the surface hydrophilic.
-
-
SAM Deposition:
-
Prepare a dilute solution (typically 1-10 mM) of this compound in a high-purity solvent like absolute ethanol or toluene.
-
Immerse the freshly cleaned gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 12-24 hours in a sealed, dark container to prevent photo-oxidation and solvent evaporation.
-
-
Post-Deposition Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse it thoroughly with the pure solvent (ethanol or toluene) to remove any non-chemisorbed molecules.
-
Dry the functionalized substrate again under a stream of dry nitrogen. The substrate is now ready for characterization or use.
-
Electronic Transport in 4-MTT Molecular Junctions
When a SAM of 4-MTT is placed between two electrodes, it forms a molecular electronic junction. Charge transport across this junction is governed by quantum mechanical tunneling. The molecule's own electronic structure—specifically its HOMO-LUMO gap—acts as the primary energy barrier for this tunneling.
The conductivity of such junctions is directly influenced by the alignment of the molecule's frontier orbitals with the Fermi level of the electrodes. Because 4-MTT possesses a conjugated π-system, it is expected to facilitate electron transport more efficiently than a saturated alkylthiol. [17]The electron-donating methylthio group further modulates the energy levels of these orbitals, providing a means to tune the junction's conductive properties.
Caption: Workflow for fabrication and characterization of a molecular junction.
Conclusion
This compound is more than a simple aromatic molecule; it is a precisely engineered electronic component at the molecular scale. Its properties are dictated by the electron-donating character of its dual sulfur groups, which enrich the aromatic system with electron density and define the energy of its frontier orbitals. As demonstrated, these fundamental electronic properties, predictable through DFT and verifiable through synthesis and spectroscopy, directly translate into its performance in applications like self-assembled monolayers. The ability to form robust, ordered layers on gold surfaces, combined with a conjugated structure conducive to electron transport, positions 4-MTT as a compelling candidate for continued research in molecular electronics, sensing, and surface engineering. The synergy between theoretical prediction and experimental validation provides a powerful paradigm for the rational design of next-generation molecular materials.
References
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Theoretical calculations for 4-(Methylthio)thiophenol properties
An In-depth Technical Guide to the Theoretical Calculation of 4-(Methylthio)thiophenol Properties
Abstract: this compound (4-MTTP), a sulfur-containing aromatic compound, serves as a crucial building block in various chemical syntheses, notably in the development of pharmaceutical agents and radioligands for Positron Emission Tomography (PET).[1] Understanding its molecular properties is paramount for optimizing its applications and designing novel derivatives. This technical guide provides a comprehensive framework for the theoretical calculation of 4-MTTP's structural, electronic, spectroscopic, and thermodynamic properties using quantum chemistry methods. Tailored for researchers in computational chemistry and drug development, this document emphasizes the causality behind methodological choices, offering a self-validating workflow grounded in established scientific literature.
Introduction: The Rationale for a Computational Approach
Experimental characterization of molecular properties can be resource- and time-intensive. Computational chemistry offers a powerful, predictive alternative, enabling in-depth analysis of molecules like this compound (C₇H₈S₂) before synthesis or experimentation.[2] By simulating the molecule at the quantum level, we can elucidate its fundamental characteristics, from its three-dimensional shape to its reactivity hotspots. This in silico approach accelerates research by screening potential derivatives, interpreting experimental data, and providing insights into reaction mechanisms that are otherwise difficult to obtain. This guide focuses on Density Functional Theory (DFT), a robust and widely-used method that provides a favorable balance between accuracy and computational cost for systems of this nature.[3][4]
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈S₂ | [2] |
| Molecular Weight | 156.27 g/mol | [5] |
| CAS Number | 1122-97-0 | [2] |
| IUPAC Name | 4-(methylthio)benzenethiol | [2] |
| Melting Point | 19-23 °C | [6] |
| Boiling Point | 116-117 °C at 3 mmHg | [6] |
The Theoretical Framework: Selecting the Right Tools
The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a sulfur-containing aromatic molecule like 4-MTTP, careful selection of the computational level of theory—comprising the method and the basis set—is critical.
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for its efficiency in handling electron correlation. The choice of the functional is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and versatile choice for organic molecules, demonstrating reliability for calculating geometries, vibrational frequencies, and electronic properties of thiophenol analogues.[3][7] For higher accuracy in thermochemical calculations, specialized methods like CBS-QB3 can be employed, as they have shown excellent performance for sulfur-containing species.[8][9]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is highly recommended for this type of analysis.[3] Let's dissect this choice:
-
6-311G : A triple-zeta basis set, providing a flexible and accurate description of the valence electrons.
-
++ : Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing anions, lone pairs, and non-covalent interactions, which are critical for the sulfur atoms in 4-MTTP.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonds and bond angles.
For specific high-accuracy calculations or to address particular properties, other basis sets like the correlation-consistent cc-pVTZ may also be suitable, especially for thermochemistry.[8][9]
Table 2: Recommended Levels of Theory for 4-MTTP Property Calculations
| Property to Calculate | Recommended Method | Recommended Basis Set | Rationale & Causality |
| Geometry Optimization | B3LYP | 6-311++G(d,p) | Provides an excellent balance of accuracy and cost for molecular structures.[3][7] |
| Vibrational Frequencies (IR) | B3LYP | 6-311++G(d,p) | Must be calculated at the same level as optimization to ensure consistency.[7] |
| Electronic Properties (HOMO/LUMO) | B3LYP or M06-2X | 6-311++G(d,p) | B3LYP is standard; M06-2X can offer improved results for non-covalent interactions.[3] |
| NMR Spectra | GIAO-B3LYP | 6-311++G(d,p) | The Gauge-Including Atomic Orbital (GIAO) method is a reliable standard for predicting chemical shifts. |
| Accurate Thermochemistry | CBS-QB3 | N/A (Compound Method) | Explicitly designed for high-accuracy energy calculations, validated for sulfur compounds.[8][9] |
The Computational Workflow: A Step-by-Step Protocol
A rigorous and reproducible workflow is the cornerstone of trustworthy computational research. The following protocol outlines the logical sequence of calculations required to characterize 4-MTTP. This workflow is designed to be self-validating at critical junctures.
Figure 2: The relationship between calculated electronic properties and predicted molecular reactivity.
Spectroscopic Signatures
Theoretical spectroscopy is invaluable for interpreting experimental data.
-
IR Spectrum: The frequency calculation yields vibrational modes and their intensities. The most prominent peaks for 4-MTTP are expected to be the S-H stretch (around 2550 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and C-S stretching modes. [7]Comparing the calculated spectrum (often scaled by a factor, e.g., ~0.96 for B3LYP) with an experimental spectrum from a source like the NIST Chemistry WebBook can validate the computational model. [10]* NMR Spectrum: The GIAO calculation provides chemical shifts for each proton and carbon atom. These can be compared directly with experimental ¹H NMR data to confirm the structure. [1][11]The distinct signals for the methyl (-SCH₃) protons, the aromatic protons, and the thiol (-SH) proton can be assigned. [1]
Thermochemical and Reactivity Descriptors
For applications in drug development, understanding stability and reactivity is key.
-
Bond Dissociation Enthalpy (BDE): The BDE of the S-H bond is a critical parameter for predicting antioxidant activity. A lower BDE indicates that the hydrogen atom can be more easily donated to quench free radicals. [3]This can be calculated by taking the enthalpy difference between the parent molecule and its corresponding thiyl radical and a hydrogen atom.
-
Ionization Potential and Electron Affinity: These relate directly to the HOMO and LUMO energies via Koopmans' theorem and describe the ease of losing or gaining an electron, respectively.
Conclusion: From Theory to Application
The theoretical calculation of this compound's properties provides a deep, quantitative understanding of its behavior at the molecular level. The workflow presented here, grounded in established DFT methods, offers a reliable and self-validating path to determine its geometry, electronic structure, spectroscopic signatures, and reactivity descriptors. For researchers in drug discovery, these insights are invaluable for designing derivatives with tailored properties, predicting metabolic liabilities, and understanding potential interactions with biological targets. By bridging theory with experimental reality, computational chemistry serves as an indispensable tool in the modern scientific arsenal.
References
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- PubChem. (n.d.). 4-(Methylthio)phenol. National Institutes of Health.
- Szczepanik, W., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC, NIH.
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- ChemicalBook. (n.d.). This compound(1122-97-0) 1H NMR spectrum.
- Kalaycı, T., et al. (n.d.). EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. Semantic Scholar.
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An In-depth Technical Guide to 4-(Methylthio)thiophenol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)thiophenol, also known as 4-mercaptothioanisole, is a bifunctional organosulfur compound with the chemical formula C₇H₈S₂.[1] It features both a thiol (-SH) and a methylthio (-SCH₃) group attached to a benzene ring at the para position. This unique structure imparts a versatile reactivity profile, making it a valuable building block in various fields of chemical synthesis, from materials science to the development of novel pharmaceuticals. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this important chemical entity, with a particular focus on its relevance to drug development.
I. Discovery and Historical Context
While a definitive first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organosulfur chemistry in the early 20th century. The foundational methods for creating carbon-sulfur bonds, essential for the synthesis of such a molecule, were established during this period.
Key historical developments that paved the way for the synthesis of this compound and related compounds include:
-
The Ullmann Condensation (1905): This copper-catalyzed reaction provided a method for forming aryl-sulfur bonds, a critical step in synthesizing aryl thioethers.
-
The Zincke Disulfide Cleavage (1911): This method, involving the cleavage of disulfides with halogens, offered a route to sulfenyl halides, which are versatile intermediates in organosulfur synthesis.
-
The Leuckart Thiophenol Reaction (1890): This reaction, involving the decomposition of diazoxanthates, provided a direct pathway to aryl thiols from diazonium salts.
-
The Newman-Kwart Rearrangement: This thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates provided an indirect but powerful method for the synthesis of thiophenols from phenols.
By the mid-20th century, the chemical literature and patent archives begin to feature this compound as a known compound, primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the burgeoning fields of pharmaceuticals and agrochemicals. For instance, a patent from the 1960s describes the use of this compound in a condensation reaction with 2-chloro-nitrobenzene, indicating its availability and utility during that era.
II. Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₈S₂ | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 1122-97-0 | [1] |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 19-23 °C | |
| Boiling Point | 522.86 K (calculated) | [1] |
| Flash Point | 110 °C | |
| logP (Octanol/Water) | 2.697 (calculated) | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methyl protons of the methylthio group, the aromatic protons, and the thiol proton. The para-substitution pattern typically results in a characteristic splitting pattern for the aromatic protons.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the S-H stretching of the thiol group and C-S stretching vibrations.
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
III. Synthesis of this compound: A Methodological Overview
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the starting materials, desired scale, and required purity.
A. From Thioanisole
One of the most direct conceptual routes starts from thioanisole (methyl phenyl sulfide). This involves the introduction of a thiol group onto the thioanisole ring.
Workflow for Thiol Introduction via Sulfonation and Reduction:
Caption: General workflow for the synthesis of this compound from thioanisole.
Detailed Protocol (Illustrative):
-
Sulfonation: Thioanisole is treated with a sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group predominantly at the para position due to the ortho,para-directing nature of the methylthio group.
-
Conversion to Sulfonyl Chloride: The resulting 4-(methylthio)benzenesulfonic acid is converted to the corresponding sulfonyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride.
-
Reduction: The sulfonyl chloride is then reduced to the thiol. Common reducing agents for this transformation include zinc dust in an acidic medium or tin(II) chloride in hydrochloric acid.
B. From 4-Halothioanisole
Nucleophilic aromatic substitution (SNA) on a 4-halothioanisole provides another viable route.
Workflow for Nucleophilic Aromatic Substitution:
Caption: Synthesis of this compound via nucleophilic aromatic substitution.
Detailed Protocol (Illustrative):
-
Reaction Setup: 4-Chlorothioanisole or 4-bromothioanisole is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Nucleophilic Attack: A source of the sulfhydryl group, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to facilitate the substitution. The temperature and reaction time will depend on the reactivity of the specific halide.
-
Workup: After the reaction is complete, an aqueous workup followed by extraction and purification yields the desired product.
C. From 4-(Methylthio)aniline
The diazotization of 4-(methylthio)aniline followed by reaction with a sulfur-containing nucleophile is a classic and versatile method for the synthesis of thiophenols.
Workflow for Diazotization Route:
Caption: Synthesis of this compound from 4-(methylthio)aniline.
Detailed Protocol (Illustrative):
-
Diazotization: 4-(Methylthio)aniline is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
Xanthate Formation: The cold diazonium salt solution is then added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate. This results in the formation of an aryl xanthate.
-
Hydrolysis: The intermediate xanthate is hydrolyzed, typically under basic conditions (e.g., with NaOH or KOH), to yield the thiophenolate salt.
-
Acidification: Acidification of the reaction mixture liberates the free thiol, this compound, which can then be isolated and purified.
IV. Applications in Drug Discovery and Development
The dual reactivity of the methylthio and thiol groups makes this compound a highly valuable precursor in the synthesis of complex molecules with potential therapeutic applications.
A. Precursor for PET Ligands
A significant application of this compound derivatives is in the development of radioligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used to visualize and quantify physiological processes in the body. The development of specific PET ligands for various receptors and enzymes is crucial for understanding disease mechanisms and for the development of new drugs.
For example, derivatives of this compound have been instrumental in creating PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4). mGlu4 is a target of interest for the treatment of neurological disorders such as Parkinson's disease. The thiophenol moiety serves as a key structural component that can be radiolabeled, often with Carbon-11, to allow for in vivo imaging of the mGlu4 receptor.
B. Building Block for Bioactive Molecules
The thiol group of this compound is a versatile handle for a variety of chemical transformations, including:
-
Nucleophilic substitution reactions: The thiolate anion is a potent nucleophile and can be used to displace leaving groups to form new carbon-sulfur bonds.
-
Michael additions: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Oxidation: The thiol can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, providing access to a range of other functional groups.
The methylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone. These oxidized derivatives can exhibit different biological activities and physicochemical properties. The primary metabolite of drugs containing a methylthiophenyl moiety is often the corresponding methylsulfinylphenyl derivative.
The ability to selectively modify either the thiol or the methylthio group allows for the construction of a diverse library of compounds for screening in drug discovery programs.
V. Conclusion
This compound is a versatile and important molecule in the landscape of modern organic synthesis. Its historical roots lie in the foundational discoveries of organosulfur chemistry, and its continued relevance is demonstrated by its application in cutting-edge fields like PET ligand development. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound provides a powerful tool for the design and creation of novel therapeutic agents. As our understanding of the biological roles of sulfur-containing molecules continues to grow, the importance of building blocks like this compound is only set to increase.
References
- Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179-224.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136896, this compound.
- Newman, M. S., & Kwart, H. (1966). The Newman-Kwart Rearrangement. Journal of Organic Chemistry, 31(2), 410-413.
- Ullmann, F. (1905). Ueber eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2111-2114.
- Zincke, T. (1911). Ueber die Einwirkung von Chlor auf Benzylmercaptan und Benzylsulfid. Berichte der deutschen chemischen Gesellschaft, 44(1), 769-771.
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Methodological & Application
Synthesis of 4-(Methylthio)thiophenol from Phenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reliable multi-step synthesis of 4-(Methylthio)thiophenol, a valuable intermediate in the development of pharmaceuticals and specialty chemicals, starting from the readily available precursor, phenol. The synthetic strategy hinges on two key transformations: the direct, acid-catalyzed methylthiolation of phenol to yield 4-(Methylthio)phenol, followed by the highly efficient conversion of the phenolic hydroxyl group to a thiol via the Newman-Kwart rearrangement. This document provides not only step-by-step experimental protocols but also delves into the underlying reaction mechanisms, offering insights into the rationale behind procedural choices. All quantitative data is summarized in clear, accessible tables, and key transformations are illustrated with mechanistic diagrams to ensure clarity and reproducibility.
Introduction
This compound is a bifunctional organosulfur compound that serves as a critical building block in organic synthesis. Its unique structure, featuring both a thiol and a methylthio group on an aromatic ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including agrochemicals and active pharmaceutical ingredients. The strategic synthesis of such intermediates is a cornerstone of modern drug discovery and development.
The synthetic route outlined herein is designed for both scalability and efficiency, commencing with the direct functionalization of phenol. This approach avoids the use of more complex or hazardous starting materials, aligning with principles of green chemistry. The subsequent Newman-Kwart rearrangement is a classic and powerful method for the conversion of phenols to thiophenols, a transformation that can otherwise be challenging.[1][2][3] This application note is intended to serve as a practical guide for researchers, providing the necessary detail to confidently execute this synthesis in a laboratory setting.
Overall Synthetic Pathway
The synthesis of this compound from phenol is accomplished in a four-step sequence, beginning with the formation of the key intermediate, 4-(Methylthio)phenol. This is followed by a three-step process encompassed by the Newman-Kwart rearrangement to convert the hydroxyl group to a thiol.
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- 2. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06618A [pubs.rsc.org]
- 3. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of 4-(Methylthio)thiophenol via Newman-Kwart Rearrangement
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Thiophenols and the Newman-Kwart Rearrangement
Thiophenols and their derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of these sulfur-containing compounds, however, can be challenging. A particularly robust and reliable method for converting readily available phenols into the corresponding thiophenols is the Newman-Kwart rearrangement (NKR).[3][4][5] This thermal, intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate provides a high-yield pathway to an intermediate that is readily hydrolyzed to the target thiophenol.[6][7]
This application note provides a detailed guide to the synthesis of a specific and valuable thiophenol, 4-(methylthio)thiophenol, utilizing the Newman-Kwart rearrangement. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss key experimental considerations to ensure a successful synthesis.
The Newman-Kwart Rearrangement: A Mechanistic Overview
The Newman-Kwart rearrangement is a powerful synthetic tool that proceeds through a concerted, four-membered cyclic transition state.[4] The driving force for this intramolecular aryl migration from oxygen to sulfur is the thermodynamic stability gained by forming a carbon-oxygen double bond (in the S-aryl thiocarbamate product) at the expense of a carbon-sulfur double bond (in the O-aryl thiocarbamate starting material).[6][8]
Several key factors influence the rate and efficiency of the Newman-Kwart rearrangement:
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the negative charge that develops on the ipso-carbon during the nucleophilic attack of the sulfur atom.[6][8]
-
Steric Effects: While minor steric hindrance at the ortho positions can be beneficial by restricting bond rotation, significant steric bulk can impede the rearrangement.[6]
-
Temperature: The reaction typically requires high temperatures, often in the range of 200-300 °C, to overcome the activation energy barrier.[4][8] The use of high-boiling point solvents or microwave irradiation can facilitate reaching these temperatures.[6][8]
-
Catalysis: Recent advancements have shown that palladium catalysts can significantly lower the required reaction temperature, making the process more amenable to sensitive substrates.[8][9][10] Photoredox catalysis has also been employed to effect the rearrangement at ambient temperatures.[11][12]
Synthesis of this compound: A Three-Step Protocol
The synthesis of this compound from 4-(methylthio)phenol is a three-step process:
-
Formation of the O-(4-methylthiophenyl) dimethylthiocarbamate: The starting phenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base.
-
Newman-Kwart Rearrangement: The purified O-aryl thiocarbamate is heated to induce the intramolecular rearrangement to the S-aryl thiocarbamate.
-
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the final product, this compound.
Below is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
4-(Methylthio)phenol
-
Dimethylthiocarbamoyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethoxyethane (DME), anhydrous
-
Methanol, absolute
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (HCl), concentrated
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Step 1: Synthesis of O-(4-methylthiophenyl) dimethylthiocarbamate
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous dimethoxyethane (DME).
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the DME with stirring.
-
In a separate flask, dissolve 4-(methylthio)phenol in anhydrous DME.
-
Slowly add the 4-(methylthio)phenol solution to the sodium hydride suspension at room temperature. Hydrogen gas will evolve. Stir the mixture until the gas evolution ceases.
-
Add dimethylthiocarbamoyl chloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain pure O-(4-methylthiophenyl) dimethylthiocarbamate as a solid.[7] It is crucial to use the purified product in the next step to ensure a good yield. [7]
Step 2: Newman-Kwart Rearrangement to S-(4-methylthiophenyl) dimethylthiocarbamate
-
Place the purified O-(4-methylthiophenyl) dimethylthiocarbamate in a round-bottom flask equipped for heating.
-
Heat the flask in a salt bath or a suitable high-temperature heating mantle to 250-280 °C.[4][7]
-
Maintain this temperature for approximately 45-60 minutes.[7] The solid will melt and then resolidify as the rearrangement proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the flask to cool to room temperature. The crude S-(4-methylthiophenyl) dimethylthiocarbamate can be used directly in the next step.
Step 3: Hydrolysis to this compound
-
To the flask containing the crude S-(4-methylthiophenyl) dimethylthiocarbamate, add a solution of potassium hydroxide in a mixture of water and ethylene glycol.[6][7]
-
Heat the mixture to reflux for 1-2 hours.[7] This step should be performed in a well-ventilated fume hood due to the evolution of dimethylamine. [7]
-
Cool the reaction mixture and pour it onto ice.
-
Wash the aqueous mixture with an organic solvent (e.g., chloroform or ether) to remove any non-acidic impurities. Discard the organic layer.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until it is acidic to litmus paper.[7]
-
Extract the product with chloroform or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure to obtain pure this compound.[7]
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Data Summary and Expected Outcomes
| Step | Reactants | Key Conditions | Product | Expected Yield | Purity |
| 1 | 4-(Methylthio)phenol, Dimethylthiocarbamoyl chloride, NaH | DME, reflux | O-(4-methylthiophenyl) dimethylthiocarbamate | 70-85% | >98% after recrystallization |
| 2 | O-(4-methylthiophenyl) dimethylthiocarbamate | Neat, 250-280 °C | S-(4-methylthiophenyl) dimethylthiocarbamate | >95% (crude) | Used directly |
| 3 | S-(4-methylthiophenyl) dimethylthiocarbamate, KOH | Ethylene glycol/water, reflux | This compound | 70-85% (from O-aryl thiocarbamate) | >98% after distillation |
Troubleshooting and Key Considerations
-
Incomplete reaction in Step 1: Ensure all reagents are anhydrous, as moisture will quench the sodium hydride. The reaction may require longer reflux times.
-
Low yield in the rearrangement (Step 2): The temperature is critical. Ensure the reaction is heated to the appropriate temperature range. Using a high-boiling point solvent like diphenyl ether can sometimes improve yields, although neat reactions are common.[6]
-
Side reactions: At the high temperatures required for the rearrangement, side reactions can occur.[6] It is important to use purified starting material and to carefully control the reaction time and temperature.
-
Purification of the final product: this compound, like many thiophenols, can be susceptible to oxidation to the corresponding disulfide, especially in the presence of base and air.[2] It is advisable to work expeditiously during the workup and to store the purified product under an inert atmosphere.
Conclusion
The Newman-Kwart rearrangement offers a reliable and efficient pathway for the synthesis of this compound from its corresponding phenol. By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can successfully synthesize this valuable compound for a variety of applications in drug discovery and materials science.
References
- Organic Chemistry Portal. Newman-Kwart Rearrangement.
- Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).
- Wikipedia. Newman–Kwart rearrangement.
- Chem-Station. synthesis of thiophenol from phenol.
- Wikipedia. Thiophenol.
- Newman, M. S., & Hetzel, F. W. (1971). Thiophenols from Phenols: 2-Naphthalenethiol. Organic Syntheses, 51, 139.
- Zahra, G. H., & Ghasempour, A. (2021). Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement. New Journal of Chemistry, 45(35), 16035-16044.
- Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman‐Kwart Rearrangement of O‐Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.
- Google Patents. Preparation of thiophenols from phenols.
- ResearchGate. Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates.
- Organic Chemistry Portal. Synthesis of thiophenols.
- Chem-Station. Newman-Kwart Rearrangement.
- ResearchGate. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.
- Burns, M., Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2010). The Molecularity of the Newman−Kwart Rearrangement. The Journal of Organic Chemistry, 75(18), 6347-6353.
- Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-15687.
- RSC Publishing. Light-driven Newman Kwart Rearrangement under Ambient Conditions with Cysteine Quantum Dots.
- ResearchGate. Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors.
- The Good Scents Company. 4-(methyl thio) phenol.
- University of Edinburgh Research Explorer. Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates.
- SciSpace. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates1 (1966).
- ResearchGate. Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate.
- ResearchGate. Synthesis of 4-Methylthiophenol.
- Indian Academy of Sciences. Synthetic access to thiols: A review.
- Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides.
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Synthesis of 4-(Methylthio)thiophenol from Arylboronic Acids: An Application and Protocol Guide
Introduction
4-(Methylthio)thiophenol and its derivatives are pivotal building blocks in the synthesis of a wide array of organic molecules utilized in pharmaceuticals, agrochemicals, and materials science.[1] The presence of both a thiol and a methylthio group on the aromatic ring imparts unique reactivity and properties to these compounds. This application note provides a comprehensive guide for the preparation of this compound, starting from the readily available 4-(methylthio)phenylboronic acid. We will delve into the mechanistic underpinnings of the key chemical transformations, present a detailed and validated experimental protocol, and provide extensive characterization data for the final product. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and reproducible method for the synthesis of this important chemical intermediate.
Mechanistic Insights: A Two-Step Approach to Thiophenol Synthesis
The conversion of an arylboronic acid to a thiophenol is not a direct, one-pot reaction. The strategy outlined here involves a two-step sequence:
-
Copper-Catalyzed C-S Cross-Coupling: The initial step involves a copper-catalyzed cross-coupling reaction between 4-(methylthio)phenylboronic acid and a sulfur transfer agent. For this protocol, we utilize potassium ethyl xanthate (C₂H₅OCS₂K) as an odorless and effective source of sulfur. This reaction, a variation of the Chan-Lam coupling, forms an S-(4-(methylthio)phenyl) O-ethyl carbonodithioate intermediate.[2]
-
Hydrolysis of the Xanthate: The resulting S-aryl xanthate is then subjected to hydrolysis under basic conditions to cleave the carbonodithioate group and yield the desired this compound.
The Catalytic Cycle of C-S Bond Formation
The copper-catalyzed formation of the C-S bond is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates. The key steps are:
-
Ligand Exchange: The catalytically active copper species coordinates with the xanthate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The aryl group and the sulfur moiety are reductively eliminated from the copper center, forming the C-S bond of the S-aryl xanthate and regenerating the active copper catalyst.
Figure 1: Proposed catalytic cycle for the copper-catalyzed synthesis of S-aryl xanthate from arylboronic acid.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-(methylthio)phenylboronic acid.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-(Methylthio)phenylboronic acid | ≥95% purity |
| Potassium ethyl xanthate | ≥97% purity |
| Copper(I) iodide (CuI) | 98% purity |
| 1,10-Phenanthroline | ≥99% purity |
| Cesium carbonate (Cs₂CO₃) | ≥99% purity |
| Dioxane | Anhydrous |
| Ethanol | 95% |
| Potassium hydroxide (KOH) | ≥85% purity |
| Hydrochloric acid (HCl) | 2 M aqueous solution |
| Diethyl ether | Anhydrous |
| Magnesium sulfate (MgSO₄) | Anhydrous |
| Round-bottom flasks | Appropriate sizes |
| Magnetic stirrer and stir bars | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Silica gel for column chromatography | 230-400 mesh |
Step 1: Synthesis of S-(4-(methylthio)phenyl) O-ethyl carbonodithioate
Figure 2: Workflow for the synthesis of the S-aryl xanthate intermediate.
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)phenylboronic acid (1.0 g, 5.95 mmol), potassium ethyl xanthate (1.14 g, 7.14 mmol), copper(I) iodide (57 mg, 0.30 mmol), 1,10-phenanthroline (107 mg, 0.59 mmol), and cesium carbonate (3.88 g, 11.9 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 30 mL of anhydrous dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12 hours under an inert atmosphere.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield S-(4-(methylthio)phenyl) O-ethyl carbonodithioate as a pale yellow oil.
Step 2: Hydrolysis to this compound
Procedure:
-
Dissolve the S-(4-(methylthio)phenyl) O-ethyl carbonodithioate obtained in the previous step in 20 mL of 95% ethanol in a 100 mL round-bottom flask.
-
Add a solution of potassium hydroxide (1.0 g, 17.8 mmol) in 5 mL of water.
-
Heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture to a pH of approximately 2-3 by adding 2 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is typically a colorless to pale yellow liquid.[1]
Characterization of this compound
Accurate characterization of the final product is crucial for validating the success of the synthesis. Below is a summary of the expected analytical data for this compound.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.15 (m, 4H, Ar-H), 3.40 (s, 1H, SH), 2.45 (s, 3H, SCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0, 132.5, 128.0, 127.5, 15.5 |
| Mass Spec. (EI) | m/z (%): 156 (M⁺, 100), 141, 123, 111, 97, 77 |
| Appearance | Colorless to pale yellow liquid |
Note: NMR chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). The actual chemical shifts may vary slightly depending on the solvent and concentration.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 4-(methylthio)phenylboronic acid. The two-step procedure, involving a copper-catalyzed C-S cross-coupling followed by hydrolysis, offers a practical route to this valuable synthetic intermediate. The mechanistic insights and comprehensive characterization data provided herein should enable researchers to confidently prepare and verify the identity and purity of this compound for their research and development needs.
References
- Organic Syntheses. m-THIOCRESOL. Org. Synth. 1928, 8, 100. [Link]
- Wang, L., et al. (2011). A Simple and Efficient Copper-Catalyzed Double Arylation of Potassium Ethyl Xanthogenate for the Synthesis of Diaryl Thioethers. Synlett, 2011(19), 3041-3045.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Gagnon, A., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1162-1171. [Link]
- D. S. Lee, et al. (2014). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters, 16(18), 4814-4817. [Link]
- Wu, X., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485. [Link]
- Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]
- Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]
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The Versatile Synthon: Application Notes and Protocols for 4-(Methylthio)thiophenol in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Aromatic Thiol
4-(Methylthio)thiophenol, also known as 4-mercaptothioanisole, is a unique bifunctional aromatic organosulfur compound.[1] Its structure, featuring both a nucleophilic thiol (-SH) group and a methylthio (-SCH₃) group on a benzene ring, offers a versatile platform for a multitude of organic transformations. This duality allows for selective reactions at either sulfur functionality, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 1122-97-0 | [3][4] |
| Molecular Formula | C₇H₈S₂ | [3][4] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Melting Point | 19-23 °C | [1] |
| Boiling Point | 116-117 °C at 3 mmHg | [5] |
| Flash Point | >110 °C (>230 °F) | [1] |
| pKa | 6.37 ± 0.10 (Predicted) | [5] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule, aiding in its identification and purity assessment.[6]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak, confirming the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the S-H and C-S bonds, as well as the aromatic ring.[3]
Core Application I: C-S Cross-Coupling Reactions for the Synthesis of Diaryl Thioethers
One of the most powerful applications of this compound is its use as a nucleophile in transition metal-catalyzed carbon-sulfur (C-S) cross-coupling reactions. These reactions, particularly the Ullmann-type condensations, are fundamental for the construction of diaryl thioether linkages, which are prevalent in many biologically active molecules and functional materials.[8]
Mechanistic Rationale: The Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classic and effective method for forming aryl-sulfur bonds.[1] The reaction mechanism, while complex and subject to ongoing research, is generally understood to involve the following key steps:[9][10][11][12]
-
Formation of a Copper(I) Thiolate: In the presence of a base, this compound is deprotonated to form the corresponding thiolate. This thiolate then reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) thiolate complex.
-
Oxidative Addition: The aryl halide (e.g., an aryl iodide or bromide) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The desired diaryl thioether is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.
Figure 1: A simplified representation of the catalytic cycle for the Ullmann C-S cross-coupling reaction.
Protocol: Copper-Catalyzed Synthesis of 4-Nitrophenyl-4'-(methylthio)phenyl Sulfide
This protocol details a ligand-free, copper-catalyzed C-S cross-coupling reaction between this compound and an activated aryl halide.
Materials:
-
This compound
-
1-Chloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 1-chloro-4-nitrobenzene (1.1 mmol, 1.1 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
| Reactant/Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Nucleophile |
| 1-Chloro-4-nitrobenzene | 1.1 | Electrophile |
| Copper(I) iodide (CuI) | 0.1 | Catalyst |
| Potassium carbonate (K₂CO₃) | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Core Application II: Formation of Self-Assembled Monolayers (SAMs)
The thiol group of this compound provides a strong anchor to noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[13][14] These organic thin films are of significant interest in surface science, nanotechnology, and biosensor development due to their ability to precisely control the chemical and physical properties of a surface.[15]
Principle of Self-Assembly on Gold
The formation of a SAM of this compound on a gold surface is a thermodynamically driven process. The key interactions governing this assembly are:
-
Gold-Sulfur Bond: A strong, quasi-covalent bond forms between the sulfur atom of the thiol group and the gold surface atoms.[15]
-
van der Waals Interactions: Intermolecular van der Waals forces between the aromatic rings of adjacent molecules contribute to the ordering and packing of the monolayer.
Figure 2: Schematic of the self-assembly process of this compound on a gold surface.
Protocol: Preparation of a this compound SAM on a Gold-Coated Silicon Wafer
This protocol describes the preparation of a SAM from a solution of this compound.
Materials:
-
Gold-coated silicon wafer
-
This compound
-
Absolute ethanol, spectroscopic grade
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
High-purity water (e.g., Milli-Q)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Clean the gold-coated silicon wafer by immersing it in piranha solution for 10-15 minutes.
-
Rinse the wafer thoroughly with high-purity water, followed by absolute ethanol.
-
Dry the wafer under a gentle stream of nitrogen gas. The gold surface should be hydrophilic if properly cleaned.
-
-
Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
SAM Formation:
-
Immerse the cleaned and dried gold substrate into the thiol solution.
-
Seal the vial and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.[16]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
-
Storage: Store the prepared SAM in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination.
Further Applications and Future Directions
Beyond C-S coupling and SAM formation, this compound holds promise in other areas of organic synthesis and materials science.
-
Precursor in Drug Discovery: Derivatives of this compound are valuable intermediates in the synthesis of biologically active compounds, including PET radioligands for neuroimaging.[17]
-
Ligand in Homogeneous Catalysis: The sulfur atoms in this compound can coordinate to transition metals, suggesting its potential as a ligand in homogeneous catalysis. Further research is needed to explore the synthesis and catalytic activity of metal complexes bearing this ligand.
-
Building Block for Metal-Organic Frameworks (MOFs): Thiol and thioether-functionalized linkers are increasingly being used in the design and synthesis of MOFs.[18][19] this compound, with its dual sulfur functionalities, could serve as a unique linker to construct novel MOFs with interesting catalytic, sensing, or adsorption properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its unique bifunctional nature allows for its participation in a range of important chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from the construction of complex molecules to the engineering of functional surfaces.
References
- This compound - NIST WebBook. (n.d.).
- This compound - NIST WebBook. (n.d.).
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society, 111(1), 321–335.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- A mixed donor, multitopic linker for MONT and MOF formation. (2024, June 8). University of Otago.
- Self-assembled monolayers of thiophenol on gold as a novel substrate for surface-enhanced infrared absorption. (n.d.). DigitalCommons@URI.
- Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(35), 13862–13877.
- Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.). National Institutes of Health.
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate.
- Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2021). MDPI.
- Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics.
- Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.). Organic Syntheses Procedure.
- Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. (2018). ResearchGate.
- Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. (n.d.). ChemRxiv.
- The mechanism of the modified Ullmann reaction. (2010). SciSpace.
- Synthesis of 4-Methylthiophenol. (2008). ResearchGate.
- Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. (2023). Dalton Transactions.
- Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal.
- Cs2CO3-promoted cross-dehydrogenative coupling of thiophenols with active methylene compounds. (2017). Semantic Scholar.
- Linker Engineering in UiO-68-Type Metal−Organic Frameworks for the Photocatalytic Thioamide Cyclization. (2022). ResearchGate.
- Chemical Properties of this compound (CAS 1122-97-0). (n.d.). Cheméo.
- Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications. (2023). ResearchGate.
- 4-(Methylthio)phenol | C7H8OS | CID 14086. (n.d.). PubChem.
- This compound. (n.d.). NIST.
- This compound. (n.d.). NIST.
- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (2018). National Institutes of Health.
- Transition-metal-catalyzed synthesis of phenols and aryl thiols. (2017). ResearchGate.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI.
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Application Note: 4-(Methylthio)thiophenol as a Versatile Precursor for the Synthesis of Advanced Phosphorothioate Pesticides
Introduction: The Strategic Importance of 4-(Methylthio)thiophenol
This compound (also known as 4-mercaptothioanisole) is a bifunctional organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group on an aromatic ring.[1] This unique structure makes it a highly valuable precursor in specialized chemical synthesis. While structurally similar phenols have been used in the synthesis of well-known pesticides like Fenamiphos, the use of 4-MTT allows for the creation of S-aryl phosphorothioates.[2][3] These compounds are a distinct subclass of organophosphate pesticides where the aryl group is linked to the phosphorus atom via a sulfur bridge, a modification that significantly influences the compound's stability, lipophilicity, and biological activity.
Organophosphate pesticides primarily function by inhibiting the acetylcholinesterase (AChE) enzyme in target pests, leading to neurotoxicity.[4][5] The S-aryl linkage in phosphorothioates offers a different hydrolytic stability profile compared to their P-O-Aryl counterparts, which can be advantageous for environmental persistence and targeted delivery. Furthermore, the presence of the 4-methylthio group provides a site for metabolic activation within the target organism, a key feature of modern pro-pesticide design.[6]
This guide details the synthesis and characterization of a representative phosphorothioate derived from 4-MTT, providing a foundational methodology for developing novel agrochemicals.
Physicochemical Properties of the Precursor
Proper handling and reaction stoichiometry begin with a clear understanding of the precursor's properties. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1122-97-0 | [7] |
| Molecular Formula | C₇H₈S₂ | [7] |
| Molecular Weight | 156.27 g/mol | [7] |
| Appearance | Liquid | [8] |
| Melting Point | 19-23 °C | [9] |
| Boiling Point | 252.9 °C at 760 mmHg | [9] |
| Flash Point | 110 °C | [1] |
| Density | ~1.2 g/cm³ | [9] |
Principle of Synthesis: Nucleophilic Attack on Phosphorus
The synthesis of O,O-diethyl S-(4-methylthiophenyl) phosphorothioate from 4-MTT is a classic nucleophilic substitution reaction. The protocol is based on the well-established methods for forming P-S bonds.[10][11] The core mechanism involves two key steps:
-
Deprotonation: The thiol proton of 4-MTT is acidic (pKa ≈ 6-7), significantly more so than the analogous phenol. A suitable base, such as triethylamine (TEA), is used to deprotonate the thiol, forming the highly nucleophilic thiophenolate anion. The choice of a non-hydroxide base like TEA is critical to prevent hydrolysis of the electrophilic phosphorus reagent.
-
Nucleophilic Substitution: The resulting thiophenolate anion attacks the electrophilic phosphorus atom of diethyl chlorophosphate. The chloride ion is displaced as a leaving group, forming the stable P-S bond and yielding the target phosphorothioate. The reaction byproduct is triethylammonium chloride.
This synthetic pathway is efficient and provides a direct route to the desired S-aryl product architecture.
Reaction Workflow Diagram
Caption: Synthetic workflow for O,O-diethyl S-(4-methylthiophenyl) phosphorothioate.
Detailed Experimental Protocols
Safety Notice: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes irritation.[6][11] Diethyl chlorophosphate is corrosive and toxic. Organophosphate products are potent neurotoxins. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Protocol 1: Synthesis of O,O-diethyl S-(4-methylthiophenyl) phosphorothioate
-
Vessel Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Charging: To the flask, add this compound (7.81 g, 50.0 mmol, 1.0 eq.) and 100 mL of anhydrous toluene.
-
Basification: Add triethylamine (5.56 g, 7.66 mL, 55.0 mmol, 1.1 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve diethyl chlorophosphate (9.07 g, 7.30 mL, 52.5 mmol, 1.05 eq.)[5] in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Scientist's Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting 4-MTT spot has been consumed.
-
Work-up - Salt Removal: Upon completion, cool the mixture and filter it through a pad of celite under vacuum to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of toluene.
-
Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% HCl (to remove excess TEA), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to yield the pure product.
Protocol 2: Product Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve a small sample of the purified product in CDCl₃.
-
Acquire ¹H NMR, ¹³C NMR, and ³¹P NMR spectra.
-
Expected Results: The spectra should confirm the presence of the ethyl groups, the aromatic protons of the 4-methylthiophenyl ring, and a characteristic downfield shift in the ³¹P NMR spectrum indicative of phosphorothioate formation.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the pure product (neat film on NaCl plates).
-
Expected Results: Look for characteristic absorption bands for P=O (around 1250-1270 cm⁻¹), P-O-C (around 1020-1040 cm⁻¹), and aromatic C-H stretches.
-
-
Mass Spectrometry (MS):
-
Analyze the product using GC-MS or LC-MS to confirm the molecular weight.
-
Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₇O₃PS₂ (292.36 g/mol ).
-
Expected Results & Data
The described protocol should yield the target compound as a clear or pale yellow oil with high purity.
| Parameter | Expected Result |
| Yield | 75-90% |
| ¹H NMR (CDCl₃) | δ ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.2 (m, 4H, OCH₂CH₃), ~2.5 (s, 3H, SCH₃), ~1.3 (t, 6H, OCH₂CH₃) |
| ³¹P NMR (CDCl₃) | δ ~25-30 ppm |
| IR (cm⁻¹) | ~1260 (P=O stretch), ~1030 (P-O-C stretch), ~550-600 (P-S stretch) |
| MS (m/z) | 292.04 [M]⁺ |
Discussion: Causality and Field Insights
Bioactivation Potential
A key feature of pesticides derived from 4-MTT is the methylthio (-SCH₃) group. In biological systems, this thioether is susceptible to oxidation by cytochrome P450 enzymes.[6] This metabolic process, known as bioactivation, converts the thioether into the corresponding sulfoxide and subsequently the sulfone.
Caption: Bioactivation pathway of the methylthio moiety.
These oxidized metabolites are often more potent AChE inhibitors than the parent compound due to their increased polarity and electronic properties, which can enhance binding to the enzyme's active site. This pro-pesticide strategy can create a more selective toxicological profile, as the activation may occur preferentially within the target pest.
Rationale for Reagent Choices
-
Solvent: Anhydrous toluene is used as it is non-protic and effectively dissolves both the nonpolar precursor and the polar salt byproduct, facilitating a homogenous reaction and easy filtration.
-
Base: Triethylamine is a tertiary amine base strong enough to deprotonate the thiophenol but not so strong as to cause unwanted side reactions. It is easily removed during the acidic wash step of the work-up.
-
Electrophile: Diethyl chlorophosphate is a common and reactive phosphitylating agent. The ethyl groups provide a balance of lipophilicity and reactivity suitable for many agrochemical applications.
Conclusion
This compound serves as an exceptional and highly versatile precursor for the synthesis of S-aryl phosphorothioate pesticides. The protocol detailed herein provides a reliable and scalable method for producing these advanced agrochemicals. The unique dual-sulfur structure of 4-MTT allows for the creation of compounds with significant potential for metabolic bioactivation, a desirable trait in modern pesticide design. This application note provides researchers with the foundational knowledge and practical methodology to explore this promising area of agrochemical synthesis.
References
- Saad, H., Elfeky, S. A., El-Gamel, N. E. A., & Abo Dena, A. S. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances.
- Kaboudin, B., Abedi, Y., Kato, J. -Y., & Yokomatsu, T. (2013).
- Sosnovsky, G., & Zaret, E. H. (1968). Reactions of t-butyl peresters. IX. The reaction of t-butyl peroxybenzoate with trivalent phosphorus compounds. The Journal of Organic Chemistry, 33(5), 2050-2054.
- Zhang, L., Zhang, P., Li, X., Xu, J., Tang, G., & Zhao, Y. (2016). Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts. The Journal of Organic Chemistry, 81(13), 5566–5573.
- AERU. Fenamiphos (Ref: BAY 68138).
- Hagstrom, D., Lulla, A., & Richards, A. M. (2021). Bioactivation and detoxification of organophosphorus pesticides in freshwater planarians shares similarities with humans. Toxicology and Applied Pharmacology, 429, 115694.
- Juberg, D. R., & Hodgson, E. (2018). Biotransformation of Pesticides across Biological Systems: Molecular Mechanisms, Omics Insights, and Biotechnological Advances for Environmental Sustainability. Journal of Xenobiotics, 8(2), 65-89.
- Gulea, M. (2016). Progress in the Chemistry of Phosphorothioates. Advances in Organic Synthesis, 12.
- Gulea, M. (2018). Synthesis and Application of Phosphonothioates, Phosphonodithioates, Phosphorothioates, Phosphinothioates and Related Compounds.
- Organic Chemistry Portal. Phosphorothioate synthesis by P-S coupling.
- New Journal of Chemistry. (2020). Nerve agent simulant diethyl chlorophosphate detection using a cyclization reaction approach with high stokes shift system.
- ChemBK. 4-(METHYLSULFANYL)THIOPHENOL.
- NIST. This compound.
- INCHEM. 300. Fenamiphos (WHO Pesticide Residues Series 4).
- PubChem. Fenamiphos.
- NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation.
- Chemsrc. This compound | CAS#:1122-97-0.
- PubChem. 4-(methylthio)phenol.
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Applications of 4-(Methylthio)thiophenol in Materials Science: A Technical Guide for Researchers
Introduction
4-(Methylthio)thiophenol, also known as 4-mercaptothioanisole, is a bifunctional organosulfur compound with the chemical formula C7H8S2.[1] Its structure consists of a benzene ring functionalized with both a thiol (-SH) group and a methylthio (-SCH3) group at the para positions.[1] This unique arrangement of functional groups makes it a valuable building block in various areas of materials science. The thiol group provides a strong affinity for noble metal surfaces, particularly gold, enabling the formation of robust self-assembled monolayers (SAMs).[2][3] The methylthio group, on the other hand, can influence the electronic properties and surface energy of the resulting material, and can also serve as a site for further chemical modification. This guide provides an in-depth overview of the key applications of this compound in materials science, complete with detailed protocols and technical insights for researchers and professionals in the field.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 1122-97-0 | [4][5][6] |
| Molecular Formula | C7H8S2 | [1][5][7] |
| Molecular Weight | 156.27 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Melting Point | 19-23 °C | [1] |
| Flash Point | 110 °C | [1] |
| IUPAC Name | 4-(methylsulfanyl)benzenethiol | [1] |
Safety Considerations: this compound is classified as an eye irritant (H319), can cause skin irritation (H315), and may cause respiratory sensitization (H334).[1] It is also sensitive to air and should be handled with appropriate personal protective equipment in a well-ventilated area.[1]
Application I: Self-Assembled Monolayers (SAMs) on Gold Surfaces
The formation of self-assembled monolayers on gold surfaces is a cornerstone application of thiol-containing molecules, and this compound is no exception. The strong covalent bond formed between the sulfur atom of the thiol group and the gold substrate drives the spontaneous organization of the molecules into a densely packed, ordered monolayer.[3][8][9] These SAMs can be used to precisely tailor the surface properties of gold, such as its wettability, chemical reactivity, and biocompatibility.
Mechanism of SAM Formation
The self-assembly process is driven by the strong affinity of the sulfur in the thiol group for the gold surface.[3] This interaction leads to the formation of a stable gold-thiolate bond. The van der Waals interactions between the aromatic rings of adjacent this compound molecules contribute to the ordering and stability of the monolayer.[3]
Figure 1: Schematic of this compound SAM formation on a gold surface.
Protocol for SAM Formation on a Gold Substrate
This protocol describes a standard procedure for the formation of a this compound self-assembled monolayer on a gold-coated silicon wafer.
Materials:
-
Gold-coated silicon wafers (e.g., 100 nm Au layer on a Ti adhesion layer)
-
This compound (≥98% purity)
-
Absolute ethanol (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
Glass beakers and Petri dishes
Procedure:
-
Substrate Cleaning:
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat) and work in a fume hood. Never store Piranha solution in a sealed container.
-
Immerse the gold-coated wafers in freshly prepared Piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the wafers thoroughly with deionized water, followed by absolute ethanol.
-
Dry the wafers under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of the this compound Solution:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol. For example, to make a 1 mM solution, dissolve approximately 1.56 mg of this compound in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately after cleaning and drying, immerse the gold substrates in the this compound solution.
-
Incubate for 12-24 hours at room temperature in a covered container (e.g., a Petri dish) to prevent solvent evaporation and contamination.
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the SAM-coated substrates in a clean, dry environment.
-
Characterization: The quality of the resulting SAM can be assessed using various surface-sensitive techniques, including:
-
Contact Angle Goniometry: To determine the surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding at the surface.
-
Ellipsometry: To measure the thickness of the monolayer.
-
Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize the surface morphology and molecular packing.
Application II: Functionalization of Nanoparticles
The same thiol-gold chemistry that enables SAM formation on planar surfaces can be used to functionalize gold nanoparticles (AuNPs). This surface modification is crucial for stabilizing the nanoparticles in solution, preventing aggregation, and imparting specific functionalities for applications in sensing, catalysis, and biomedicine. The use of thiol-based molecules is a common strategy for the surface modification of nanoparticles.[10]
Workflow for Nanoparticle Functionalization
Figure 2: General workflow for the functionalization of gold nanoparticles with this compound.
Protocol for Functionalizing Gold Nanoparticles
This protocol provides a general method for the surface functionalization of pre-synthesized citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Aqueous solution of citrate-stabilized gold nanoparticles (e.g., 10-20 nm diameter)
-
This compound
-
Absolute ethanol
-
Deionized water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Preparation of the Ligand Solution:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
-
Ligand Exchange Reaction:
-
To 1 mL of the gold nanoparticle solution in a microcentrifuge tube, add an excess of the this compound solution (e.g., 10-100 µL). The optimal amount may need to be determined empirically.
-
Gently vortex the mixture for a few seconds and then allow it to incubate at room temperature for at least 12 hours with gentle stirring or rocking. This allows for the displacement of the citrate ions from the nanoparticle surface by the thiol molecules.
-
-
Purification of Functionalized Nanoparticles:
-
After incubation, centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (the exact speed and time will depend on the nanoparticle size). For 10-20 nm AuNPs, a speed of 10,000-15,000 x g for 15-30 minutes is a good starting point.
-
Carefully remove the supernatant, which contains unbound this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a fresh solvent, such as ethanol or deionized water, by sonication or vortexing.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the complete removal of any unbound ligands.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified, functionalized nanoparticles in the desired solvent for storage and future use.
-
Characterization:
-
UV-Visible Spectroscopy: To monitor the surface plasmon resonance (SPR) peak, which may shift slightly upon successful functionalization.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles and assess their aggregation state.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and dispersion of the functionalized nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the this compound on the nanoparticle surface.
Application III: Polymer Synthesis and Modification
Thiol-containing compounds are versatile reagents in polymer chemistry, participating in reactions such as thiol-ene "click" chemistry and serving as chain transfer agents in radical polymerizations.[11][12] this compound can be incorporated into polymer structures to introduce specific functionalities. For instance, it can be used as a monomer or a modifying agent to create polymers with tailored refractive indices, thermal properties, or affinity for metal surfaces. The synthesis of thiol-functionalized polynorbornene dicarboximides has been demonstrated, showcasing the utility of thiol-containing anilines (structurally related to this compound) in polymer synthesis.[13]
Conceptual Pathway for Polymer Functionalization
Figure 3: Conceptual diagram of polymer functionalization using this compound via thiol-ene chemistry.
Protocol for Thiol-Ene Photopolymerization
This protocol outlines a general procedure for the photopolymerization of a thiol-ene resin incorporating this compound to create a cross-linked polymer network.
Materials:
-
This compound
-
A multifunctional alkene monomer (e.g., trimethylolpropane triallyl ether)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
A UV light source (e.g., 365 nm)
-
A suitable solvent (e.g., tetrahydrofuran, THF), if necessary
-
Molds for casting the polymer
Procedure:
-
Formulation Preparation:
-
In a glass vial, combine the alkene monomer and this compound in a stoichiometric ratio of thiol to ene functional groups (e.g., 1:1).
-
Add a photoinitiator at a concentration of 0.1-2 wt% relative to the total mass of the monomers.
-
If the mixture is too viscous, a minimal amount of solvent can be added to facilitate mixing. Ensure the solvent is volatile and will not interfere with the polymerization.
-
Mix the components thoroughly until a homogeneous solution is obtained. Protect the mixture from ambient light.
-
-
Polymerization:
-
Pour the formulated resin into a mold of the desired shape.
-
Expose the resin to UV light. The exposure time will depend on the intensity of the light source, the concentration of the photoinitiator, and the thickness of the sample. This can range from a few seconds to several minutes.
-
The polymerization can be monitored by observing the transition from a liquid to a solid state.
-
-
Post-Curing:
-
After the initial UV exposure, the polymer may benefit from a post-curing step, either by continued UV exposure or by heating in an oven to ensure complete conversion of the monomers.
-
Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of the characteristic peaks for the thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1640 cm⁻¹) groups, indicating polymerization.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the resulting polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Mechanical Testing (e.g., DMA, tensile testing): To evaluate the mechanical properties of the cross-linked material.
Conclusion
This compound is a versatile molecule in materials science, primarily due to the distinct reactivity of its thiol and methylthio functionalities. Its ability to form robust and well-ordered self-assembled monolayers on gold and other noble metals provides a powerful tool for surface engineering. Furthermore, its application in the functionalization of nanoparticles and as a monomer in polymer synthesis opens up avenues for the creation of advanced materials with tailored properties. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers looking to harness the potential of this compound in their own work. As with any chemical process, optimization of the described procedures may be necessary to achieve the desired results for specific applications.
References
- Self-assembled monolayers of thiophenol on gold as a novel substrate for surface-enhanced infrared absorption. DigitalCommons@URI.
- Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Langmuir - ACS Publications.
- Synthesis of 4-Methylthiophenol. Request PDF - ResearchGate.
- Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. MDPI.
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI.
- 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem. National Institutes of Health.
- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health.
- Chemical Properties of this compound (CAS 1122-97-0) - Cheméo.
- This compound - NIST WebBook.
- Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization. MDPI.
- Surface reactions of 4-aminothiophenol with heterobifunctional crosslinkers bearing both succinimidyl ester and maleimide for biomolecular immobilization. PubMed.
- Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics.
- One pot synthesis of thiol-functional nanoparticles. Polymer Chemistry (RSC Publishing).
- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
- Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews (RSC Publishing).
Sources
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- 2. "Self-assembled monolayers of thiophenol on gold as a novel substrate f" by John A. Seelenbinder, Chris W. Brown et al. [digitalcommons.uri.edu]
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- 4. This compound | 1122-97-0 [chemicalbook.com]
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- 7. This compound(1122-97-0) 1H NMR [m.chemicalbook.com]
- 8. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 9. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. db-thueringen.de [db-thueringen.de]
- 11. mdpi.com [mdpi.com]
- 12. One pot synthesis of thiol-functional nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
The Strategic Utility of 4-(Methylthio)thiophenol in Modern Pharmaceutical Synthesis: Applications and Protocols
Introduction: The Unassuming Power of a Bifunctional Reagent
In the intricate tapestry of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. Among the vast arsenal of chemical building blocks, 4-(Methylthio)thiophenol (4-MTTP) emerges as a uniquely versatile and strategic intermediate. Its structure, featuring a nucleophilic thiol (-SH) group and an electron-donating methylthio (-SCH₃) group on a benzene ring, offers a dual functionality that is highly prized in medicinal chemistry.[1] The thiol group serves as an excellent handle for constructing carbon-sulfur (C-S) bonds, a linkage present in a multitude of biologically active molecules. Simultaneously, the methylthio group can be retained to modulate the electronic properties and metabolic stability of the target molecule or be oxidized to the corresponding sulfoxide or sulfone, often leading to profound changes in pharmacological activity.
This guide provides an in-depth exploration of this compound's application in the synthesis of pharmaceutical intermediates, focusing on its role in the formation of diaryl sulfides and other key structural motifs. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers and drug development professionals.
Core Application: The Construction of Diaryl Sulfide Linkages
The diaryl sulfide moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications. The C-S bond provides a stable, non-planar linkage between aromatic rings, influencing the overall conformation and physicochemical properties of the molecule. This compound is a premier reagent for introducing the 4-(methylthio)phenylthio group into target molecules, primarily through transition metal-catalyzed cross-coupling reactions.
Mechanism and Rationale: The Buchwald-Hartwig C-S Cross-Coupling Reaction
The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern C-N and C-S bond formation.[2][3] The reaction provides a highly efficient and general method for coupling thiols with aryl halides or pseudohalides. The choice of catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.
-
Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-formed Pd(II)-NHC precatalyst, is used to initiate the catalytic cycle. These precatalysts are often air- and moisture-stable, offering practical advantages in a laboratory setting.[4]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the diaryl sulfide product. Ligands like Xantphos or those from the Josiphos family (e.g., CyPFtBu) have proven effective in C-S coupling reactions.[3] The ligand's steric bulk prevents the formation of inactive catalyst species and promotes the desired bond-forming step.
-
Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then participates in the catalytic cycle. The choice of base (e.g., Cs₂CO₃, K₂CO₃, or a strong organic base) can significantly impact the reaction rate and yield, and must be chosen carefully to be compatible with the functional groups on the substrates.[5]
The general catalytic cycle for the Buchwald-Hartwig C-S coupling is illustrated below:
Caption: Catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction.
Application in Pharmaceutical Scaffolds
The 4-(methylthio)phenyl group introduced by 4-MTTP is found in various compounds with demonstrated biological activity. For instance, derivatives of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine have been investigated as potent microtubule targeting agents for cancer therapy.[6] In these compounds, the methylthio group can be metabolized to the methylsulfinyl group, which often retains or even enhances the biological activity.[6]
Furthermore, precursors for advanced imaging agents, such as PET ligands for the mGluR4 receptor, have been synthesized using derivatives of 4-MTTP, highlighting its importance in developing diagnostic tools.[7] While not a direct use of 4-MTTP, the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib relies on a 4'-(methylthio)acetophenone precursor, where the methylthio group is later oxidized to the critical methylsulfonyl group for selective COX-2 inhibition.[8] This underscores the value of the methylthio moiety as a latent sulfone, a common strategy in medicinal chemistry.
Detailed Experimental Protocols
The following protocols are provided as representative examples of how this compound can be utilized in common and important synthetic transformations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide, a reaction type with broad applicability in the synthesis of pharmaceutical intermediates.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig C-S coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl sulfide product.
Causality and Self-Validation:
-
The use of a slight excess of the thiol ensures complete consumption of the potentially more valuable aryl halide.
-
The Pd(OAc)₂/Xantphos catalytic system is robust and effective for a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing groups.
-
Cesium carbonate is a strong enough base to deprotonate the thiol without causing unwanted side reactions with many common functional groups.
-
Performing the reaction under an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the deactivation of the palladium catalyst.
-
Monitoring by TLC or LC-MS provides in-process control, allowing the reaction to be stopped once the starting material is consumed, preventing potential degradation of the product.
| Aryl Bromide Substrate | Reaction Time (h) | Yield (%) |
| 4-Bromoacetophenone | 12 | 92 |
| 4-Bromotoluene | 16 | 88 |
| 1-Bromo-4-fluorobenzene | 12 | 95 |
| 3-Bromo-pyridine | 24 | 75 |
Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Metal-Free Arylation using Diaryliodonium Salts
As an alternative to transition metal-catalyzed methods, metal-free arylation offers a different approach, particularly for substrates that may be sensitive to metal catalysts. This protocol utilizes a diaryliodonium salt as the arylating agent.[9]
Reaction Scheme:
Caption: General scheme for metal-free S-arylation.
Materials:
-
Diaryliodonium tetrafluoroborate (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)
-
Anhydrous Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the diaryliodonium salt (1.0 mmol) and this compound (1.1 mmol).
-
Solvent and Base: Add anhydrous acetonitrile (5 mL) to the flask, followed by the dropwise addition of DBU (1.2 mmol) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 10-60 minutes.[10] Monitor the reaction by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure diaryl sulfide.
Causality and Self-Validation:
-
This metal-free approach avoids potential issues with metal contamination in the final product, which is a significant concern in pharmaceutical manufacturing.
-
The use of a strong, non-nucleophilic organic base like DBU efficiently deprotonates the thiol without competing in the arylation reaction.
-
The reaction proceeds under mild, ambient conditions, making it suitable for thermally sensitive substrates.
-
The reaction progress is easily monitored by TLC, providing a simple method to determine the reaction endpoint.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its primary utility lies in the construction of diaryl sulfides via robust and scalable methods like the Buchwald-Hartwig cross-coupling. The presence of the methylthio group offers an additional point for chemical modification, allowing for the fine-tuning of a molecule's properties through oxidation. The protocols detailed herein provide a practical framework for researchers to leverage the synthetic potential of this important building block in their drug discovery and development efforts.
References
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- Nakajima, H., et al. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions.
- Xiang, W., et al. (2016). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC.
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- Yang, S., et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. Organic Chemistry Portal.
- Luna, J., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
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- Fernández-Rodríguez, M. A., et al. (2009).
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Protocol for forming self-assembled monolayers with 4-(Methylthio)thiophenol
An Application Guide to the Formation of Self-Assembled Monolayers using 4-(Methylthio)thiophenol
Introduction: The Utility of this compound in Surface Science
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level.[1] The spontaneous organization of organic molecules into ordered, single-molecule-thick films provides a robust method for tailoring surface chemistry for applications ranging from corrosion resistance and biomaterials to molecular electronics.[2][3][4] Among the vast library of molecules used for SAM formation, aromatic thiols offer unique properties due to the electronic characteristics and rigid structure of the phenyl ring.
This application note provides a detailed protocol for the formation of high-quality self-assembled monolayers on gold substrates using this compound (4-MTT). This molecule is of particular interest as it features a thiol (-SH) headgroup for strong anchoring to noble metal surfaces and a terminal methylthio (-SCH3) group. The presence of two distinct sulfur moieties allows for complex surface chemistries and serves as an interesting model system for studying charge transport and surface functionalization.
We will delve into the mechanistic principles behind the protocol, offering not just a series of steps but a rationale for each experimental choice. This guide is intended for researchers and professionals in materials science, nanotechnology, and drug development who require reproducible and well-characterized molecularly-defined surfaces.
Physicochemical Properties of this compound
A thorough understanding of the adsorbate's properties is critical for successful SAM formation. This compound (CAS RN 1122-97-0) is an organosulfur compound featuring both a thiol and a methylsulfanyl functional group on a benzene ring.[5]
| Property | Value | Source(s) |
| CAS Number | 1122-97-0 | [6][7] |
| Molecular Formula | C₇H₈S₂ | [8][9] |
| Molecular Weight | 156.27 g/mol | [6][7] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [10] |
| Melting Point | 19-23 °C | [7][8] |
| Boiling Point | 116-117 °C (at 3 mmHg) | [8] |
| Synonyms | 4-(Methylthio)benzenethiol, 4-Mercaptothioanisole | [5][7][10] |
Experimental Workflow: From Substrate to Characterized Monolayer
The formation of a high-quality SAM is a sequential process that demands meticulous attention to cleanliness and procedure. The overall workflow involves substrate preparation, monolayer assembly, and subsequent characterization to validate the film's integrity.
Detailed Protocol for SAM Formation
This protocol is optimized for forming a 4-MTT monolayer on a gold (Au) surface.
Part 1: Materials and Reagents
-
Molecule: this compound (purity > 96%)
-
Substrate: Gold-coated substrates (e.g., gold on mica, gold on silicon with a titanium or chromium adhesion layer).[11]
-
Solvent: 200-proof, anhydrous ethanol (EtOH).
-
Cleaning Reagents:
-
For Piranha Cleaning (use with extreme caution): Sulfuric acid (H₂SO₄, 98%) and hydrogen peroxide (H₂O₂, 30%).
-
For UV/Ozone Cleaning: A commercial UV/Ozone cleaner.
-
-
Rinsing Solvents: Acetone, Isopropanol, Deionized (DI) water (18.2 MΩ·cm).
-
Equipment:
-
Glass or polypropylene containers with sealable caps (e.g., scintillation vials).
-
Tweezers (non-magnetic, stainless steel).
-
Sonicator bath.
-
Nitrogen (N₂) gas source for drying.
-
Analytical balance and calibrated micropipettes.
-
Part 2: Substrate Preparation (Critical Step)
The quality of the SAM is critically dependent on the cleanliness of the substrate surface. The goal is to remove organic and inorganic contaminants without damaging the gold layer. An oxide-free surface is required for the formation of the S-Au bond.[12]
Method A: Piranha Solution Cleaning (for robust substrates)
-
Causality: Piranha solution is a powerful oxidizing agent that aggressively removes organic residues. It should be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Warning: This solution is highly corrosive, exothermic, and reacts violently with organic materials. Never store it in a sealed container.
-
Immerse the gold substrate in the freshly prepared piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse copiously with DI water, followed by a final rinse with ethanol.
-
Dry the substrate under a gentle stream of N₂ gas and use immediately.
Method B: UV/Ozone Cleaning (Safer Alternative)
-
Causality: UV/Ozone cleaning utilizes high-intensity ultraviolet light to generate ozone, which effectively oxidizes and removes organic contaminants from the surface without harsh wet chemistry.
-
Place the gold substrate in the UV/Ozone cleaner chamber.
-
Expose the substrate for 15-20 minutes.
-
Remove the substrate and use it immediately for SAM formation.
Part 3: Self-Assembled Monolayer Formation
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to make 10 mL of solution, weigh out 1.56 mg of 4-MTT and dissolve it in 10 mL of ethanol.
-
Causality: A 1 mM concentration is standard for thiol-on-gold SAMs. It is high enough to ensure rapid initial coverage but low enough to prevent excessive physisorption of multilayers. Ethanol is an ideal solvent as it readily dissolves the thiol and wets the gold surface.
-
-
Immersion: Place the freshly cleaned and dried gold substrate into a clean container. Immediately cover the substrate with the 1 mM 4-MTT solution.
-
Causality: Minimizing the time between cleaning and immersion prevents the re-adsorption of atmospheric contaminants onto the activated gold surface.
-
-
Incubation: Seal the container to minimize solvent evaporation and contamination. If possible, purge the headspace with an inert gas like nitrogen or argon to reduce oxidative processes.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
Causality: While initial monolayer formation is rapid (occurring within minutes), a longer incubation period is crucial for the monolayer to anneal. During this time, molecules on the surface rearrange and desorb/re-adsorb, leading to a more ordered, crystalline-like, and densely packed film with fewer defects.[13]
-
Part 4: Rinsing and Drying
-
Rinsing: After incubation, remove the substrate from the thiol solution using clean tweezers. Rinse it thoroughly with fresh, clean ethanol.
-
Causality: Rinsing is essential to remove any non-chemisorbed (physisorbed) molecules that are loosely bound to the monolayer surface. Failure to do so can result in a disordered multilayer film.
-
-
Drying: Dry the rinsed substrate under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the SAM-coated substrates in a clean, dry environment (like a petri dish or desiccator) until characterization.
Validation and Characterization
Validating the presence and quality of the SAM is a critical final step. A combination of techniques provides a comprehensive picture of the monolayer.
| Technique | Purpose | Expected Result for a High-Quality 4-MTT SAM |
| Contact Angle Goniometry | Measures surface wettability, indicating changes in surface chemistry. | A significant change from the clean gold surface. The terminal -SCH₃ group should result in a moderately hydrophobic surface. |
| Ellipsometry | Measures the thickness of the molecular film. | A thickness consistent with a monolayer of 4-MTT molecules oriented nearly perpendicular to the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding at the surface. | Presence of S 2p peaks corresponding to both the bound thiolate (~162 eV) and the terminal methylthio group.[14] The Au 4f signal will be attenuated. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Provides information on the chemical bonds and orientation of the molecules. | Vibrational modes corresponding to the aromatic ring and C-S bonds can be identified.[15] |
Troubleshooting Common Issues
-
Inconsistent Contact Angles: This often points to a contaminated substrate or an incomplete/disordered monolayer. Re-evaluate the substrate cleaning procedure and ensure the purity of the thiol and solvent.
-
Film Thickness Too High (Ellipsometry): This suggests multilayer formation due to inadequate rinsing or a too-concentrated thiol solution.
-
No Evidence of SAM (XPS/IRRAS): This could result from a deactivated gold surface (e.g., oxide layer), impure thiol, or insufficient incubation time. Ensure the substrate is used immediately after cleaning.
References
- Self assembled monolayers (SAMs) on metallic surfaces (gold and graphene) for electronic applications. Journal of Materials Chemistry C (RSC Publishing).
- Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org.
- Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir - ACS Publications.
- Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- Chemical Properties of this compound (CAS 1122-97-0). Cheméo.
- Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica. Phasis.
- 4-(Methylthio)phenol | C7H8OS | CID 14086. PubChem - NIH.
- This compound CAS#: 1122-97-0. ChemicalBook.
- This compound 1122-97-0. Guidechem.
- 4-(Methylthio)benzenethiol | 1122-97-0. TCI Chemicals.
- Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry B.
- Self-assembled monolayers of thiophenol on gold as a novel substrate for surface-enhanced infrared absorption. DigitalCommons@URI.
- Self-Assembled Monolayers of Thiophenol on Gold as a Novel Substrate for Surface-Enhanced Infrared Absorption. ResearchGate.
- This compound|CAS 1122-97-0|Supplier. Benchchem.
- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Universidad Nacional de La Plata.
- Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics.
- Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI.
- Molecular Self-Assembly. Sigma-Aldrich.
- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH.
- Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich.
- This compound. NIST WebBook.
- 4-(Methylsulfanyl)thiophenol 96%. Sigma-Aldrich.
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4-(Methylthio)thiophenol as a Ligand in Organometallic Chemistry: Application Notes and Protocols
Introduction
4-(Methylthio)thiophenol, also known as 4-mercaptothioanisole, is a versatile organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH3) group attached to a benzene ring.[1] This unique bifunctionality makes it an intriguing ligand in organometallic chemistry. The thiol group provides a strong, covalent anchor to a metal center through deprotonation to the thiolate, while the methylthio group can offer a secondary, weaker interaction or act as a site for further functionalization. This dual nature allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their reactivity, stability, and catalytic activity. This guide provides an in-depth exploration of this compound as a ligand, detailing its coordination chemistry, and providing protocols for the synthesis and application of its organometallic complexes.
Physicochemical Properties and Handling
This compound is a solid at room temperature with a melting point range of 19-23°C.[1][2] It is soluble in many organic solvents.[3] Due to the presence of the thiol group, it has a characteristic stench.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1122-97-0 | [1][2] |
| Molecular Formula | C7H8S2 | [1][5] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| Melting Point | 19-23 °C | [1][2] |
| Flash Point | >110 °C | [1][2] |
| Appearance | White to light yellow solid | [3] |
Safety and Handling Precautions
This compound is classified as an irritant and can cause skin and serious eye irritation.[6][7] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3][8] All personal contact, including inhalation of dust or fumes, should be avoided.[6]
Coordination Chemistry and Ligand Properties
The coordination of this compound to a metal center primarily occurs through the deprotonation of the thiol group to form a thiolate. This thiolate is a potent nucleophile and forms strong bonds with a wide range of transition metals.[9] The methylthio group, with its lone pairs of electrons on the sulfur atom, can also coordinate to the metal center, although this interaction is generally weaker and more labile than the metal-thiolate bond. This can lead to the formation of chelate complexes or act as a hemilabile ligand, where the methylthio group can reversibly bind and unbind to the metal center, opening up a coordination site for catalysis.
The electronic properties of the this compound ligand are influenced by both the thiol and methylthio groups. The methylthio group is electron-donating through resonance, which increases the electron density on the aromatic ring and can influence the reactivity of the coordinated metal center.[1]
Applications in Organometallic Chemistry
The unique properties of this compound make it a valuable ligand in various areas of organometallic chemistry, including catalysis, materials science, and drug development.
Catalysis
Organometallic complexes bearing thiolate ligands are active in a variety of catalytic transformations.[10] The ability of the this compound ligand to stabilize metal centers in different oxidation states and its potential for hemilability make it a promising candidate for designing novel catalysts. For instance, palladium complexes with thiolate ligands have been explored for cross-coupling reactions.[11]
Materials Science
Thiol-containing compounds are widely used in materials science for the functionalization of surfaces and the synthesis of nanoparticles.[12] The thiol group of this compound can anchor to metal surfaces, such as gold or silver, to form self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials, for example, to create corrosion-resistant coatings or to act as platforms for sensing applications. The methylthio group provides a handle for further chemical modification of these surfaces.
Drug Development
The thiophenol scaffold is present in a number of biologically active molecules.[13] In drug development, this compound and its derivatives are valuable starting materials for the synthesis of compounds with potential therapeutic applications.[1] For example, derivatives have been investigated as microtubule targeting agents in cancer therapy.[14] Additionally, radiolabeled versions of molecules containing the this compound core are being explored as PET imaging agents for neurological disorders.[1][15]
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
This protocol describes a general procedure for the synthesis of a palladium(II) complex with this compound, which can be adapted for various palladium precursors.
Materials:
-
Palladium(II) chloride (PdCl2)
-
This compound
-
Triethylamine (NEt3)
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate vial, dissolve this compound (2.1 mmol) and triethylamine (2.2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the solution of the ligand and base to the stirring solution of palladium(II) chloride at room temperature.
-
A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials and triethylammonium chloride.
-
Dry the solid product under vacuum to yield the desired palladium(II) complex.
-
Characterize the product using appropriate analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Diagram 1: Experimental Workflow for Palladium Complex Synthesis
Caption: Workflow for the synthesis of a palladium(II) complex.
Protocol 2: Synthesis of 4-(Methylthio)phenol
This protocol outlines a method for the synthesis of 4-(methylthio)phenol, a precursor to this compound, from phenol and dimethyl disulfide.[16]
Materials:
-
Phenol
-
Dimethyl disulfide (DMDS)
-
Sulfuric acid (H2SO4), concentrated
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenol (3.15 molar equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (1.75 molar equivalents) to the stirring solution.
-
Add dimethyl disulfide (1 molar equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to 40°C and stir for 5 hours.
-
After the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-(methylthio)phenol. Yields of 79.3% to 83.5% have been reported for this reaction.[16]
Diagram 2: Logical Flow of 4-(Methylthio)phenol Synthesis
Caption: Synthesis of 4-(methylthio)phenol.
Conclusion
This compound is a ligand with significant potential in organometallic chemistry. Its unique combination of a strong anchoring thiol group and a potentially coordinating methylthio group allows for the creation of diverse and tunable metal complexes. The applications of these complexes are far-reaching, from catalysis and materials science to the development of new therapeutic and diagnostic agents. The protocols provided herein offer a starting point for researchers to explore the rich coordination chemistry and applications of this versatile ligand. As with any chemical research, proper safety precautions must be strictly followed.
References
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- ResearchGate.
- Cheméo. Chemical Properties of this compound (CAS 1122-97-0). [Link]
- National Institutes of Health. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. [Link]
- ResearchGate. Impact of Thiocyanate on the Catecholase Activity of Cu(II) and Fe(III) Complexes of 2-((4-(2-Hydroxy-4-Methylbenzyl)Piperazin-1-YL)Methyl)-5-Methylphenol (A Mannich Base). [Link]
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- National Institutes of Health.
- ResearchGate. (PDF)
- ResearchGate. Scheme 1: The ligands used for protecting the synthesized silver nanoclusters, thiophenol (TP), 4-fluorothiophenol (4FTP), and 4-methylthiophenol (4-MeTP).. [Link]
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- MDPI. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. [Link]
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Application Notes & Protocols: Synthesis of Aryl Alkyl Thioethers via S-Alkylation of 4-(Methylthio)thiophenol
Introduction: The Strategic Importance of Aryl Alkyl Thioethers
The synthesis of aryl alkyl thioethers, also known as aryl alkyl sulfides, is a cornerstone transformation in modern organic chemistry. These motifs are prevalent in a wide array of biologically active molecules, pharmaceuticals, and advanced materials.[1] The carbon-sulfur bond provides unique electronic and structural properties, influencing molecular conformation, metabolic stability, and receptor binding affinity. 4-(Methylthio)thiophenol is a particularly interesting starting material, as it possesses two distinct sulfur centers: a nucleophilic thiol (-SH) group and a more inert methylthio (-SCH₃) group. The selective alkylation of the thiol group allows for the synthesis of complex diaryl thioethers with differentiated functionality.
This guide provides a comprehensive overview of the S-alkylation of this compound with alkyl halides. We will delve into the underlying reaction mechanism, explore critical experimental parameters, and present detailed, validated protocols for researchers in synthetic chemistry and drug development.
Reaction Mechanism and Theoretical Framework
The S-alkylation of thiophenols with alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, analogous to the well-known Williamson ether synthesis.[2][3][4] The process can be dissected into two primary steps:
Step 1: Deprotonation to Form the Thiophenolate Anion The reaction is initiated by the deprotonation of the acidic thiol proton by a suitable base. Thiols are significantly more acidic (pKa ≈ 6-7 for thiophenol) than their alcohol counterparts (pKa ≈ 16-18).[5][6] This heightened acidity is due to the larger size of the sulfur atom and the greater polarizability of the S-H bond, which allows for more effective stabilization of the resulting negative charge on the thiophenolate anion.
Step 2: Nucleophilic Attack The generated thiophenolate anion is a potent and "soft" nucleophile.[5][7] The large, diffuse electron cloud of the sulfur anion is highly polarizable, making it an excellent nucleophile for attacking the electrophilic carbon of an alkyl halide.[3] The reaction proceeds via a concerted SN2 mechanism, where the thiophenolate attacks the carbon atom from the backside relative to the leaving group (halide), leading to the formation of the new C-S bond and inversion of stereochemistry if the carbon is chiral.[2][4]
The superior nucleophilicity of the thiophenolate compared to an alkoxide minimizes competing elimination (E2) reactions, even with secondary alkyl halides.[5][7]
Caption: General mechanism for the S-alkylation of a thiophenol.
Optimizing the Reaction: Key Experimental Parameters
The success and efficiency of the S-alkylation reaction hinge on the judicious selection of several key parameters.
-
Choice of Base: Due to the relatively high acidity of the thiol, a wide range of bases can be employed.
-
Inorganic Bases (K₂CO₃, NaOH, KOH): These are cost-effective, readily available, and strong enough to quantitatively deprotonate the thiol. Potassium carbonate (K₂CO₃) is a mild and commonly used base in polar aprotic solvents.[8] Stronger bases like NaOH or KOH are often used in aqueous or phase-transfer catalysis conditions.[1]
-
Strong Bases (NaH): Sodium hydride can be used for a rapid and irreversible deprotonation, though it requires anhydrous conditions and careful handling.[5]
-
-
Solvent System: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Polar Aprotic Solvents (DMF, Acetone, DMSO): Solvents like N,N-dimethylformamide (DMF) or acetone are excellent choices.[2][8] They effectively solvate the counter-ion of the base (e.g., K⁺) while leaving the thiophenolate nucleophile relatively "naked" and highly reactive.
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reagents in immiscible phases (e.g., an aqueous base and an organic substrate).[9][10] A catalyst like tetrabutylammonium bromide (TBAB) transports the thiophenolate anion from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction under mild conditions.[1][2][11] This approach avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents.[10]
-
-
Alkyl Halide (R-X): The structure of the alkylating agent is paramount, as the reaction proceeds via an SN2 pathway.
-
Reactivity: The halide leaving group ability follows the order I > Br > Cl > F. Alkyl iodides and bromides are the most common choices.[2]
-
Steric Hindrance: The reaction is fastest for methyl and primary alkyl halides.[4][12] Secondary alkyl halides react more slowly and may produce a minor amount of elimination byproduct. Tertiary alkyl halides are unsuitable as they will almost exclusively undergo elimination.[12]
-
-
Temperature: Most S-alkylation reactions of thiophenols proceed readily at room temperature or with gentle heating (e.g., 40-60 °C). The high nucleophilicity of the thiophenolate often precludes the need for high temperatures.[1]
Experimental Protocols
Safety First: this compound, like many thiols, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Alkyl halides are reactive electrophiles and potential mutagens; appropriate personal protective equipment (gloves, safety glasses) must be worn at all times.[2]
Protocol 1: Standard S-Alkylation with K₂CO₃ in DMF
This protocol is a robust and widely applicable method for the S-alkylation of this compound with primary alkyl halides.[8]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.1 M concentration relative to the thiol).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-6 hours). Gentle heating to 40-50 °C can accelerate the reaction if necessary.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl alkyl thioether.
Protocol 2: S-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is environmentally friendlier, avoiding polar aprotic solvents, and is particularly efficient for scaling up reactions.[1][11]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., 1-bromobutane, 1.2 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)
-
Organic solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the organic solvent (e.g., Toluene), and TBAB.
-
Add the 10% aqueous NaOH solution. The mixture will be biphasic.
-
Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Add the alkyl halide to the rapidly stirring biphasic mixture.
-
Continue vigorous stirring at room temperature and monitor the reaction by TLC (typically complete in 1-4 hours).
-
Workup: Pour the mixture into a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation (if the product is a liquid) to yield the pure thioether.
Caption: A generalized workflow for the synthesis and purification process.
Data Summary and Characterization
The choice of protocol can be guided by factors such as scale, available solvents, and the reactivity of the alkyl halide.
| Parameter | Protocol 1 (Standard) | Protocol 2 (PTC) | Causality & Field Insights |
| Base | K₂CO₃ (anhydrous) | 10% NaOH (aqueous) | PTC allows the use of inexpensive aqueous bases, simplifying handling and reducing cost.[9][10] |
| Solvent | DMF (anhydrous) | Toluene / H₂O (biphasic) | PTC avoids reprotoxic dipolar aprotic solvents like DMF, offering a greener process.[1][2] |
| Catalyst | None | TBAB (5-10 mol%) | The catalyst is essential for transferring the nucleophile across the phase boundary.[11] |
| Conditions | Room Temp to 50 °C | Room Temperature | High efficiency of PTC often allows for lower reaction temperatures and shorter times.[13] |
| Typical Yields | >90% | >90% | Both methods are highly efficient, with the choice often depending on process logistics over yield. |
Product Characterization:
-
¹H NMR: Successful alkylation is confirmed by the disappearance of the thiol proton signal (-SH, typically a broad singlet around 3.5 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, a benzyl group would show a new singlet around 4.1 ppm (Ar-S-CH₂ -Ph).
-
¹³C NMR: Appearance of new signals in the aliphatic region corresponding to the alkyl group carbons.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the final thioether product.
References
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025). Wordpress. [Link]
- 15.03 Ether, Sulfide Synthesis. OrganicChemGuide. [Link]
- Alkylation of Thiols in Green Mediums. (2015). Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]
- Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
- Reactions studied in this paper: (a) nucleophilic reaction between...
- Video: Preparation and Reactions of Thiols. (2023). JoVE. [Link]
- Using an alkyl halide and a thiol as starting materials, how would... Study Prep in Pearson+. [Link]
- 3.2.6: Thiols and Sulfides. (2022). Chemistry LibreTexts. [Link]
- Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Taylor & Francis Online. [Link]
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH. [Link]
- Preparation of thioethers.
- Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Marcel Dekker, Inc. [Link]
- Chemical Properties of this compound (CAS 1122-97-0). Cheméo. [Link]
- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Calculated nucleophilicity of phenols/thiophenols and experimental...
- Synthesis of sulfides (thioethers)
- S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst. (2025).
- Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
- Industrial Phase-Transfer C
- Synthesis of thioethers using various alkyl chlorides a,b. a Reaction...
- 4-(Methylthio)phenol. PubChem - NIH. [Link]
- This compound. NIST WebBook. [Link]
- Reactions of Thiols. Chemistry Steps. [Link]
- 4-Methylbenzenethiol. PubChem. [Link]
- Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- 03.
- S-alkyl
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Application Notes & Protocols: Mastering the Michael Addition with 4-(Methylthio)thiophenol
Introduction: The Strategic Formation of C-S Bonds
The Michael addition, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon and carbon-heteroatom bonds through the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] Among its variants, the thia-Michael addition has emerged as a particularly powerful and atom-economical method for constructing thioethers, a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[3][4] This reaction is prized for its high efficiency, mild reaction conditions, and selectivity.[5]
This guide focuses on the use of 4-(Methylthio)thiophenol as a potent Michael donor. The presence of the electron-donating methylthio (-SMe) group at the para-position enhances the nucleophilicity of the corresponding thiolate anion compared to unsubstituted thiophenol, making it a highly effective reactant.[6] We will explore the underlying mechanistic principles, provide detailed protocols for practical application, and discuss key parameters for reaction optimization, empowering researchers to leverage this versatile reaction in their synthetic endeavors.
Mechanistic Principles: A Tale of Two Pathways
The thia-Michael addition proceeds through the attack of a nucleophilic thiolate anion on the β-carbon of an electron-deficient alkene (the Michael acceptor).[7] The generation of this crucial thiolate intermediate is typically achieved through two primary catalytic pathways: base catalysis and nucleophile-initiated catalysis.[8][9]
1. Base-Catalyzed Pathway: This is the most common approach, where a Brønsted base deprotonates the thiol to directly generate the highly reactive thiolate anion.[7][10] The thiolate then attacks the Michael acceptor, forming a transient enolate or carbanion intermediate. This intermediate is subsequently protonated by another thiol molecule, regenerating the thiolate and propagating an anionic cycle.[9] Weak organic bases like triethylamine (NEt3) are often sufficient to catalyze the reaction.[8]
2. Nucleophile-Initiated Pathway: In this pathway, a Lewis base catalyst, typically a phosphine, first attacks the Michael acceptor to form a zwitterionic enolate.[5][8] This intermediate is a much stronger base than the catalyst itself and readily deprotonates the thiol.[11] The resulting thiolate then enters the catalytic cycle as described above. This method is advantageous as its rate is less dependent on the acidity (pKa) of the thiol.[11] Tertiary amines generally act as Brønsted bases, whereas phosphines exclusively act as nucleophilic initiators.[9]
Caption: Figure 1: Base-Catalyzed Thia-Michael Mechanism
Key Experimental Parameters for Optimization
The success and efficiency of the thia-Michael addition depend on the careful selection of several key parameters. Understanding their interplay is crucial for developing a robust and reproducible protocol.
| Parameter | Options / Conditions | Rationale & Impact on Reaction |
| Michael Acceptor | Acrylates, Maleimides, Vinyl Sulfones, Enones, Acrylamides | The reactivity is governed by the electron-withdrawing group (EWG). Maleimides are highly reactive due to ring strain and cis-carbonyls.[11] Acrylates are generally more reactive than acrylamides.[5] |
| Catalyst | Bases: NEt₃, DBU, Amberlyst® A21 Nucleophiles: Phosphines (e.g., DMPP, TCEP) | Bases: Generate thiolate directly; effectiveness depends on base strength and thiol pKa. Heterogeneous catalysts like Amberlyst® A21 allow for easy removal.[3] Nucleophiles: Often faster and more efficient, especially with less acidic thiols.[12][13] |
| Solvent | Polar Aprotic (DMF, DMSO), THF, Chloroform, or Solvent-Free | Polar aprotic solvents stabilize the charged thiolate intermediate, often accelerating the reaction rate.[8] Solvent-free conditions offer a greener, more atom-economical alternative.[14] |
| Temperature | Room Temperature (typically) | Most reactions proceed efficiently at ambient temperature. Gentle heating may be required for less reactive substrates or to dissolve solid reactants.[14] |
| Stoichiometry | 1:1 to 1:1.2 (Thiol:Acceptor) | A slight excess of the Michael acceptor can be used to ensure full consumption of the thiol. Equimolar amounts are common in catalyst-free protocols.[3] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thiols have strong, unpleasant odors.
Protocol 1: Base-Catalyzed Addition to an α,β-Unsaturated Ester
This protocol describes a standard base-catalyzed Michael addition of this compound to methyl acrylate using triethylamine (NEt₃) as the catalyst in a common organic solvent.
Materials:
-
This compound (1.0 equiv.)
-
Methyl acrylate (1.1 equiv.)
-
Triethylamine (NEt₃) (0.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 6.40 mmol).
-
Solvent Addition: Dissolve the thiol in anhydrous THF (e.g., 20 mL).
-
Reaction Initiation: Add methyl acrylate (e.g., 0.63 mL, 7.04 mmol) to the solution, followed by the addition of triethylamine (e.g., 0.09 mL, 0.64 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting thiol is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure thioether product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Solvent-Free and Catalyst-Free Addition to an Enone
This protocol leverages the inherent reactivity of thiols and activated Michael acceptors, providing an environmentally benign alternative that minimizes waste.[14]
Materials:
-
This compound (1.0 equiv.)
-
Methyl vinyl ketone (1.0 equiv.)
-
Acetone (for washing)
Procedure:
-
Reactant Mixing: In a small glass vial or round-bottom flask with a magnetic stir bar, combine this compound (e.g., 500 mg, 3.20 mmol) and methyl vinyl ketone (e.g., 0.27 mL, 3.20 mmol). Note: If the thiol is solid, gentle warming (e.g., 30-40 °C) may be needed to create a homogenous mixture.[14]
-
Reaction: Stir the neat mixture at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the reaction via TLC. These reactions are often very fast, sometimes completing within 15-60 minutes.[14]
-
Workup & Purification:
-
Once the reaction is complete, the product may solidify upon cooling or may remain as a viscous oil.
-
If the product is sufficiently pure by TLC or ¹H NMR analysis of the crude mixture, further purification may not be necessary.
-
If needed, the crude product can be directly purified by flash column chromatography as described in Protocol 1.
-
General Laboratory Workflow
The successful execution of a Michael addition reaction follows a systematic workflow from preparation to final analysis.
Caption: Figure 2: General Laboratory Workflow
Applications in Research and Drug Development
The thioether linkage formed via the thia-Michael addition is a stable and valuable functional group. Products derived from this compound can serve as:
-
Building Blocks in Medicinal Chemistry: The thioether moiety is present in numerous biologically active molecules.[15] The resulting adducts can be intermediates for more complex drug candidates.
-
Bioconjugation Agents: The reaction of thiols with maleimides is a cornerstone of bioconjugation, used to attach synthetic molecules like polymers or fluorescent labels to cysteine residues in proteins.[11][16]
-
Polymer Synthesis and Modification: The high efficiency and "click" nature of the reaction make it ideal for polymer functionalization, cross-linking hydrogels, and synthesizing dendrimers.[11][17]
-
Covalent Inhibitors: In drug discovery, Michael acceptors are used as "warheads" to form covalent bonds with cysteine residues in target proteins, offering a powerful mechanism for potent and selective inhibition.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Michael acceptor is not sufficiently electron-deficient. 3. Steric hindrance around the thiol or acceptor. | 1. Use a fresh or stronger catalyst (e.g., switch from NEt₃ to DBU or a phosphine). 2. Consider a more reactive Michael acceptor (e.g., maleimide > acrylate). 3. Increase reaction temperature or extend reaction time. |
| Formation of Disulfide Byproduct | Oxidation of the thiol, especially under basic conditions or in the presence of air. | 1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Avoid overly strong bases or prolonged reaction times. |
| Side Reactions | 1. Polymerization of the Michael acceptor (especially acrylates). 2. Aza-Michael addition if using a primary/secondary amine catalyst.[9] | 1. Add reactants slowly; avoid high temperatures. 2. Switch to a non-nucleophilic base (e.g., DBU) or a phosphine catalyst if amine addition is problematic. |
| Difficult Purification | Product and starting material have similar polarity. | 1. Ensure the reaction goes to full completion to eliminate starting material. 2. Optimize the solvent system for column chromatography with careful TLC analysis. |
References
- Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-c
- Initiation and Byproduct Formation in Thiol-Michael Reactions. SciSpace.
- Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH.
- Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations.
- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
- Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing).
- Thia-Michael Reaction under Heterogeneous C
- Conjug
- Michael addition reactions to show evidence of side reactions.
- Solvent-free Michael addition of thiols to α,β-unsatur
- Mechanistic aspects of thiol additions to Michael acceptors: Insights
- CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjug
- A Comparative Guide to Michael Acceptors for Thiol Addition: 4,4-Bis(methylthio)but-3-en-2-one in. Benchchem.
- Thia-Michael Addition in Diverse Organic Synthesis. Unknown Source.
- Synthetic strategies to access thioethers
- Calculated nucleophilicity of phenols/thiophenols and experimental...
- Michael Addition. YouTube.
- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymeriz
- The Thiol-Michael Addition Click Reaction: A Powerful and Widely.
Sources
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
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- 16. books.rsc.org [books.rsc.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhancing the Analytical Detection of 4-(Methylthio)thiophenol through Targeted Derivatization Strategies
Introduction: The Analytical Challenge of 4-(Methylthio)thiophenol
This compound (MTTP), also known as 4-mercaptothioanisole, is an organic sulfur compound characterized by the presence of both a thiol (-SH) and a methylthio (-SCH3) functional group on a benzene ring.[1][2] Its analysis is pertinent in various fields, including environmental monitoring, flavor and fragrance chemistry, and as a potential impurity or metabolite in pharmaceutical and industrial processes. However, the direct analysis of MTTP presents several challenges. The thiol group is susceptible to oxidation, leading to the formation of disulfides, which can result in poor analytical reproducibility and sample instability.[1] Furthermore, its polarity can lead to poor peak shape and tailing in gas chromatography (GC), while its UV absorbance may be insufficient for trace-level quantification in complex matrices using high-performance liquid chromatography (HPLC).
Chemical derivatization offers a robust solution to these analytical hurdles. By chemically modifying the active thiol group, we can significantly improve the compound's analytical characteristics. For GC analysis, derivatization can increase volatility and thermal stability, leading to sharper peaks and improved resolution. For HPLC analysis, a derivatizing agent can introduce a chromophore or fluorophore, dramatically enhancing detector sensitivity and selectivity.[3][4]
This application note provides detailed protocols for two distinct derivatization methodologies for this compound, tailored for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Part 1: Silylation for Enhanced GC-MS Analysis
Principle and Rationale
For GC-based analysis, the primary goal of derivatization is to decrease the polarity and increase the volatility of the analyte.[5] The active hydrogen on the thiol group of MTTP is the main contributor to its polarity and potential for adsorption on active sites within the GC system. Silylation is a common and effective technique that replaces this active hydrogen with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[5]
We have selected N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent. MTBSTFA reacts with thiols to form t-BDMS ethers.[6][7] These derivatives offer significant advantages over traditional TMS ethers, most notably their enhanced stability. t-BDMS derivatives are approximately 10,000 times more stable towards hydrolysis, ensuring the integrity of the derivatized sample during analysis.[6][8] This increased stability minimizes the risk of derivative degradation in the injection port or on the analytical column. The resulting MTTP-t-BDMS ether is more volatile and less polar, leading to improved chromatographic performance and easily interpretable mass spectra for GC-MS analysis.[8][9]
Reaction Mechanism: Silylation of MTTP
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiol group on the silicon atom of MTBSTFA, with the subsequent displacement of N-methyltrifluoroacetamide.
Experimental Protocol: MTBSTFA Derivatization of MTTP
Materials:
-
This compound (MTTP) standard
-
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) [CAS: 77377-52-7][7]
-
Acetonitrile (ACN), HPLC grade
-
Pyridine, anhydrous
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of MTTP in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with acetonitrile. For unknown samples, ensure they are dissolved in a compatible organic solvent.
-
Solvent Evaporation: Transfer 100 µL of the MTTP standard or sample solution into a 2 mL autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. This is crucial to remove any water, which can compete with the analyte for the derivatizing reagent.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA. The pyridine acts as a catalyst and a solvent, ensuring a favorable reaction environment.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes to ensure the reaction goes to completion.[6]
-
Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.
Data Presentation: Expected Improvements
| Parameter | Before Derivatization (Expected) | After MTBSTFA Derivatization (Expected) | Rationale for Improvement |
| Volatility | Moderate | High | Replacement of polar -SH with non-polar t-BDMS group reduces boiling point.[5] |
| Peak Shape (GC) | Tailing may be observed | Symmetrical, sharp peak | Reduced interaction with active sites in the GC system. |
| Thermal Stability | Moderate (risk of oxidation) | High | The t-BDMS ether is a stable derivative.[6] |
| MS Fragmentation | Characteristic but may be complex | Clear molecular ion and characteristic fragments (e.g., [M-57]+) from the loss of the tert-butyl group. |
Workflow Visualization
Caption: Workflow for MTTP derivatization with MTBSTFA for GC-MS analysis.
Part 2: Fluorescent Labeling for Enhanced HPLC Analysis
Principle and Rationale
For HPLC analysis, particularly in complex biological or environmental samples, enhancing detection sensitivity and selectivity is paramount. Pre-column derivatization with a fluorescent tagging reagent can lower limits of detection by several orders of magnitude compared to standard UV detection.[10] Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and highly effective derivatizing reagent that reacts with phenols (and primary/secondary amines) to produce intensely fluorescent derivatives.[11]
While MTTP possesses a thiol group, which is generally more nucleophilic than a phenol, derivatization with dansyl chloride under basic conditions will preferentially occur at the thiol group due to its higher reactivity and acidity compared to the analogous phenol. The reaction is performed in a basic medium to deprotonate the thiol, forming the highly nucleophilic thiophenolate anion, which then readily attacks the sulfonyl chloride of the dansyl group. The resulting dansyl-MTTP derivative exhibits strong fluorescence, allowing for highly sensitive detection by an HPLC system equipped with a fluorescence detector (FLD).
Reaction Mechanism: Dansylation of MTTP
Under basic conditions, the thiol group of MTTP is deprotonated to form a thiolate anion. This anion acts as a nucleophile, attacking the electron-deficient sulfur atom of dansyl chloride and displacing the chloride ion to form a stable thio-sulfonate ester.
Experimental Protocol: Dansyl Chloride Derivatization of MTTP
Materials:
-
This compound (MTTP) standard
-
Dansyl Chloride [CAS: 605-65-2]
-
Acetone, HPLC grade
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
High-performance liquid chromatograph with a fluorescence detector (HPLC-FLD)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of MTTP in acetone at a concentration of 100 µg/mL. Prepare a working solution of dansyl chloride in acetone at 1 mg/mL. Note: The dansyl chloride solution should be freshly prepared and protected from light.
-
Reaction Setup: In a 2 mL vial, add 100 µL of the MTTP standard or sample solution. Add 200 µL of the sodium bicarbonate buffer (pH 9.5).
-
Derivatization: Add 200 µL of the dansyl chloride solution to the vial. The excess of the derivatizing agent ensures the reaction proceeds to completion.
-
Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set at 60°C for 45 minutes in the dark.[11] The elevated temperature accelerates the reaction, while darkness prevents photodegradation of the dansyl group.
-
Quenching (Optional but Recommended): After cooling to room temperature, add 50 µL of a 2% (v/v) solution of methylamine or a similar primary amine to quench the excess unreacted dansyl chloride. Let it react for 10 minutes at room temperature. This step prevents potential interference from the derivatizing agent during chromatography.
-
Analysis: The sample is now ready for injection into the HPLC-FLD system. Set the fluorescence detector to an excitation wavelength (λex) of approximately 335-340 nm and an emission wavelength (λem) of approximately 515-525 nm (exact wavelengths should be optimized for the specific instrument and derivative).
Data Presentation: Expected Improvements
| Parameter | Before Derivatization (Expected) | After Dansyl Chloride Derivatization (Expected) | Rationale for Improvement |
| Detection Method | HPLC-UV | HPLC-FLD | Introduction of a highly fluorescent dansyl tag. |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | Fluorescence is an inherently more sensitive detection technique than UV absorbance.[10] |
| Selectivity | Low (many compounds absorb UV) | High (few compounds naturally fluoresce at these wavelengths) | Only compounds that react with dansyl chloride will be detected, reducing matrix interference. |
| Chromatographic Retention | May be early eluting | Increased retention on reversed-phase columns | The large, relatively non-polar dansyl group increases the hydrophobicity of the analyte. |
Workflow Visualization
Caption: Workflow for MTTP derivatization with Dansyl Chloride for HPLC-FLD analysis.
Conclusion
The derivatization of this compound is a critical step for overcoming the inherent challenges associated with its direct analysis. The two protocols detailed in this application note provide robust and reliable methods to enhance the analytical performance for both GC-MS and HPLC platforms. Silylation with MTBSTFA effectively increases the volatility and stability of MTTP for sensitive GC-MS determination. Fluorescent labeling with dansyl chloride dramatically improves the sensitivity and selectivity for trace-level quantification by HPLC-FLD. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. By implementing these targeted derivatization strategies, researchers, scientists, and drug development professionals can achieve more accurate, reproducible, and sensitive measurements of this compound.
References
- CovaChem. (n.d.). MTBSTFA with TBDMCS.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of Phenols with 4-(bromomethyl)-N,N-dimethylaniline for Enhanced HPLC Analysis.
- Perestrelo, R., et al. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- Kagedal, B., & Källberg, M. (1994). Derivatization of thiol-containing compounds.
- Frei, R. W., & Lawrence, J. F. (1974). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Pinu, F. R., & Villas-Boas, S. G. (n.d.).
- Sigma-Aldrich. (n.d.). N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide.
- BenchChem. (n.d.). This compound|CAS 1122-97-0|Supplier.
- Soltec Ventures. (n.d.). MTBSTFA (GC Diagnostic Reagent silylation).
- Regis Technologies. (n.d.). MtBSTFA.
- BenchChem. (2025). Application Note: Derivatization of 2,3-Pentanedithiol for Enhanced Detection by GC-MS and HPLC.
- American Chemical Society. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry.
- Chromatography Direct. (n.d.). Selectra-sil MTBSTFA N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (25 gm vial).
- Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scientific Research Publishing.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1122-97-0).
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenyl Propyl Ether for HPLC Analysis.
- Royal Society of Chemistry. (n.d.). Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry. Analytical Methods.
- Sigma-Aldrich. (n.d.). Dansyl Chloride Pre-Column Derivatization Reagent.
- Dorian, R.C., & Fahey, A. (1981). Analysis of biological thiols: derivatization with monobromobimane and separation by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 114(2), 383-387.
- National Center for Biotechnology Information. (n.d.). 4-(Methylthio)phenol.
- National Institute of Standards and Technology. (n.d.). This compound.
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Introduction: The Versatile Scaffold of 4-(Methylthio)thiophenol
An in-depth guide to the synthesis, biological evaluation, and therapeutic potential of 4-(Methylthio)thiophenol derivatives for researchers, scientists, and drug development professionals.
This compound and its derivatives represent a class of organosulfur compounds characterized by a benzene ring functionalized with both a thiol (-SH) and a methylthio (-SCH3) group.[1] This unique structural arrangement imparts a rich chemical reactivity and a diverse range of biological activities, making it a scaffold of significant interest in medicinal chemistry and materials science. The presence of sulfur in two different oxidation states allows for a variety of chemical modifications, enabling the creation of extensive compound libraries for screening against numerous therapeutic targets.[1]
From enzyme inhibition to antimicrobial and anticancer applications, derivatives of this compound have demonstrated considerable potential. This guide provides a detailed overview of their synthesis, key biological activities, and the experimental protocols necessary to evaluate their therapeutic promise.
Core Biological Activities & Therapeutic Potential
The dual sulfur functionalities on the aromatic ring are key to the diverse bioactivities of these derivatives. The thiol group can act as a nucleophile, a hydrogen donor for radical scavenging, or a coordinating ligand for metal ions in enzyme active sites, while the methylthio group influences the electronic properties and lipophilicity of the molecule.
Enzyme Inhibition: A Key Therapeutic Strategy
Derivatives of this compound have emerged as potent inhibitors of several key enzymes implicated in human diseases.
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and plays a pivotal role in cancer immune escape.[2] By depleting local tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the immune system.[2][3] The development of IDO1 inhibitors is a major focus in cancer immunotherapy.[3][4] Thiophenol derivatives have been explored as scaffolds for IDO1 inhibitors, highlighting their potential in oncology.[4] Inhibition of IDO1 enhances T-cell responses and can be an effective strategy for accelerating wound healing.[5][6]
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are valuable for treating skin hyperpigmentation and in cosmetics.[1] While this compound itself is not extensively studied for this purpose, related thiophene and thiophenol derivatives have shown significant promise as tyrosinase inhibitors.[1]
-
Collagenase Inhibition: Certain thiophenol derivatives have been synthesized and evaluated as inhibitors of human collagenases, enzymes involved in the degradation of collagen and implicated in diseases like arthritis and metastasis.[7]
Signaling Pathway: IDO1-Mediated Immune Suppression
The following diagram illustrates the role of IDO1 in tryptophan metabolism and how its inhibition can restore anti-tumor immunity.
Caption: Inhibition of IDO1 by a derivative blocks tryptophan catabolism, preventing T-cell anergy.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Sulfur-containing compounds, including thiophenol derivatives, are known for their antimicrobial properties.[1] Derivatives incorporating a 4-(methylthio)benzenethio group have shown notable activity against Gram-positive pathogens, with some compounds being twice as potent as vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Activity has also been observed against Gram-negative bacteria like Klebsiella pneumoniae.[1]
Antioxidant and Radical Scavenging Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Thiophenols are effective radical scavengers, in part due to the ability of the thiol group to donate a hydrogen atom.[8] The antioxidant activity of these compounds can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.[9][10][11] While phenols are more extensively studied, thiophenols represent a promising, albeit less explored, class of antioxidants.[8]
Anticancer and Cytotoxic Potential
Beyond IDO1 inhibition, certain this compound derivatives exhibit direct antiproliferative and cytotoxic effects against cancer cells. For instance, 4-methylthio-butanyl derivatives isolated from Raphanus sativus seeds have demonstrated significant antiproliferative activity against human colon cancer (HCT-15) cells.[12] Another related compound, 4-methylthio-3-butenyl isothiocyanate, was shown to induce apoptosis in human colon carcinoma cell lines with limited toxicity to normal lymphocytes.[13]
Quantitative Biological Activity Data
The following table summarizes reported inhibitory concentrations (IC50) for various derivatives, showcasing their potency.
| Compound Class | Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |
| 4-Methylthio-butanyl Derivative (Compound 1) | Anti-inflammatory | Nitric Oxide Production (BV2 cells) | 45.36 | [12] |
| 4-Methylthio-butanyl Derivatives | Antiproliferative | HCT-15 (Colon Cancer) | 8.49 - 23.97 | [12] |
| 2-thiol-4-phenyl-thiazole (Related Scaffold) | IDO1 Inhibition | HEK293 Cellular Assay | 4.0 | [4] |
| 4-phenyl-triazole (Related Scaffold) | IDO1 Inhibition | Biochemical Assay | 60 | [4] |
Application Notes and Protocols
This section provides validated, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 4-(Methylthio)phenol (Key Precursor)
This protocol describes the synthesis of 4-(methylthio)phenol, a common precursor, via electrophilic aromatic substitution using phenol and dimethyl disulfide (DMDS).[1][14]
Principle: A strong acid catalyst (H₂SO₄) protonates DMDS, generating a potent electrophile (CH₃S⁺). This electrophile then attacks the electron-rich phenol ring, primarily at the para position, to form the C-S bond.[1]
Materials:
-
Phenol (PhOH)
-
Dimethyl disulfide (Me₂S₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve phenol (3.15 molar equivalents) in a minimal amount of an appropriate solvent.
-
Acid Addition: Cool the flask in an ice bath (0-5 °C). Slowly add concentrated H₂SO₄ (1.75 molar equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Reagent Addition: Add dimethyl disulfide (1.0 molar equivalent) to the mixture.
-
Reaction: Allow the mixture to warm to the optimal reaction temperature (e.g., 40 °C) and stir for the required time (e.g., 5 hours).[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and carefully pour it into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(methylthio)phenol.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.
Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 4-(methylthio)phenol.
Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)
This protocol measures the radical scavenging capacity of a test compound against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: The DPPH radical has a deep violet color with a characteristic absorbance maximum. In the presence of an antioxidant that can donate a hydrogen atom (like a thiophenol), the radical is reduced, causing the color to fade to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[9][13][15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare stock solutions of your test compounds and the positive control in methanol at a known concentration (e.g., 1 mg/mL or 10 mM).
-
Create a series of dilutions from each stock solution to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 100 µL of each test compound dilution.
-
Positive Control Wells: Add 100 µL of each positive control dilution.
-
Blank Wells (for background correction): Add 100 µL of methanol.
-
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of methanol.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[16]
-
Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol (no sample) and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of test compounds on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HCT-15)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation:
-
% Viability = (Absorbance_sample / Absorbance_control) x 100
-
Plot the % viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Directions
This compound derivatives constitute a promising and versatile chemical scaffold with a broad spectrum of biological activities. Their demonstrated efficacy as enzyme inhibitors, particularly against IDO1, positions them as valuable candidates for the development of novel cancer immunotherapies. Furthermore, their antimicrobial, antioxidant, and direct cytotoxic properties warrant further investigation for applications in infectious diseases and oncology. Future research should focus on expanding chemical libraries through targeted synthesis, elucidating detailed structure-activity relationships (SAR), and advancing lead compounds into preclinical and clinical studies to fully realize their therapeutic potential.
References
- PrepChem.com. Synthesis of 4-methyl-2-(methylthio)-phenol.
- Benchchem. This compound|CAS 1122-97-0|Supplier.
- National Institutes of Health. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
- ResearchGate. Synthesis of 4-Methylthiophenol | Request PDF.
- PubMed. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities.
- ACS Fall 2025. Assessing antioxidant activity through theory and experiments: A comparative DFT study of phenol and thiophenol analogues.
- PubMed. Inhibition of indoleamine 2,3-dioxygenase activity accelerates skin wound healing.
- Benchchem. Application Notes and Protocols: Thiomorpholine Derivatives in Hypolipidemic and Antioxidant Research.
- PubMed. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts.
- MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
- ResearchGate. Radical scavenging activity of phenol (1–17) and thiophenol (18–34)....
- National Institutes of Health. Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry.
- National Institutes of Health. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
- PubMed. Inhibition of indoleamine 2,3-dioxygenase enhances the T-cell response to influenza virus infection.
- Journal of Hematology & Oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
- Scilit. Synthesis of thiophenol derivatives as inhibitors of human collagenase.
- National Institutes of Health. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
- ResearchGate. (PDF) Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity.
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Application Notes and Protocols for the Safe Handling and Disposal of 4-(Methylthio)thiophenol
Introduction
4-(Methylthio)thiophenol, also known as 4-(Methylsulfanyl)thiophenol, is an organosulfur compound with the chemical formula C7H8S2.[1][2] It serves as a crucial intermediate and reagent in various organic synthesis applications.[1] However, its utility is accompanied by significant health and environmental hazards that necessitate stringent handling and disposal protocols. Like many organosulfur compounds, it is characterized by a strong, unpleasant odor, which can indicate exposure even at low concentrations.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols outlined herein are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety in the laboratory environment. Adherence to these guidelines is critical for protecting personnel, preventing environmental contamination, and maintaining the integrity of research.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of a robust safety protocol. This compound presents a multi-faceted risk profile, including irritation, sensitization, and potential harm upon exposure through various routes.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1122-97-0 | [2][3] |
| Molecular Formula | C7H8S2 | [1][2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 19-23 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | [1] |
Health Hazard Profile
| Hazard | Description | GHS Classification | Precautionary Statements |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 |
| Skin Irritation | Causes skin irritation and may cause an allergic skin reaction. | Skin Irrit. 2, Skin Sens. | P261, P280, P302+P352, P332+P313, P362+P364 |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 | P261, P271, P304+P340 |
| Harmful if Swallowed | Harmful if swallowed. | Acute Tox. 4 (Oral) | P270, P301+P312, P330 |
| Harmful in Contact with Skin | Harmful in contact with skin. | Acute Tox. 4 (Dermal) | P280, P302+P352, P312 |
| Harmful if Inhaled | Harmful if inhaled. | Acute Tox. 4 (Inhalation) | P261, P271, P304+P340, P312 |
| Stench | Possesses a strong, unpleasant odor. | Not Classified | N/A |
Source: Information synthesized from multiple safety data sheets.[3][4][5]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and appropriate PPE is mandatory. The principle of the hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and PPE) should be applied.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[6][7] This is the primary engineering control to prevent the inhalation of vapors and contain spills.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
-
Eyewash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[6][8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene) to prevent skin contact.[9] Contaminated gloves should be removed immediately and disposed of as hazardous waste.[9] Always wash hands thoroughly after handling the compound.[3][5]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[9] For larger-scale operations, consider disposable coveralls. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][6]
-
Respiratory Protection: If there is a risk of exposure above the occupational exposure limits or in the event of a large spill, a respirator with an appropriate filter (e.g., type ABEK) should be used.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6]
Protocols for Safe Handling and Use
Adherence to standardized protocols is essential for minimizing the risks associated with this compound.
General Handling Protocol
-
Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Weighing: Weigh the solid compound in a tared container within the fume hood. To minimize static electricity, an anti-static gun can be used.
-
Transfer: When transferring the compound, use a spatula or other appropriate tool. Avoid creating dust. If transferring a solution, use a syringe or cannula.
-
Reaction Setup: All reactions involving this compound should be set up in the fume hood. Ensure that all glassware is properly secured.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3][5]
Storage Requirements
Proper storage of this compound is crucial for maintaining its stability and preventing accidental release.
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Location: Store in a designated area for hazardous chemicals, away from heat, sparks, and open flames.[7]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spill Response Protocol
-
Evacuate and Alert: In the case of a large spill, evacuate the immediate area and alert colleagues and the laboratory supervisor. For spills larger than 50 ml, contact the institution's environmental health and safety (EHS) department.[10]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, contain the spill using an absorbent material like activated carbon.[6]
-
Neutralization and Cleanup:
-
For Small Spills (within a fume hood):
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material using a spark-proof tool and place it in a labeled, sealable container for hazardous waste.[6]
-
Decontaminate the spill area with a freshly prepared 10% bleach solution (sodium hypochlorite), followed by a 1% sodium thiosulfate solution to neutralize the bleach.[10] Alternatively, a solution of Oxone (potassium peroxymonosulfate) can be used as it is effective for decontaminating thiols without the strong chlorine smell of bleach.[11]
-
Wash the area with detergent and water.[10]
-
Place all contaminated cleaning materials in a sealed bag or container for hazardous waste disposal.[12]
-
-
For Large Spills:
-
Evacuate the area and contact the EHS department immediately.[10]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] If skin irritation or a rash occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3][6]
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste streams (solid and liquid) containing this compound in separate, clearly labeled, and compatible containers.[13] Do not mix with other waste streams.
-
Labeling: Label the waste container with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[13]
-
Containerization: Use containers that are in good condition and have a secure, tight-fitting lid.[13]
-
Decontamination of Glassware: All glassware that has come into contact with this compound should be decontaminated before washing. This can be done by soaking the glassware in a bleach bath (a 1:1 mixture of bleach and water) overnight in a fume hood.[14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[13][15]
Visual Workflows
Handling Lifecycle of this compound
Caption: Workflow for handling this compound.
Spill Response Flowchart
Caption: Emergency response plan for a this compound spill.
References
- ChemBK. (2024, April 10). 4-(METHYLSULFANYL)THIOPHENOL.
- Cole-Parmer. Material Safety Data Sheet - Thiophenol, 97%.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol.
- University of Georgia Office of Research. Thiophenol-108-98-5.docx.
- Reddit. (2017, June 28). How to deal with thiophenol spill?.
- Chemsrc. (2025, August 24). This compound.
- University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.
- Yale Environmental Health & Safety. Standard Operating Procedure.
- Michigan State University, Environmental Health & Safety. Spill and Cleaning Protocol.
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13).
- Open Government program. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Organic Syntheses. Working with Hazardous Chemicals.
- California Code of Regulations, Title 8, Section 4414. Handling Liquid Sulfur.
- Open Government program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- MDPI. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
- Wikipedia. Mustard gas.
- Safety & Risk Services. Organic Solvent Waste Disposal.
- MDPI. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects.
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- 8. ehs.yale.edu [ehs.yale.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. reddit.com [reddit.com]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. epa.gov [epa.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(Methylthio)thiophenol synthesis
Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 4-(Methylthio)thiophenol Synthesis
Welcome to the technical support center for the synthesis of this compound (also known as 4-(methylsulfanyl)benzenethiol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information herein is structured to address specific issues encountered during synthesis, explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of this compound.
Q1: My primary synthesis of this compound from phenol and dimethyl disulfide (DMDS) is giving a very low yield. What is the most likely cause?
Low yield is often traced back to three critical parameters: catalyst activity, reaction temperature, or incorrect stoichiometry. The strong acid catalyst, typically sulfuric acid (H₂SO₄), must be anhydrous and of high purity, as moisture can deactivate it. The reaction temperature is also crucial; an optimal temperature of around 40°C has been reported to achieve high yields of 79-83%.[1] Finally, the molar ratio of reactants is a key factor, with an optimized ratio reported as Me₂S₂:PhOH:H₂SO₄ = 1:3.15:1.75.[1] Deviating from these conditions can significantly reduce product formation.
Q2: My final product appears to be contaminated with a disulfide, 4,4'-bis(methylthio)diphenyl disulfide. How does this happen and how can it be prevented or reversed?
The thiol group (-SH) in your target compound is highly susceptible to oxidation, especially when exposed to atmospheric oxygen during the reaction workup or purification steps.[2] This oxidative coupling results in the formation of a disulfide bond. To prevent this, it is highly recommended to conduct the workup and any purification steps under an inert atmosphere, such as nitrogen or argon. If disulfide formation has already occurred, it can often be reversed by treating the product with a mild reducing agent, such as sodium borohydride (NaBH₄) or zinc dust with acid.[3][4]
Q3: I am observing impurities in my NMR analysis that correspond to a sulfoxide or sulfone. What is the source of this oxidation?
The methylthio group (-SCH₃) is also prone to oxidation, which converts it into a methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O₂)Me) group, respectively.[2][5] This can be caused by residual oxidizing agents from a previous step, prolonged exposure to atmospheric oxygen (especially in the presence of trace metal catalysts), or excessively high reaction temperatures.[2][5] To avoid this, ensure all reactions are performed under an inert atmosphere, use degassed solvents, and if an oxidant was used in a prior step, ensure it is completely quenched with a mild reducing agent like sodium thiosulfate before workup.[5]
Q4: What are the most effective methods for purifying the final this compound product?
Common impurities arise from starting materials, side reactions (like oxidation), or degradation.[5] For purification, vacuum distillation is a highly effective method for separating the desired thiophenol from non-volatile impurities. Recrystallization from a suitable solvent, such as n-hexane, is another excellent technique for obtaining high-purity crystalline product.[6] The choice between methods will depend on the scale of the reaction and the nature of the impurities present.
Section 2: Core Synthetic Methodologies & Protocols
There are several established routes for synthesizing this compound. The most direct method involves the electrophilic aromatic substitution of phenol. An alternative, highly versatile method is the Newman-Kwart rearrangement.
Methodology 1: Electrophilic Aromatic Substitution of Phenol
This is a primary and efficient method that involves the reaction of phenol with dimethyl disulfide (DMDS) in the presence of a strong acid catalyst.[2] The mechanism begins with the protonation of a sulfur atom in DMDS by the acid, which weakens the S-S bond and generates a potent electrophile, the methylsulfenium cation (CH₃S⁺) or a related complex.[2] This electrophile then attacks the electron-rich phenol ring, with a strong preference for the para-position due to steric and electronic factors, yielding 4-(Methylthio)phenol. A subsequent transformation (not detailed in all sources) would be required to convert the phenol group to a thiol. A more direct synthesis of the target compound starts from thiophenol precursors.
However, a well-documented synthesis for a related compound, 4-methylthiophenol, uses phenol and dimethyl disulfide.[1] This process can be adapted and optimized.
Optimized Reaction Parameters for Phenol Thioalkylation
| Parameter | Optimized Value | Rationale | Source |
| Molar Ratio (Me₂S₂:PhOH:H₂SO₄) | 1 : 3.15 : 1.75 | Ensures complete consumption of the limiting reagent (DMDS) and sufficient catalytic activity. | [1] |
| Reaction Temperature | 40 °C | Balances reaction rate and minimizes side reactions like polysubstitution or decomposition.[2] | [1] |
| Reaction Time | 5 hours | Sufficient time to drive the reaction to completion under the specified conditions. | [1] |
| Expected Yield | 79.3% - 83.5% | Represents the achievable yield under optimized laboratory conditions. | [1] |
Step-by-Step Experimental Protocol
-
Setup: To a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser, add phenol (3.15 molar equivalents).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.75 molar equivalents) while stirring and maintaining the temperature below 20°C with an ice bath.
-
Reagent Addition: Once the mixture is homogenous, begin the dropwise addition of dimethyl disulfide (1.0 molar equivalent).
-
Reaction: After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature with stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Experimental Workflow: Electrophilic Aromatic Substitution
Caption: Workflow for the synthesis of this compound via EAS.
Methodology 2: The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful and widely used method for synthesizing thiophenols from phenols.[7][8] It is an intramolecular rearrangement where the aryl group of an O-aryl thiocarbamate migrates from the oxygen to the sulfur atom, forming an S-aryl thiocarbamate.[8] The subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol.
The key advantage of this method is its versatility. The driving force is the thermodynamically favorable conversion of a C=S double bond into a more stable C=O double bond.[9] Traditionally, this reaction requires very high temperatures (200-300 °C).[8] However, modern advancements have introduced palladium-catalyzed or photoredox-catalyzed versions that proceed under much milder conditions.[8][9]
Logical Flow: Newman-Kwart Rearrangement
Caption: Key stages of the Newman-Kwart rearrangement pathway.
Section 3: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems beyond the initial FAQs.
| Observed Problem | Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Reaction Fails to Initiate or Stalls | 1. Catalyst Deactivation 2. Low Temperature 3. Impure Reagents | 1. The strong acid catalyst is hygroscopic; absorbed water will prevent it from efficiently generating the electrophile. 2. The activation energy for the electrophilic substitution is not being met, resulting in an extremely slow reaction rate.[2] 3. Impurities in the phenol or DMDS can react with the catalyst or interfere with the reaction mechanism. | 1. Use a fresh, unopened bottle of concentrated H₂SO₄ or another suitable strong acid. 2. Ensure the reaction is maintained at the optimal temperature (e.g., 40°C) using a temperature-controlled bath.[1] 3. Use high-purity, anhydrous starting materials. Consider purifying phenol by distillation if its quality is suspect. |
| Formation of Dark, Tarry Substance | 1. Excessive Temperature 2. High Catalyst Concentration | 1. High temperatures can lead to thermal decomposition of the reactants or product, and promote undesirable polymerization side reactions.[2] 2. An overly aggressive catalyst concentration can accelerate side reactions, leading to charring and the formation of complex, insoluble byproducts. | 1. Strictly control the reaction temperature. Do not exceed the recommended temperature. Use a water or oil bath for uniform heating. 2. Adhere to the optimized stoichiometric ratios. If issues persist, consider a slightly lower catalyst loading and a longer reaction time. |
| Difficult Product Isolation / Emulsion during Workup | 1. Insufficient Quenching 2. pH Issues | 1. If the reaction mixture is still too concentrated or hot when added to the quench solution (ice/water), it can lead to localized boiling or formation of fine precipitates that stabilize emulsions. 2. The phenolic nature of the starting material and the thiol product means their solubility is highly pH-dependent. Emulsions can form at intermediate pH values. | 1. Ensure the reaction mixture is cooled to room temperature before slowly pouring it onto a vigorously stirred slurry of crushed ice. 2. Adjust the pH of the aqueous layer decisively. Ensure it is sufficiently acidic during extraction to keep the thiol protonated and in the organic phase. |
References
- PrepChem (2023).Synthesis of 4-methyl-2-(methylthio)-phenol.
- ResearchGate (n.d.).Synthesis of 4-Methylthiophenol | Request PDF.
- National Institutes of Health (NIH) (n.d.).Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
- ChemBK (2024).4-(METHYLSULFANYL)THIOPHENOL.
- Organic Syntheses (n.d.).Thiophenol.
- Google Patents (n.d.).CN101709045A - Preparation method of thiophenol.
- Organic Syntheses (n.d.).2-NAPHTHALENETHIOL.
- Organic Chemistry Portal (n.d.).Newman-Kwart Rearrangement.
- ResearchGate (n.d.).(PDF) Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases.
- Wikipedia (n.d.).Newman–Kwart rearrangement.
- Wikipedia (n.d.).4-Bromothiophenol.
- Chem-Station (2016).Newman-Kwart Rearrangement.
- Organic Chemistry Portal (n.d.).Thiophenol synthesis by C-S coupling or substitution.
- Google Patents (n.d.).US3331205A - Preparation of chlorothiophenols.
- PrepChem (2023).Synthesis of ortho-(methylthio)phenol.
- LinkedIn (2024).Exploring 4-Bromothiophenol: Properties, Applications, and Manufacturing Insights.
- ResearchGate (n.d.).Methylation of phenols, thiophenol and benzoic acid using 11a.
- National Institutes of Health (NIH) PubChem (n.d.).4-(Methylthio)phenol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 9. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Preparation of 4-(Methylthio)thiophenol
Welcome to the technical support center for the synthesis of 4-(Methylthio)thiophenol (4-MTTP). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the preparation of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yields.
Introduction: Why this compound?
This compound, also known as 4-mercaptothioanisole, is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, containing both a nucleophilic thiol (-SH) group and a methylthio (-SCH₃) group, makes it a versatile reagent. However, the synthesis can be challenging, with common issues including low yields and the formation of oxidative side products. This guide provides detailed protocols and robust troubleshooting strategies to address these challenges head-on.
Core Synthesis Protocols
Two primary, reliable routes for the synthesis of this compound are the diazotization of 4-(methylthio)aniline and the nucleophilic aromatic substitution (SNAr) on an activated aryl halide.
Method 1: Diazotization of 4-(Methylthio)aniline
This classic method involves converting the amine group of 4-(methylthio)aniline into a diazonium salt, which is then displaced by a sulfur nucleophile.[2][3] This route is often favored for its versatility and the availability of the starting aniline.[2][4][5]
Experimental Protocol: Diazotization Route
-
Diazonium Salt Formation:
-
In a flask maintained at 0-5 °C in an ice-salt bath, dissolve 4-(methylthio)aniline (1.0 eq) in a mixture of acetonitrile and concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30-45 minutes. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.[2]
-
-
Sulfur Nucleophile Reaction:
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate (1.5 eq), in water.
-
Slowly add the cold diazonium salt solution to the xanthate solution. A vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir and warm to room temperature over 1-2 hours.
-
-
Hydrolysis & Workup:
-
Heat the reaction mixture to 50-60 °C and add a strong base (e.g., NaOH or KOH solution) to hydrolyze the xanthate intermediate.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to protonate the thiolate and precipitate the crude this compound.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This method typically involves reacting an aryl halide bearing an activating electron-withdrawing group with a methylthiolating agent, followed by conversion to the thiophenol. While less direct for 4-MTTP itself, related SNAr strategies are fundamental in aryl sulfide chemistry.[6][7][8] A more practical approach starts with a precursor like 4-chlorothiophenol and introduces the methylthio group, or vice-versa.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My yield is consistently low (<50%). What are the most likely causes?
A1: Low yields can stem from several factors. Let's break down the possibilities:
-
Inefficient Diazotization: The diazonium salt is unstable at higher temperatures.[2] If the temperature during NaNO₂ addition rises above 5-10 °C, the salt can decompose, leading to phenol byproducts and reduced yield. Solution: Ensure your ice-salt bath is effective and add the nitrite solution very slowly.
-
Side Reactions: The diazonium salt can react with other nucleophiles present or undergo unwanted coupling reactions.[3]
-
Oxidation of Thiol Product: Thiols are highly susceptible to oxidation to disulfides, especially under basic conditions or in the presence of air (oxygen).[9] This is a very common cause of yield loss. Solution: Use degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup, particularly after the hydrolysis step.[10]
-
Incomplete Hydrolysis: The xanthate intermediate must be fully hydrolyzed to the thiolate. If the basic hydrolysis step is too short or the temperature is too low, you will isolate the intermediate instead of the final product. Solution: Ensure adequate time and temperature for the hydrolysis step, monitoring by TLC if possible.
Q2: I'm observing a significant amount of a white, insoluble solid in my final product. I suspect it's the disulfide. How can I prevent its formation and remove it?
A2: Your suspicion is likely correct. The primary impurity is often bis(4-(methylthio)phenyl) disulfide, formed by the oxidative coupling of two thiophenol molecules.
Prevention:
-
Inert Atmosphere: This is the most critical factor. Purge all reaction vessels with an inert gas like nitrogen or argon before adding reagents. Use degassed solvents by sparging with N₂ for 15-20 minutes.[10]
-
Acidic Workup: Perform the final acidification and extraction steps quickly. The thiophenolate anion, present under basic conditions, is particularly prone to oxidation.[9]
-
Reducing Agents: Some protocols introduce a mild reducing agent during workup, such as sodium bisulfite or sodium thiosulfate, to quench any oxidizing species.
Removal: If the disulfide has already formed, it can be reduced back to the thiol.[9]
-
Dissolve the crude product in a suitable solvent (e.g., ethanol or THF).
-
Add a reducing agent like sodium borohydride (NaBH₄) in portions.
-
Stir until the disulfide is consumed (monitor by TLC).
-
Carefully quench the excess NaBH₄ with acid, then proceed with the standard aqueous workup.
Q3: The reaction seems to stall, and I see unreacted 4-(methylthio)aniline even after extended reaction times. What's wrong?
A3: This typically points to an issue with the diazotization step.
-
Purity of NaNO₂: Sodium nitrite can degrade over time. Use a freshly opened bottle or a reagent that has been stored properly in a desiccator.
-
Insufficient Acid: The reaction requires a strong acidic medium (typically >2 equivalents of acid) to fully protonate the aniline and form nitrous acid (HONO) from NaNO₂. If the solution is not acidic enough, diazotization will be incomplete.
-
Poor Mixing: If the reaction is not stirred efficiently, localized concentrations of reagents can lead to side reactions and incomplete conversion. Ensure vigorous stirring, especially in larger-scale reactions.
Frequently Asked Questions (FAQs)
-
Which synthetic route is better? The diazotization route is generally more straightforward and higher-yielding if performed carefully.[2][10] SNAr routes can be effective but may require more specialized starting materials or catalysts.[11][12]
-
How should I store this compound? The product is sensitive to air and light. It should be stored in a tightly sealed amber vial under an inert atmosphere (N₂ or Ar) and refrigerated to minimize degradation and oxidation.
-
What are the key safety precautions? Thiophenols are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood.[1] They can be toxic and irritating, so appropriate personal protective equipment (gloves, safety glasses) is mandatory.[13][14]
Data Summary & Workflow
The choice of method can significantly impact yield and purity. Below is a comparative summary and a general workflow for troubleshooting.
Table 1: Comparison of Synthetic Routes
| Feature | Diazotization Route | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-(Methylthio)aniline | Activated Aryl Halide |
| Key Reagents | NaNO₂, HCl, K-Ethyl Xanthate | Sulfur nucleophile, Base, sometimes Catalyst |
| Typical Yield | 60-85% | 50-80% (highly substrate-dependent) |
| Advantages | Readily available starting material, versatile.[2] | Good functional group tolerance (depending on method).[11] |
| Disadvantages | Unstable diazonium intermediate, risk of explosion if not controlled.[2][3] | May require harsh conditions or expensive catalysts.[11] |
// Low Yield Path CheckTemp [label="Check Temp Control\n(0-5°C)", fillcolor="#FFFFFF"]; CheckInert [label="Ensure Inert\nAtmosphere", fillcolor="#FFFFFF"]; CheckHydrolysis [label="Verify Hydrolysis\n(Time/Temp)", fillcolor="#FFFFFF"];
// Impurity Path IsDisulfide [label="Is it the Disulfide?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Reduce [label="Reduce with NaBH₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prevent [label="Improve Inert\nAtmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Stalled Reaction Path CheckReagents [label="Check Reagent\nPurity (NaNO₂)", fillcolor="#FFFFFF"]; CheckAcid [label="Verify Acid\nStoichiometry (>2 eq)", fillcolor="#FFFFFF"];
Start -> LowYield; Start -> Impurity; Start -> Stalled;
LowYield -> CheckTemp [label="Cause?"]; LowYield -> CheckInert [label="Cause?"]; LowYield -> CheckHydrolysis [label="Cause?"];
Impurity -> IsDisulfide; IsDisulfide -> Reduce [label="Yes"]; IsDisulfide -> Prevent [label="Yes"];
Stalled -> CheckReagents [label="Cause?"]; Stalled -> CheckAcid [label="Cause?"]; } dot Caption: A decision-making workflow for troubleshooting common issues.
References
- PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol.
- BenchChem. (n.d.). This compound | CAS 1122-97-0.
- National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
- ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol.
- ChemBK. (2024, April 10). 4-(METHYLSULFANYL)THIOPHENOL.
- BenchChem. (n.d.). 4-Methylbenzenethiol | 106-45-6.
- Organic Syntheses. (n.d.). Thiophenol.
- Wikipedia. (n.d.). Thiophenol.
- Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL.
- Sigma-Aldrich. (n.d.). 4-Methylthiophenol for synthesis.
- The Royal Society of Chemistry. (2025). Supplementary Information.
- CymitQuimica. (n.d.). CAS 1122-97-0: 4-(Methylthio)benzenethiol.
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
- TCI Chemicals. (n.d.). 4-(Methylthio)benzenethiol | 1122-97-0.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Thiophenols.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.
- PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- ChemicalBook. (2025, July 4). This compound | 1122-97-0.
- Sigma-Aldrich. (n.d.). 4-(Methylthio)aniline 97.
- PubChem. (n.d.). 4-(Methylthio)aniline.
- ScholarWorks @ UTRGV. (2021, October 26). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement.
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. 4-(Methylthio)aniline 97 104-96-1 [sigmaaldrich.com]
- 5. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophenol - Wikipedia [en.wikipedia.org]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 13. chembk.com [chembk.com]
- 14. 4-(Methylthio)benzenethiol | 1122-97-0 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Synthesis of 4-(Methylthio)thiophenol
Welcome to the technical support center for the synthesis of 4-(Methylthio)thiophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and practical solutions.
Problem 1: Low yield and formation of a high-melting point byproduct during the Newman-Kwart rearrangement.
Question: I am attempting to synthesize this compound starting from 4-(methylthio)phenol via the Newman-Kwart rearrangement. However, my yields are consistently low, and I am isolating a significant amount of a byproduct that is difficult to characterize but appears to be a dimer. What is happening and how can I fix it?
Answer: The issue you are facing is likely the formation of a disulfide byproduct, bis(4-(methylthio)phenyl) disulfide, due to the oxidation of the target thiophenol. Thiols are highly susceptible to oxidation, especially at the elevated temperatures required for the traditional Newman-Kwart rearrangement (200-300 °C)[1][2]. The initially formed thiophenol can readily oxidize in the presence of trace amounts of air.
Root Cause Analysis:
-
Oxidation of Thiophenol: The primary cause is the oxidation of the newly formed this compound. Thiolates, the intermediate species, are even more prone to oxidation.
-
High Reaction Temperatures: The harsh thermal conditions of the classical Newman-Kwart rearrangement can promote side reactions, including oxidation[2][3].
Solutions & Preventative Measures:
-
Inert Atmosphere: The most critical step is to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. This minimizes the presence of oxygen, the primary oxidant[4].
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Milder Reaction Conditions: Modern variations of the Newman-Kwart rearrangement can proceed under much milder conditions, reducing the likelihood of side reactions.
-
Reductive Workup: During the workup, the disulfide byproduct can sometimes be converted back to the desired thiophenol. Treatment with a mild reducing agent like zinc and a proton source (e.g., dilute HCl) can cleave the disulfide bond[4].
Problem 2: Formation of an unexpected isomer during the synthesis from 4-bromothioanisole.
Question: I am synthesizing this compound from 4-bromothioanisole using a nucleophilic substitution reaction with a sulfur source. However, I am observing the formation of an isomeric byproduct. What could be the cause?
Answer: The formation of an isomeric byproduct suggests that a competing reaction is occurring on the aromatic ring. This is likely due to C-alkylation, where the alkylating agent (in this case, the methyl group source if you are forming the thioanisole in situ) reacts with the aromatic ring instead of the sulfur atom[6]. While you are starting with 4-bromothioanisole, side reactions during its synthesis or subsequent steps can lead to impurities that then carry through.
Root Cause Analysis:
-
Ambident Nucleophile: The thiolate anion is an ambident nucleophile, with electron density on both the sulfur and the aromatic ring. This can lead to competitive C-alkylation alongside the desired S-alkylation[6].
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of S- to C-alkylation.
Solutions & Preventative Measures:
-
Choice of Base: Use a soft base to favor reaction at the soft sulfur atom. Harder bases can promote C-alkylation.
-
Solvent Selection: Polar aprotic solvents generally favor S-alkylation.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for S-alkylation.
Problem 3: Cleavage of the methyl group during the synthesis.
Question: During my synthesis, I am observing the formation of 4-mercaptophenol, indicating the loss of the methyl group from my this compound. How can I prevent this demethylation?
Answer: The cleavage of the methyl group from the thioanisole moiety is a known side reaction that can occur under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures[7][8].
Root Cause Analysis:
-
Harsh Reaction Conditions: Strong acids or bases, especially at high temperatures, can catalyze the cleavage of the S-CH3 bond[8][9].
-
Nucleophilic Attack: If a strong nucleophile is present in the reaction mixture, it can attack the methyl group, leading to its removal.
Solutions & Preventative Measures:
-
Milder Reagents: Whenever possible, use milder acids or bases.
-
Temperature Control: Avoid excessive heating.
-
Protecting Groups: If the demethylation is unavoidable under the required reaction conditions, consider using a more robust protecting group for the thiol that can be removed under orthogonal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
The most prevalent side reaction is the oxidation of the thiophenol to form the corresponding disulfide, bis(4-(methylthio)phenyl) disulfide[6][10][11]. Thiols are notoriously sensitive to oxidation by atmospheric oxygen, a process that can be accelerated by heat, light, and the presence of metal ions[4].
Q2: How can I effectively prevent the formation of the disulfide byproduct?
To minimize disulfide formation, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents. Additionally, performing the reaction at lower temperatures, if the chosen synthetic route allows, can significantly reduce the rate of oxidation[4][12].
Q3: I am using a diazotization reaction starting from 4-(methylthio)aniline. Why is my yield so low?
Diazonium salts, the intermediates in this reaction, are often unstable, especially at elevated temperatures[13][14][15]. The diazonium group is an excellent leaving group (as N2 gas), and premature decomposition can lead to a variety of side products and low yields of the desired thiophenol[15]. It is critical to maintain low temperatures (typically 0-5 °C) during the diazotization and subsequent reaction steps[14].
Q4: Can I use the Newman-Kwart rearrangement for a scaled-up synthesis of this compound?
Yes, the Newman-Kwart rearrangement is a viable method for larger-scale synthesis. However, the high temperatures traditionally required can be a challenge for large reactors[1][2]. Utilizing modern catalytic methods, such as palladium or photoredox catalysis, can make the scale-up more manageable and safer by allowing for milder reaction conditions[2][5].
Experimental Protocols & Data
Table 1: Comparison of Conditions for the Newman-Kwart Rearrangement
| Method | Temperature | Catalyst | Typical Yield | Key Side Reactions | Reference |
| Thermal | 200-300 °C | None | Moderate to Good | Oxidation, Decomposition | [1],[2] |
| Palladium-catalyzed | ~100 °C | Pd catalyst | Good to Excellent | Reduced side reactions | [2] |
| Photoredox-catalyzed | Ambient | Photocatalyst | Excellent | Minimal side reactions | [1],[5] |
Experimental Protocol: General Procedure for Minimizing Disulfide Formation
-
Inert Atmosphere: Assemble the reaction glassware and flush thoroughly with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas for 30 minutes or by several freeze-pump-thaw cycles.
-
Reaction Setup: Add the degassed solvent and reagents to the reaction flask under the inert atmosphere.
-
Temperature Control: Maintain the reaction temperature as specified in the chosen protocol, avoiding overheating.
-
Workup: After the reaction is complete, cool the mixture to room temperature under the inert atmosphere. Quench the reaction with degassed water or another appropriate quenching agent. Extract the product with a degassed organic solvent.
-
Purification: Purify the product using standard techniques such as chromatography or distillation, ensuring that the fractions are collected under an inert atmosphere if the product is particularly sensitive.
Visualizing Reaction Pathways
Diagram 1: Key Side Reactions in this compound Synthesis
Caption: Common synthetic routes to this compound and their associated side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.
References
- Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]
- Wikipedia. Newman–Kwart rearrangement. [Link]
- Chem-Station Int. Ed. Newman-Kwart Rearrangement. [Link]
- ACS Publications. Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
- NIH. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. [Link]
- KU Leuven.
- ResearchGate.
- ResearchGate. Synthesis of 4-Methylthiophenol. [Link]
- Taylor & Francis Online.
- Wikipedia. 4-Bromothiophenol. [Link]
- JoVE.
- Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
- YouTube.
- ACS Publications. Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry. [Link]
- The Royal Society of Chemistry.
- PubChem. 4-Bromothioanisole. [Link]
- ACS Publications. Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry. [Link]
- NIH PubChem. 4-(Methylthio)phenol. [Link]
- Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]
- Google Patents. Synthesis method of 4,4'-thiobisbenzenethiol.
- Organic Chemistry Portal.
- PMC.
- Journal of Materials and Environmental Science.
- Progress in Color, Colorants and Coatings. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]
- Google Patents.
- Wikipedia.
- Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]
- University of Arizona Libraries.
- ChemRxiv. Catalytic C-Demethylation of Phenols and Anilines Enabled by a Removable Mono-Directing Group. [Link]
- Quora.
- PubMed Central.
Sources
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 13. Diazotisation [organic-chemistry.org]
- 14. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 15. quora.com [quora.com]
Technical Support Center: Purification of Crude 4-(Methylthio)thiophenol by Distillation
Welcome to the technical support guide for the purification of crude 4-(Methylthio)thiophenol. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot and optimize the purification process effectively.
Introduction: The Importance of Purity
This compound is a key intermediate in various synthetic pathways. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, low yields, and difficulties in downstream purification. While several purification methods exist, vacuum distillation is often the most effective for removing non-volatile impurities and residual solvents. However, the compound's sensitivity to air and heat presents unique challenges. This guide addresses these challenges directly in a practical, question-and-answer format.
Section 1: Pre-Distillation Checklist & Critical Parameters
This section addresses the essential questions you should ask before starting your distillation. Proper preparation is the key to a successful purification.
Q1: What are the critical physical properties of this compound that I must consider?
Understanding the compound's physical properties is non-negotiable. They dictate the entire setup and procedure. The most critical data is summarized below.
| Property | Value | Significance for Distillation |
| Boiling Point | 252.9 °C at 760 mmHg[1][2] | The high atmospheric boiling point indicates that heating to this temperature will likely cause decomposition. Vacuum distillation is mandatory. |
| 116-117 °C at 3 mmHg[1] | This provides a target pressure and temperature range for a successful, low-temperature distillation. | |
| Melting Point | 19-23 °C[1][2] | The product is a low-melting solid or liquid at room temperature. This is a critical consideration for preventing solidification in the condenser and receiving flask. |
| Air Sensitivity | Sensitive to air[3] | Thiols can readily oxidize to form disulfides, especially at elevated temperatures. The entire distillation must be performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Vapor Pressure | 0.03 mmHg at 25°C[1] | This low vapor pressure confirms its low volatility at room temperature and the necessity of both heat and vacuum for distillation. |
Q2: Why is vacuum distillation required instead of a simple atmospheric distillation?
The primary reason is thermal stability . This compound, like many sulfur-containing organic compounds, is susceptible to decomposition at high temperatures. Its atmospheric boiling point of ~253 °C is high enough to cause significant degradation, leading to charring, discoloration, and the formation of impurities.
By reducing the pressure, we lower the boiling point to a much safer temperature range (e.g., 116-117 °C at 3 mmHg)[1]. This allows the compound to vaporize and distill without breaking down, ensuring a higher yield and purity of the final product.
Q3: My crude material is dark. What are the likely impurities?
The composition of crude this compound can vary based on the synthetic route. However, common impurities often include:
-
Disulfides (bis(4-(methylthio)phenyl) disulfide): Formed by the oxidation of the thiol groups. This is a very common side product, often causing a yellowish or brownish tint.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used in the synthesis or workup.
-
Phenolic Compounds: If the synthesis route originates from petroleum feedstocks, contamination with cresols or other phenols is possible[4].
-
Non-volatile "Tar": Polymeric or decomposed material formed during the reaction, contributing to a dark color.
Distillation is particularly effective at separating the desired product from non-volatile tars and salts.
Q4: What safety precautions are essential when handling this compound?
Thiophenols demand respect and careful handling. Adherence to safety protocols is critical.
-
Stench: Thiophenols have a powerful and unpleasant odor. All handling and distillation must be conducted in a certified, high-flow chemical fume hood.[5][6]
-
Inert Atmosphere: Due to its air sensitivity, handle the compound under an inert gas like nitrogen or argon whenever possible to prevent oxidation.[3][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), safety goggles or a face shield, and a lab coat.[6][8]
-
Toxicity: The compound is classified as an irritant, particularly to the eyes and skin.[5][8] Avoid inhalation and direct contact. In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[5]
-
Waste Disposal: Dispose of all residues and contaminated materials according to your institution's hazardous waste guidelines.
Section 2: Recommended Vacuum Distillation Protocol
This protocol provides a step-by-step methodology for the vacuum distillation of crude this compound.
Experimental Workflow Diagram
Caption: Workflow for vacuum distillation of this compound.
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus using oven-dried glassware. A short path is crucial to minimize product loss on the glass surfaces.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to about 1/2 to 2/3 full).
-
Place a magnetic stir bar in the distilling flask.
-
Use high-vacuum grease on all glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump capable of reaching < 5 mmHg, protected by a cold trap (e.g., dry ice/acetone).
-
Incorporate a connection for an inert gas line (e.g., a three-way adapter) to allow for purging and backfilling.
-
-
Preparation:
-
If the crude material contains water, dissolve it in a suitable solvent (like dichloromethane), dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Transfer the crude material into the distilling flask.
-
-
Execution:
-
Seal the system and purge with a gentle stream of nitrogen or argon for 5-10 minutes to displace all air.
-
Turn on the condenser fluid. If the product tends to solidify, use room temperature water or just an air condenser. For more volatile fractions, chilled water is appropriate.
-
Slowly and carefully apply the vacuum. Watch for excessive bubbling or foaming from residual solvents.
-
Once the target vacuum (e.g., 3 mmHg) is stable, begin stirring and gently heat the distilling flask using a heating mantle with a temperature controller.
-
Observe the distillation. You may see a small forerun of lower-boiling impurities.
-
Collect the main fraction when the vapor temperature at the still head stabilizes near the expected boiling point (e.g., ~116-117 °C at 3 mmHg)[1]. The distillate should be colorless to pale yellow.
-
Stop the distillation when the temperature starts to rise again or when only a dark, tarry residue remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to below 40 °C.
-
Crucially, vent the system by backfilling with inert gas, NOT air. Venting with air can cause the hot residue in the flask to oxidize violently and may contaminate the pure product.
-
Once at atmospheric pressure, disassemble the apparatus and transfer the purified product to a clean, dry storage vessel, preferably under an inert atmosphere.
-
Section 3: Troubleshooting Guide
Even with a good protocol, issues can arise. This section provides solutions to common problems.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common distillation issues.
Q&A Troubleshooting
Q: My final product is yellow or brown, not colorless. What went wrong? A: This is the most common issue and is almost always caused by oxidation or thermal decomposition .
-
Cause (Oxidation): A small air leak in the system is the likely culprit. At high temperatures, even a trace of oxygen can oxidize the thiol to the corresponding disulfide, which is often yellow. Ensure all joints are perfectly sealed and that the system was thoroughly purged with inert gas before heating.
-
Cause (Decomposition): The heating mantle temperature ("pot temperature") was too high. The vapor temperature should be monitored at the still head, but the pot itself should not be overheated. Use a controller and apply heat gradually.
Q: The pressure on my vacuum gauge is fluctuating and won't stay low. A: Unstable vacuum points to a leak or an issue with the pump/trap.
-
Solution 1 (Leaks): Systematically check all glass joints for proper sealing. Ensure hoses are not cracked and are rated for vacuum.
-
Solution 2 (Outgassing): If residual low-boiling solvents are present in the crude, they will boil off first, causing pressure fluctuations. Hold the temperature low until these are removed and the pressure stabilizes before increasing the heat to distill the main product.
-
Solution 3 (Pump): Check the oil level and quality in your vacuum pump. If the oil is cloudy or old, it will not perform well. Ensure your cold trap is functioning effectively; condensable vapors can degrade pump oil.
Q: My product solidified in the condenser and is blocking the path to the receiver! What should I do? A: This happens because the melting point of this compound is near room temperature (19-23 °C)[1].
-
Immediate Fix: Turn off the cooling fluid to the condenser. If necessary, gently warm the outside of the condenser with a heat gun to melt the plug and allow it to flow into the receiving flask.
-
Prevention: For future distillations, use room temperature water in the condenser instead of chilled water, or simply use an air condenser if the distillation rate is slow enough.
Q: My yield is very low. Where did my product go? A: Low yield can result from several factors.
-
Cause 1 (Decomposition): As mentioned, overheating can turn your product into non-volatile tar, which remains in the distilling flask.
-
Cause 2 (Incomplete Distillation): The pot temperature may have been too low, or the vacuum not strong enough, to carry all the product over.
-
Cause 3 (Apparatus Hold-up): Using a long or complex distillation column (like a Vigreux or packed column) can result in a significant amount of product coating the surface and never reaching the receiver. This is why a short-path distillation head is strongly recommended.
References
- Chemsrc. (n.d.). This compound | CAS#:1122-97-0.
- Google Patents. (n.d.). US3490998A - Purification of thiophenols by azeotropic distillation with a paraffin entrainer.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAS#:1122-97-0 | Chemsrc [chemsrc.com]
- 3. 1122-97-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US3490998A - Purification of thiophenols by azeotropic distillation with a paraffin entrainer - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. aksci.com [aksci.com]
Technical Support Center: Column Chromatography of 4-(Methylthio)thiophenol Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the specific and often nuanced challenges encountered during the column chromatography purification of 4-(methylthio)thiophenol derivatives. These molecules, containing both a thioether and a thiol (or derivatized thiol) group, present unique purification hurdles, primarily related to the reactivity of the sulfur atoms. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of thiophenol derivatives.
Q1: I see a new, less polar spot appearing on my TLC plate during purification or after letting the crude material sit. What is it?
A: This is a classic sign of oxidative dimerization. The thiol (-SH) group is susceptible to oxidation, which couples two molecules of your thiophenol derivative to form a disulfide (-S-S-) bridge. This new disulfide compound is typically less polar than the starting thiol and will thus have a higher Rf value on a normal-phase TLC plate. Recent studies have shown that even standard silica gel can facilitate the oxidation of thiols to disulfides.[1][2]
Q2: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
A: Streaking is often caused by the acidic nature of standard silica gel interacting with your compound.[3][4] The silanol groups (Si-OH) on the silica surface are weakly acidic and can interact strongly with basic sites on your molecule or catalyze degradation.
-
For Acid-Sensitive Compounds: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-2.0%) to your eluent system.[3][5][6] This neutralizes the acidic sites on the silica. Always test this on a TLC plate first to ensure it improves the spot shape without causing degradation.
-
For Overloading: You may simply be applying too much sample to your TLC plate or column.[3][7] Try running a more dilute sample.
-
For Highly Polar Compounds: If your derivative is very polar, it may interact too strongly with the silica. In this case, you may need a more polar eluent system or consider switching to a different stationary phase like reversed-phase silica.[3]
Q3: The separation between my desired product and an impurity is very poor (ΔRf < 0.1). What are my options?
A: Improving poor resolution requires systematically altering the chromatography conditions.
-
Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your compounds. Try changing the solvent components. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. Sometimes, using a three-component solvent system can provide the selectivity needed.
-
Run a Gradient Column: Start with a less polar solvent system where your compound has an Rf of about 0.1-0.2, and gradually increase the polarity of the eluent during the column run.[5] This can help sharpen the band of your desired compound and improve separation from closely eluting impurities.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction mode with the stationary phase needs to be changed. If you are using silica, consider trying neutral alumina, which has different selectivity.[8][9]
Q4: My compound seems to be irreversibly stuck on the silica gel column. What happened?
A: This is a strong indication that your compound is unstable on silica gel and is decomposing.[9] The acidic surface of the silica can catalyze decomposition reactions for sensitive molecules.[10] To confirm this, you can run a 2D TLC.[10] Spot your compound in one corner of a square TLC plate, run it, then turn the plate 90 degrees and run it again in the same solvent. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.[10] The solution is to use a less reactive stationary phase, such as deactivated silica or neutral alumina.[9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing On-Column Thiol Oxidation
The primary challenge with thiophenols is their propensity to oxidize into disulfides. This can occur in solution when exposed to air, but the silica gel stationary phase itself can actively promote this reaction.[2]
Root Cause: The surface of silica gel can contain trace metal impurities and possesses silyloxy radicals that can facilitate oxidation reactions.[2] Furthermore, dissolved oxygen in the eluent can contribute to the problem.
Prevention & Mitigation Strategy:
-
Use Degassed Solvents: Before preparing your eluent, sparge the solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Keep the solvent reservoir under a positive pressure of inert gas while running the column.
-
Work Quickly: Do not leave the purified fractions open to the air for extended periods.[11] Once the solvent is removed, store the purified compound under an inert atmosphere and in the freezer to slow down potential re-oxidation.[11]
-
Consider Antioxidants (Advanced): For extremely sensitive derivatives, adding a small amount of a radical scavenger or antioxidant to the crude mixture before loading can be beneficial, provided it can be easily removed later.
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Guide 2: Choosing the Right Stationary Phase
Standard silica gel is acidic and may not be suitable for all this compound derivatives.[8] If you observe degradation, streaking, or irreversible adsorption, switching the stationary phase is the most effective solution.
| Stationary Phase | pH | Best For | Avoid When |
| Silica Gel | Acidic (~4.5) | General-purpose purification of robust, neutral, or weakly acidic compounds.[8] | Purifying acid-sensitive compounds (e.g., containing certain protecting groups) or strongly basic compounds.[6][9] |
| Deactivated Silica | Neutral | Acid-sensitive compounds. Can be prepared by pre-treating silica with a base like triethylamine.[5][8] | The amine modifier may be difficult to remove from the final product. |
| Neutral Alumina | Neutral (~7.0) | Acid- and base-sensitive compounds like aldehydes, ketones, and esters.[12][13][14] An excellent alternative to silica.[9] | Very acidic compounds, as they can bind irreversibly. |
| Basic Alumina | Basic (~10.0) | Purification of basic compounds like amines.[8][14] | Base-sensitive compounds (e.g., esters that can be saponified).[15] |
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
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Section 3: Key Experimental Protocols
Protocol 1: Preparation of Deactivated (Neutralized) Silica Gel
This protocol is for researchers who need to purify acid-sensitive compounds but only have standard silica gel available.
Materials:
-
Standard silica gel (flash grade)
-
Eluent (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Choose a solvent system that gives your compound an appropriate Rf on a standard TLC plate.
-
Prepare the eluent for packing the column, but with an added 1-2% (v/v) of triethylamine.[5]
-
Pack your chromatography column with silica gel using this TEA-containing solvent system (wet-packing is recommended).
-
Flush the packed column with at least two column volumes of the TEA-containing eluent. This ensures all the acidic sites on the silica are neutralized by the amine.[5]
-
Discard the eluent that has been flushed through.
-
You can now proceed to load your sample and run the column. You have the option to either continue using the eluent containing TEA or switch back to your original solvent system without TEA.[5] The silica should remain deactivated for the duration of the run.[5]
Protocol 2: Dry Loading for Poorly Soluble Samples
If your crude product has poor solubility in the column eluent, dry loading is the preferred method to ensure a narrow starting band and good separation.[16]
Materials:
-
Crude sample
-
A solvent that fully dissolves your sample (e.g., Dichloromethane, Acetone)
-
Silica gel (a small amount, roughly 2-3 times the mass of your crude sample)
-
Rotary evaporator
Procedure:
-
Dissolve your crude reaction mixture completely in a suitable solvent in a round-bottomed flask.[16]
-
Add a small amount of silica gel to this solution to form a slurry.[5]
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your crude sample.[5][16] If it remains oily or clumpy, add more silica gel and repeat the evaporation.
-
Pack your column as usual.
-
Carefully add the silica-adsorbed sample as a powder on top of the packed column bed.
-
Gently tap the side of the column to settle the powder into a flat, even layer.
-
Carefully add a protective layer of sand on top of your dry-loaded sample before slowly adding the eluent.[5]
References
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry.
- Aluminium Oxide Neutral - Column Chromatography. (n.d.). Column-Chromatography.com.
- Neutral Alumina Flash Column. (n.d.). Hawach Scientific.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- How To Neutralize Silica Gel? (2025). Chemistry For Everyone - YouTube.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit.
- Troubleshooting Guide. (n.d.). Restek.
- Deactivation of silica gel? (2019). ResearchGate.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Adsorbents for Chromatography. (n.d.). MP Biomedicals.
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- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
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- Sulfur analyzed with HPLC - AppNote. (n.d.). MicroSolv.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
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- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Silica particles convert thiol-containing molecules to disulfides. (2023). PNAS.
- The removal of exogenous thiols from proteins by centrifugal column chromatography. (n.d.). PubMed.
- Process for preparation of thiophenol derivatives. (n.d.). Google Patents.
- Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Biosciences Biotechnology Research Asia.
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Technical Support Center: Troubleshooting Low Yield in Methylthio Group Displacement Reactions
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into troubleshooting low yields in one of the cornerstone reactions in modern organic synthesis: the displacement of a methylthio (-SMe) group. While versatile, this reaction can be sensitive to a variety of factors. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve immediate issues but also build a robust understanding for future experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for methylthio group displacement on an aromatic ring, and why is the -SMe group a target for substitution?
The primary mechanism for displacing a methylthio group on an electron-deficient aromatic or heteroaromatic ring is Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4] This is a two-step addition-elimination process.[1][5]
-
Addition: A nucleophile attacks the carbon atom bearing the methylthio group. This ipso-attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methylthiolate anion (-SMe).
The methylthio group itself is not an exceptionally good leaving group compared to halides or sulfonates.[6] However, its displacement is often synthetically useful because the sulfur atom can activate the ring for nucleophilic attack. Furthermore, the methylthio group can be introduced readily, serving as a versatile handle for late-stage functionalization, a critical strategy in drug development.
Q2: Why is my SNAr reaction failing? My starting material is mostly unreacted.
This is a classic problem that almost always points to insufficient activation of the system. There are two primary areas to investigate: the electrophile (your substrate) and the nucleophile.
-
Insufficient Ring Activation: The SNAr mechanism relies on the aromatic ring being electron-poor enough to be attacked by a nucleophile.[1][2][3] This is achieved by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the methylthio leaving group.[1][2] These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2][4] If your ring lacks potent EWGs (like -NO2, -CN, -CF3, or aza-groups in heteroaromatics), the activation energy for the initial nucleophilic attack will be too high.
-
Poor Nucleophile: The strength of the nucleophile is critical. Weakly nucleophilic species (e.g., neutral amines, alcohols) may not have sufficient driving force to initiate the reaction, especially if the ring is only moderately activated.
-
Leaving Group Ability: The methylthio group (-SMe) is a moderate leaving group. Its efficacy is significantly lower than that of a methylsulfonyl group (-SO2Me).[6] The latter is a vastly superior leaving group due to the ability of the two oxygen atoms to stabilize the resultant negative charge via resonance.[6]
Q3: I'm seeing a complex mixture of products and very little of my desired compound. What are the likely side reactions?
Low yield accompanied by multiple new spots on a TLC plate often indicates competing reaction pathways. The specific side products depend on your substrate and nucleophile.
-
Attack at the Methyl Group (SN2): If you are using a potent nucleophile, it can attack the methyl carbon of the -SMe group instead of the aromatic ring. This SN2 reaction results in demethylation of your substrate, leaving a thiophenol derivative, and a methylated nucleophile. This is particularly common with soft nucleophiles like other thiolates or iodide.
-
Reaction with Electron-Withdrawing Groups: Many EWGs that activate the ring are themselves electrophilic. For instance, a nucleophile might add to a nitrile (-CN) or a carbonyl group elsewhere on the ring.
-
Base-Mediated Decomposition: Strong bases, often used to deprotonate nucleophiles, can lead to substrate degradation, especially at elevated temperatures.[7] For example, ester functionalities can be hydrolyzed.[7]
-
Oxidation of the Nucleophile: Thiolate nucleophiles are susceptible to oxidation, forming disulfides.[8] This consumes the active nucleophile and reduces the reaction rate. It is crucial to use freshly prepared reagents and maintain an inert atmosphere.[8]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving low-yield issues.
Issue 1: Reaction Stalls / No Conversion
Your primary goal is to increase the reactivity of the system. This can be approached by modifying the substrate, enhancing the nucleophile, or optimizing reaction conditions.
Strategy 1.1: Activate the Leaving Group
If your substrate is stable under oxidative conditions, converting the methylthio group to a methylsulfoxide (-SOMe) or, even better, a methylsulfonyl (-SO2Me) group will dramatically increase the reaction rate. The methylsulfonyl group is an excellent leaving group and a powerful EWG, which further activates the ring toward nucleophilic attack.[6][9]
Workflow for Activating the -SMe Group:
Caption: Workflow for activating a methylthio leaving group.
Strategy 1.2: Enhance Nucleophilicity and Optimize Conditions
If modifying the substrate is not feasible, focus on the reaction environment and the nucleophile.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| No reaction at room temp. | Insufficient thermal energy | Heat the reaction. SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy of the initial attack.[10] Use a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP. |
| Nucleophile is neutral (e.g., R-OH, R-NH2) | Low nucleophile strength | Add a non-nucleophilic base. Use a base like K2CO3, Cs2CO3, or DBU to deprotonate the nucleophile in situ, forming the much more reactive alkoxide or amide anion. |
| Reaction stalls with strong base | Poor solvent choice | Use a polar aprotic solvent. Solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions.[11] They are highly polar, which helps stabilize the charged Meisenheimer complex, but they do not solvate anions as strongly as protic solvents, leaving the nucleophile more reactive.[12][13] |
| Inconsistent results | Reagent degradation | Use fresh reagents and an inert atmosphere. Sodium thiomethoxide can oxidize to dimethyl disulfide.[8] Hygroscopic bases and solvents can absorb water, which will quench anionic nucleophiles.[7] |
Issue 2: Poor Selectivity / Multiple Products
When selectivity is the problem, brute-force methods like high heat can be counterproductive. The solution lies in fine-tuning the reaction conditions to favor the desired pathway.
Troubleshooting Low Selectivity
Caption: Decision tree for troubleshooting poor selectivity.
Experimental Protocol: A General Method for Optimization
This protocol provides a starting point for the displacement of an activated methylthio group with an amine nucleophile.
Materials:
-
Substrate (e.g., 4-methylthio-1-nitrobenzene)
-
Nucleophile (e.g., piperidine)
-
Base (Potassium Carbonate, K2CO3, finely milled)
-
Solvent (Anhydrous Dimethyl Sulfoxide, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substrate (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with inert gas for 5-10 minutes.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the disappearance of the starting material. Typical reaction times can range from 4 to 24 hours.
-
Workup: After the reaction is complete (as judged by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMSO and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
Troubleshooting low yields in methylthio displacement reactions requires a systematic and mechanistically informed approach. By carefully considering the electronic nature of the substrate, the strength of the nucleophile, and the interplay of solvent and temperature, researchers can overcome common obstacles. When simple optimizations fail, chemical activation of the methylthio group to the corresponding sulfone is a powerful and often definitive strategy. This guide serves as a foundational resource to empower scientists to rationally design and execute these critical transformations with higher efficiency and success.
References
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
- MDPI. (2022). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. [Link]
- NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]
- Chemistry Steps. (n.d.).
- BYJU'S. (n.d.).
- aromatic nucleophilic substitution. (n.d.). [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- ResearchGate. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditionsa. [Link]
- Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- ResearchGate. (n.d.). (A)
- PubMed. (1991).
- SNAr Solvents and Reagents. (n.d.). [Link]
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Technical Support Center: A Researcher's Guide to Preventing Oxidation of 4-(Methylthio)thiophenol
Welcome to the technical support center for handling 4-(methylthio)thiophenol. As a researcher, scientist, or drug development professional, you understand the critical importance of maintaining the integrity of your reagents. This compound, with its reactive thiol group, is particularly susceptible to oxidation, which can lead to undesired side products and compromised experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and preventative strategies to ensure the successful use of this versatile compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning cloudy or forming a white precipitate upon storage?
This is a classic sign of oxidation. The thiol (-SH) group of this compound is readily oxidized by atmospheric oxygen to form 4,4'-bis(methylthio)diphenyl disulfide, which is less soluble and precipitates out of solution.[1] This process can be accelerated by exposure to light, heat, and trace metal impurities.
Q2: I observed an unexpected peak in my NMR spectrum. What could it be?
The most common impurity is the corresponding disulfide, 4,4'-bis(methylthio)diphenyl disulfide. You may also observe peaks corresponding to over-oxidation products such as 4-(methylsulfinyl)thiophenol (sulfoxide) or 4-(methylsulfonyl)thiophenol (sulfone), where the methylthio group has been oxidized.
Q3: Can I reverse the oxidation to the disulfide?
Yes, the disulfide can be reduced back to the thiol using a suitable reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range.[2][3][4]
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
Unexpected results can be frustrating. This section is designed to help you diagnose and resolve common issues related to the oxidation of this compound.
| Symptom | Potential Cause | Recommended Action |
| Reaction mixture turns yellow or brown unexpectedly. | Air oxidation of the thiolate anion. Thiolate anions, formed under basic conditions, are highly susceptible to oxidation. | 1. Work at a lower pH: If your reaction conditions permit, maintaining a neutral or slightly acidic pH can minimize thiolate formation. 2. Ensure a strictly inert atmosphere: Use a Schlenk line or glovebox to rigorously exclude oxygen.[5] |
| Appearance of a new, less polar spot on TLC. | Formation of the disulfide dimer, 4,4'-bis(methylthio)diphenyl disulfide. | 1. Confirm identity: If possible, isolate the byproduct and characterize it by NMR or MS. 2. Implement preventative strategies: Refer to the "Preventative Strategies" section below for detailed protocols on deoxygenating solvents and using inert atmosphere techniques. |
| Low yield of the desired thiol-containing product. | Oxidation of the starting material or product during the reaction or workup. | 1. Analyze crude reaction mixture: Before workup, analyze a small aliquot by HPLC or NMR to assess the extent of conversion and byproduct formation.[1] 2. Use a reducing agent: Add a small amount of a reducing agent like TCEP to your reaction mixture or workup solvents to maintain the thiol in its reduced state.[2][3] |
| NMR spectrum shows complex multiplets in the aromatic region and/or the disappearance of the thiol proton. | Presence of the disulfide and potentially other oxidation byproducts. | 1. Compare with known spectra: If available, compare your spectrum to reference spectra of the starting material and potential byproducts. 2. Spike your sample: Add a small amount of a reducing agent (e.g., TCEP) to your NMR tube. If the complex multiplets resolve into the expected pattern for the thiol, this confirms the presence of the disulfide. |
The Mechanism of Oxidation
The oxidation of thiols to disulfides is a common process that can occur through several pathways, often initiated by atmospheric oxygen. The autoxidation of thiophenols can proceed via a radical mechanism, where a thiyl radical (RS•) is formed as an intermediate. This radical can then dimerize to form the disulfide (RSSR). The presence of electron-donating groups, such as the methylthio group in this compound, can influence the susceptibility of the aromatic ring to other oxidative processes, but the primary concern remains the oxidation of the thiol functionality.
Caption: Simplified mechanism of thiol oxidation to disulfide.
Preventative Strategies: Best Practices for Handling this compound
Proactive measures are the most effective way to prevent the oxidation of this compound. Implementing the following strategies will significantly improve the reliability and reproducibility of your experiments.
Rigorous Deoxygenation of Solvents and Reagents
Dissolved oxygen is a primary culprit in thiol oxidation. Therefore, it is crucial to use deoxygenated solvents.
Protocol: Solvent Deoxygenation by Freeze-Pump-Thaw
This is one of the most effective methods for removing dissolved gases from solvents.
-
Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume. Ensure the flask has a properly greased stopcock.
-
Freezing: Close the stopcock and immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: Once frozen, open the stopcock to a vacuum line and evacuate the flask for 3-5 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released into the headspace.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
Backfilling: After the final thaw, backfill the flask with an inert gas such as argon or nitrogen.
Caption: Workflow for the Freeze-Pump-Thaw solvent deoxygenation method.
Maintaining an Inert Atmosphere
Excluding oxygen from your reaction is paramount. This is best achieved using a Schlenk line or a glovebox.
Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembly: Assemble your reaction apparatus (e.g., a round-bottom flask with a condenser) and connect it to the Schlenk line.
-
Evacuate and Refill: Carefully evacuate the assembled glassware using the vacuum manifold of the Schlenk line, and then backfill with inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle three times to ensure all atmospheric oxygen has been removed.
-
Reagent Addition: Add your deoxygenated solvents and reagents via syringe or cannula under a positive pressure of inert gas.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Use of Antioxidants and Chelating Agents
In situations where a strictly inert atmosphere is not feasible, or as an additional precautionary measure, antioxidants and chelating agents can be employed.
| Additive | Function | Recommended Concentration | Considerations |
| Ascorbic Acid (Vitamin C) | A reducing agent that can scavenge free radicals and terminate radical chain reactions.[6][7] | While specific concentrations for this application are not well-documented, a starting point of 0.1-1 mol% relative to the thiol can be tested. | Ascorbic acid and its oxidized forms can sometimes participate in side reactions. Its compatibility with your specific reaction chemistry should be evaluated. |
| EDTA (Ethylenediaminetetraacetic acid) | A chelating agent that sequesters trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze thiol oxidation.[5][8][9] | A concentration of 1-5 mM is often effective in biological and aqueous systems. For organic synthesis, a similar molar concentration relative to the solvent can be a starting point. | The solubility of EDTA and its salts can be limited in some organic solvents. Tetrasodium EDTA is more soluble in polar solvents. |
| TCEP (Tris(2-carboxyethyl)phosphine) | A reducing agent that can be added to the reaction to maintain the thiol in its reduced state or to reverse disulfide formation.[2][3][4][10] | For maintaining a reducing environment, a stoichiometric amount or a slight excess (1.1-1.5 equivalents) relative to the thiol can be used. | TCEP is generally stable in many aqueous and some organic solvents, but its stability in your specific reaction medium should be considered. It is less effective at very high pH.[4][10] |
Analytical Characterization of Oxidation Products
Monitoring your reaction for the presence of oxidation byproducts is crucial for troubleshooting. NMR spectroscopy and HPLC are powerful tools for this purpose.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | -SCH₃ (ppm) | Aromatic Protons (ppm) | -SH (ppm) |
| This compound | ~2.4-2.5 | ~7.1-7.4 | ~3.4 (broad) |
| 4,4'-bis(methylthio)diphenyl disulfide | ~2.5 | ~7.2-7.5 | N/A |
| 4-(Methylsulfinyl)thiophenol (Sulfoxide) | ~2.7 | ~7.4-7.7 | ~3.6 (broad) |
| 4-(Methylsulfonyl)thiophenol (Sulfone) | ~3.0 | ~7.5-7.9 | ~3.8 (broad) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The thiol proton (-SH) is often broad and its chemical shift is highly dependent on concentration and temperature.
HPLC Analysis:
A reverse-phase HPLC method can be developed to separate and quantify this compound and its oxidation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) is a good starting point.[11] The retention times will generally increase with the polarity of the compound, with the sulfoxide and sulfone typically eluting earlier than the thiol and disulfide.
Conclusion
The oxidation of this compound is a common challenge that can be effectively managed with careful experimental technique. By understanding the mechanisms of oxidation and implementing the preventative strategies outlined in this guide—namely, the rigorous exclusion of oxygen through inert atmosphere techniques and the use of deoxygenated solvents—researchers can ensure the integrity of this valuable reagent and achieve reliable and reproducible results. When troubleshooting, a systematic approach involving the analysis of crude reaction mixtures and the judicious use of reducing agents and antioxidants will lead to a swift resolution of oxidation-related issues.
References
- SIELC Technologies. (2018). 4-(Methylthio)phenol. [Link]
- K. C. Nicolaou, T. Montagnon. (n.d.). Chapter 5 Thiol Protecting Groups.
- The Royal Society of Chemistry. (n.d.).
- CliniSciences. (n.d.). TCEP - Reducing agents. [Link]
- Bio-Synthesis. (2012). Disulfide reduction using TCEP reaction. [Link]
- R. Divakaran. (2008). Protecting groups in organic synthesis.
- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". [Link]
- Zhen Huang, Steven A. Benner. (1993). Selective Protection and Deprotection Procedures for Thiol and Hydroxyl Groups. Synlett.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). L-Ascorbic acid in Organic Synthesis: An Overview. [Link]
- F. J. Smentowski. (1962). electron-transfer reactions of aromatic thiolate anions with organic oxidizing agents. Journal of the American Chemical Society.
- MDPI. (n.d.). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. [Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
- Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
- National Institutes of Health. (n.d.). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. [Link]
- Bristol-Myers Squibb. (n.d.). EDTA. [Link]
- U. Burner, W. Jantschko, C. Obinger. (1999). Kinetics of oxidation of aliphatic and aromatic thiols by myeloperoxidase compounds I and II. FEBS Letters.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]
- N. Goalby. (n.d.). 2.5 Transition Metals Substitution Reactions. chemrevise.org.
- Mirage News. (2022).
- Interchim. (n.d.).
- ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. [Link]
- Learnbin. (2023).
- The Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. [Link]
- Digital WPI. (2023).
- Wikipedia. (n.d.). Chemistry of ascorbic acid. [Link]
- ResearchGate. (n.d.). ¹³C NMR spectra of bis(4-methylphenyl) disulfide (a) and.... [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
- National Institutes of Health. (n.d.).
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Identification of impurities in 4-(Methylthio)thiophenol synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Methylthio)thiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The troubleshooting steps are based on common synthetic routes, including the reaction of a phenol with a disulfide and the reduction of a sulfonyl chloride.
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation. A systematic approach to identifying the root cause is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or catalyst deactivation.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.
-
Optimize Reaction Conditions: If the reaction has stalled, consider increasing the temperature or adding a fresh portion of the catalyst. For syntheses involving the reduction of a sulfonyl chloride, ensure the reducing agent is active and used in sufficient excess.
-
Check Reagent Quality: Ensure all reagents, especially catalysts and moisture-sensitive compounds, are of high purity and handled under appropriate inert conditions.
-
-
-
Product Degradation: this compound, like many thiophenols, is susceptible to oxidation, especially in the presence of air or certain metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Acidic Workup: During the workup, acidification of the aqueous layer can help to prevent the oxidation of the thiophenolate anion to the disulfide.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of the corresponding disulfide.
-
Troubleshooting Steps:
-
Analyze Crude Product: Use GC-MS or NMR to identify the major byproducts in your crude reaction mixture.
-
Optimize Reaction Selectivity: Adjusting the reaction temperature, stoichiometry of reagents, or the choice of catalyst can help to minimize side reactions.
-
-
Q2: I see an unexpected peak in my GC-MS/HPLC analysis of the crude product. How can I identify it?
The identity of an unexpected peak will depend on the synthetic route employed. Here are some of the most common impurities and how to identify them:
Common Impurities and Identification:
| Impurity | Likely Cause | Identification by GC-MS | Identification by 1H NMR |
| 4,4'-Dithiobis(methylthio)benzene (Disulfide) | Oxidation of the thiophenol product. | A peak with a higher retention time and a molecular ion peak corresponding to the dimer. | Disappearance of the thiol proton (-SH) peak and slight shifts in the aromatic protons. |
| Unreacted Starting Material (e.g., Phenol, Thioanisole) | Incomplete reaction. | A peak with a lower retention time corresponding to the starting material. | Characteristic peaks of the starting material will be present. |
| Isomeric Byproducts (e.g., 2-(Methylthio)thiophenol) | Lack of regioselectivity in the substitution reaction. | A peak with a similar fragmentation pattern but a different retention time. | A different splitting pattern for the aromatic protons. |
| Over-oxidation Products (e.g., Sulfoxide or Sulfone) | Presence of strong oxidizing agents or prolonged exposure to air. | Molecular ion peaks corresponding to the addition of one or two oxygen atoms. | Downfield shift of the methylthio protons (-SCH3). |
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Q3: My final product is a yellow oil/solid and I suspect it's contaminated with the disulfide impurity. How can I remove it?
The disulfide, 4,4'-dithiobis(methylthio)benzene, is a common and often persistent impurity. There are two main strategies for its removal:
1. Reductive Workup:
This approach converts the disulfide back to the desired thiophenol.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., THF or ethanol).
-
Add a solution of sodium borohydride (NaBH4) in water. The reaction is typically fast.
-
Monitor the disappearance of the disulfide by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH4 by adding an acid (e.g., 1M HCl) until the solution is acidic.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
2. Purification by Chromatography or Recrystallization:
If the disulfide concentration is low, or if a reductive workup is not desirable, purification can be achieved through other methods.
-
Column Chromatography: The disulfide is less polar than the corresponding thiophenol. A silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the two compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the specific solubility properties of the product and the impurity.
Frequently Asked Questions (FAQs)
Q: What is the most common impurity in the synthesis of this compound?
A: The most common impurity is the corresponding disulfide, 4,4'-dithiobis(methylthio)benzene. This is due to the high susceptibility of the thiol group to oxidation, which can occur in the presence of atmospheric oxygen, especially under neutral or basic conditions.
Q: How can I prevent the formation of the disulfide impurity during the synthesis?
A: To prevent disulfide formation, it is crucial to minimize the exposure of the thiophenol to oxidizing conditions. This can be achieved by:
-
Running the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Using degassed solvents.
-
Performing an acidic workup to protonate the thiolate and make it less susceptible to oxidation.
Q: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities. The thiol proton (-SH) typically appears as a broad singlet in the 1H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and non-volatile impurities.
Reaction Pathway and Impurity Formation:
Caption: Formation of the desired product and common impurities.
References
- BenchChem. (2025). Technical Support Center: 4'-(Methylthio)acetophenone Reactions. BenchChem.
- Organic Syntheses. (n.d.). Thiophenol. Organic Syntheses Procedure.
- PrepChem. (2023). Synthesis of 4-methyl-2-(methylthio)-phenol. PrepChem.com.
- Wikipedia. (2023). 4-Bromothiophenol. Wikipedia.
- ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Request PDF.
- Sigma-Aldrich. (n.d.). 4-Methylthiophenol for synthesis. Sigma-Aldrich.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Organic Syntheses. (n.d.). Thiophenol. Organic Syntheses Procedure.
- PubChem. (n.d.). 4,4'-Thiobisbenzenethiol. PubChem.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-(Phenylthio)phenol. BenchChem.
- NIH. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.
- Supporting Information. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 4,4'-Thiodibenzenethiol(19362-77-7) 1H NMR spectrum. ChemicalBook.
- NIST. (n.d.). This compound. NIST WebBook.
- NIH. (2025).
- Google Patents. (n.d.).
- SciSpace. (2011). 4,4'-Dithiobisdipicolinic Acid: A Small and Convenient Lanthanide Binding Tag for Protein NMR Spectroscopy. SciSpace.
- Google Patents. (n.d.).
- MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.
- International Journal of Research in Ayurveda and Pharmacy. (n.d.).
- Trends in Pharmaceutical Sciences. (2024). TIPS.
- Supporting Information. (n.d.).
Technical Support Center: Scaling Up 4-(Methylthio)thiophenol Synthesis
Welcome to the technical support center for the synthesis of 4-(methylthio)thiophenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and address the challenges inherent in scaling up this important intermediate. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your process effectively.
I. Overview of Synthetic Challenges
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. While several synthetic routes exist on paper, scaling these reactions introduces significant hurdles. The primary challenges revolve around:
-
Reaction Control: Managing highly exothermic or temperature-sensitive steps.
-
Impurity Profile: Preventing the formation of difficult-to-remove side products.
-
Reagent Handling: Safely managing hazardous and noxious reagents on a larger scale.
-
Work-up and Purification: Developing scalable and efficient isolation procedures.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address common issues encountered during the scale-up of this compound synthesis.
FAQ 1: Low Yields in the Newman-Kwart Rearrangement
Question: We are attempting to synthesize this compound via the Newman-Kwart rearrangement of O-(4-(methylthio)phenyl) dimethylthiocarbamate, but our yields are consistently low upon scale-up. What are the likely causes and how can we improve them?
Answer: The Newman-Kwart rearrangement is a powerful tool for generating thiophenols from phenols, but it is notoriously temperature-sensitive.[1][2] Low yields on a larger scale often stem from a few key factors:
-
Insufficient Heat Transfer: The rearrangement typically requires high temperatures (200-300 °C).[2][3] In large reactors, achieving uniform heating is a major challenge. Hot spots can lead to decomposition, while cooler zones will result in incomplete conversion.
-
Troubleshooting:
-
Mechanical Agitation: Ensure vigorous and efficient stirring to promote even heat distribution.
-
Solvent Choice: High-boiling, polar solvents like diphenyl ether, DMA, or NMP can help maintain a consistent temperature and stabilize the zwitterionic intermediate.[1]
-
Heating Method: Consider using a jacketed reactor with a high-temperature heating fluid for more uniform temperature control compared to a heating mantle.
-
-
-
Side Reactions: At the required high temperatures, several side reactions can occur, which can be catalyzed by trace impurities.[1]
-
Troubleshooting:
-
Substrate Purity: Ensure the starting O-aryl thiocarbamate is of high purity. Crystallization of the N,N-dimethylthiocarbamates is often easier and can lead to a purer starting material.[1]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the starting material or product.
-
-
-
Incomplete Hydrolysis: The S-aryl thiocarbamate intermediate must be hydrolyzed to yield the final thiophenol. Incomplete hydrolysis will naturally lead to lower yields.
-
Troubleshooting:
-
Base Strength and Concentration: Use a sufficiently strong base, such as 10% aqueous NaOH or methanolic potassium hydroxide, to drive the hydrolysis to completion.[1]
-
Reaction Time and Temperature: Ensure adequate reaction time and, if necessary, gentle heating to facilitate complete hydrolysis.
-
-
Workflow for Newman-Kwart Rearrangement
Caption: Key stages in the synthesis of this compound via the Newman-Kwart rearrangement.
FAQ 2: Formation of Disulfide Impurities
Question: Our final product is contaminated with a significant amount of the corresponding disulfide, 4,4'-bis(methylthio)diphenyl disulfide. How can we prevent its formation and remove it from the product?
Answer: The thiol group is highly susceptible to oxidation, readily forming disulfides, especially in the presence of air (oxygen).[4] This is a very common issue when scaling up thiol syntheses.
-
Preventing Disulfide Formation:
-
Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction, work-up, and purification steps.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Avoid Air Exposure During Work-up: When performing extractions, minimize the time the solution is exposed to air. Consider using a nitrogen blanket over the separatory funnel.
-
Temperature Control: While oxidation can occur at room temperature, elevated temperatures during work-up or distillation can accelerate the process.
-
-
Removing Disulfide Impurities:
-
Reductive Work-up: If disulfide formation is unavoidable, a mild reducing agent can be used during the work-up to convert the disulfide back to the thiol.
-
Protocol: After the primary reaction is complete, and before extraction, add a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT) to the reaction mixture. Be cautious with NaBH₄ as it reacts with water and protic solvents.
-
-
Purification:
-
Distillation: this compound can be purified by vacuum distillation. The disulfide is much higher boiling and will remain in the distillation pot.
-
Crystallization: The product can be crystallized from a suitable solvent system. The disulfide often has different solubility characteristics, allowing for its removal.
-
-
Impurity Formation Pathway
Caption: Oxidation of this compound to its corresponding disulfide.
FAQ 3: Safety Concerns with Diazotization Route
Question: We are considering a synthesis route involving the diazotization of 4-(methylthio)aniline followed by reaction with a sulfur source. What are the major safety concerns with this approach on a larger scale?
Answer: The use of diazonium salts is a classic method for introducing a variety of functional groups onto an aromatic ring. However, it is fraught with hazards, especially at scale.
-
Instability of Diazonium Salts: Aryldiazonium salts can be explosive, particularly when isolated in a dry state.[4][5] They are also sensitive to shock, friction, and heat.
-
Mitigation:
-
In Situ Generation and Consumption: Never isolate the diazonium salt. It should be generated in situ and consumed immediately in the subsequent reaction.
-
Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to minimize decomposition of the diazonium salt. A reliable cooling system is essential for scale-up.
-
Avoid Metal Contamination: Certain metals can catalyze the decomposition of diazonium salts. Use glass-lined or other appropriate reactors.
-
-
-
Gaseous Byproducts: The diazotization reaction and subsequent decomposition of the diazonium salt can release nitrogen gas.
-
Mitigation:
-
Adequate Venting: Ensure the reactor is equipped with a properly sized vent to safely handle any gas evolution.
-
Controlled Addition: Add reagents slowly and in a controlled manner to avoid a rapid, uncontrolled evolution of gas.
-
-
-
Violent Reactions: The reaction of diazonium salts with sulfur nucleophiles can be highly exothermic and potentially violent.[6]
-
Mitigation:
-
Slow Addition and Cooling: Add the diazonium salt solution slowly to the sulfur nucleophile solution with efficient cooling and stirring.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
-
III. Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent
This method avoids the high temperatures of the Newman-Kwart rearrangement and the hazards of diazonium salts. However, it requires strict anhydrous conditions.
Step 1: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
In a separate, dry flask, dissolve 4-chlorothioanisole in anhydrous tetrahydrofuran (THF).
-
Slowly add a small portion of the 4-chlorothioanisole solution to the magnesium turnings. The reaction should start, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining 4-chlorothioanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Sulfur
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, suspend elemental sulfur in anhydrous THF.
-
Slowly add the Grignard reagent solution to the sulfur suspension via cannula, while maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
| Synthesis Route | Key Reagents | Typical Yield | Key Challenges |
| Newman-Kwart Rearrangement | 4-(Methylthio)phenol, Dimethylthiocarbamoyl chloride | 60-80% | High temperatures, heat transfer, side reactions |
| Diazotization | 4-(Methylthio)aniline, NaNO₂, Sulfur source | 50-70% | Explosive intermediates, temperature control, gas evolution |
| Grignard Reaction | 4-Chlorothioanisole, Mg, Sulfur | 70-85% | Strict anhydrous conditions, exothermic reaction |
IV. References
-
Newman-Kwart Rearrangement - Organic Chemistry Portal. [Link]
-
Newman–Kwart rearrangement - Wikipedia. [Link]
-
Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed. [Link]
-
Newman-Kwart Rearrangement | Chem-Station Int. Ed. [Link]
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - NIH. [Link]
-
Synthesis of 4-Methylthiophenol | Request PDF - ResearchGate. [Link]
-
This compound | CAS#:1122-97-0 | Chemsrc. [Link]
-
Organic Syntheses Procedure. [Link]
-
Organic Syntheses Procedure. [Link]
-
US3406202A - Preparation of aniline thioethers - Google Patents.
-
thiophenol - Organic Syntheses Procedure. [Link]
-
CN101709045A - Preparation method of thiophenol - Google Patents.
-
Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. [Link]
-
4-(METHYLSULFANYL)THIOPHENOL - ChemBK. [Link]
-
US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents.
-
This compound - the NIST WebBook. [Link]
-
Can thiols be created using a Grignard reagent? - Chemistry Stack Exchange. [Link]
-
Organic reaction in water. Part 3¹: diastereoselectivity in Michael additions of thiophenol to nitro olefins in aqueous media - ResearchGate. [Link]
Sources
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]
Welcome to the technical support center for the Leuckart reaction and its related chemistries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of amines via this classic reductive amination method. The following question-and-answer guide provides in-depth explanations and actionable protocols to help you overcome challenges and optimize your results.
Frequently Asked Questions & Troubleshooting Guides
1. Why is my purified product an N-formyl amide instead of the expected primary amine?
Answer:
This is the most common issue encountered with the Leuckart reaction. The reaction proceeds in two main stages: the formation of an N-formyl intermediate, followed by its hydrolysis to the free amine. If you have isolated an N-formyl derivative, it indicates that the final hydrolysis step was either omitted or incomplete.
Causality and Expert Insight:
The Leuckart reaction, whether using ammonium formate or formamide, inherently produces an N-formyl compound as the primary stable product.[1][2] This intermediate is formed when the iminium ion, generated from the ketone or aldehyde, is reduced by a formate source.[2] To obtain the desired free amine, this amide bond must be cleaved through hydrolysis. This step is not optional; it is a mandatory part of the reaction work-up.[3][4]
Troubleshooting Protocol: Hydrolysis of N-Formyl Intermediates
Acid-catalyzed hydrolysis is generally faster and more efficient than basic hydrolysis for this transformation.[4]
Materials:
-
Crude reaction mixture containing the N-formyl amide
-
Concentrated Hydrochloric Acid (HCl, 36-38%) or 10-15% aqueous NaOH
-
A suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for acid hydrolysis)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Acid Hydrolysis Protocol:
-
After the initial Leuckart reaction is complete (as determined by TLC, showing consumption of the starting ketone/aldehyde), cool the reaction mixture to room temperature.
-
Transfer the mixture to a round-bottom flask suitable for reflux.
-
For each mole of the starting carbonyl compound used, add 100-200 mL of concentrated hydrochloric acid directly to the crude reaction mixture.[4]
-
Heat the mixture to reflux (typically around 110°C) for a period of 1 to 8 hours.[4][5] Reaction progress can be monitored by TLC by taking a small aliquot, neutralizing it, and spotting it against a standard of the N-formyl intermediate.
-
Once hydrolysis is complete, cool the mixture in an ice bath. The amine hydrochloride salt may precipitate.
-
Dilute the mixture with water and proceed to the extraction work-up described in the next section.
2. How do I effectively remove unreacted starting material (ketone/aldehyde) from my final amine product?
Answer:
The presence of unreacted starting material is a common purification challenge, especially if the reaction has not gone to completion. Since both the starting carbonyl compound and the product amine can have similar polarities and boiling points, simple distillation is often ineffective. A liquid-liquid extraction procedure that exploits the basicity of the amine is the most effective method.
Causality and Expert Insight:
Amines are basic and can be protonated by acid to form water-soluble ammonium salts. In contrast, most aldehydes and ketones are neutral organic compounds that will remain in an organic solvent. This difference in reactivity is the key to their separation. By performing an acid wash, the amine is selectively pulled into the aqueous phase, leaving the unreacted starting material behind in the organic phase.[6]
Workflow for Separation of Amine from Neutral Organics
Sources
4-(Methylthio)thiophenol air sensitivity and handling issues
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Methylthio)thiophenol (CAS RN 1122-97-0), also known as 4-mercaptothioanisole. Given its sensitivity to atmospheric conditions, proper handling is paramount to ensure experimental success and reagent integrity. This document addresses common issues in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Compound Stability & Degradation
Q1: What is this compound and what are its key physical properties?
This compound is an organic sulfur compound featuring both a thiol (-SH) and a methylthio (-SCH3) group on a benzene ring.[1] These functional groups dictate its reactivity and sensitivity. Due to its melting point range of 19-23°C, it may be encountered as a solid, a liquid, or a solidified/supercooled melt at or near room temperature.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 1122-97-0 | [1] |
| Molecular Formula | C₇H₈S₂ | [1] |
| Molecular Weight | 156.27 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [3][4] |
| Melting Point | 19-23 °C | [1][3] |
| Boiling Point | 116-117 °C at 3 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) | [1][3] |
| Sensitivity | Air Sensitive | [3][4][5] |
Q2: What does "air-sensitive" mean for this compound?
The term "air-sensitive" indicates that the compound reacts with components of the atmosphere, primarily oxygen.[6] The thiol group (-SH) is particularly susceptible to oxidation.[1] Exposure to air can readily oxidize the thiol, leading to the formation of a disulfide.[1][7] This chemical transformation alters the compound's structure and properties, rendering it an impurity in your reactions.
Q3: What is the primary degradation product when this compound is exposed to air?
The most common degradation pathway is the oxidative coupling of two thiol molecules to form a disulfide.[1][8] In this case, this compound dimerizes to form 4,4'-bis(methylthio)diphenyl disulfide . This reaction can be initiated by various oxidizing agents, including atmospheric oxygen.[1] While the methylthio group can also be oxidized to a sulfoxide or sulfone, this typically requires stronger oxidizing agents than ambient air.[1][9]
Caption: Inert atmosphere workflow for handling this compound.
Protocol: Transfer of this compound using Syringe Technique
-
Glassware Preparation: Ensure all glassware (reaction flask, syringes, needles) is thoroughly dried in an oven (e.g., 125-140°C for at least 4 hours) to remove adsorbed moisture. [10][11]Assemble the reaction flask while hot and allow it to cool under vacuum, then fill with a dry inert gas like nitrogen or argon.
-
System Purge: The reaction vessel must be vented through a mineral oil or mercury bubbler to maintain a slight positive pressure of inert gas. [10][11]3. Reagent Bottle Preparation: The reagent should be stored in a bottle equipped with a septum-lined cap (e.g., a Sure/Seal™ bottle). [12]Puncture the septum with a needle connected to the inert gas line to create a positive pressure inside the bottle.
-
Syringe Purge: Take a clean, dry, gas-tight syringe fitted with a long needle. Flush the syringe with inert gas 3-5 times by drawing gas from the manifold and expelling it.
-
Reagent Withdrawal: Insert the needle of the purged syringe through the septum into the reagent bottle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of this compound. The positive pressure in the bottle will aid this process.
-
Transfer: Swiftly withdraw the syringe and insert the needle through the septum of the reaction flask. Inject the reagent.
-
Cleanup: Immediately withdraw the syringe and quench any residual reagent in the syringe by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water.
Q9: How can I quickly assess the purity of my this compound before use?
A quick purity assessment can save significant time and resources.
-
¹H NMR Spectroscopy: This is one of the most direct methods. Dissolve a small aliquot in a deuterated solvent (e.g., CDCl₃).
-
Look for the Thiol Proton (-SH): A sharp singlet for the thiol proton should be present. Its integration should be consistent with one proton relative to the others.
-
Check for Disulfide: The absence of the -SH peak and the appearance of a new, more complex set of aromatic signals would indicate the presence of the disulfide dimer.
-
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide a quantitative measure of purity. [4]An analytical standard may be used for comparison. [13]A fresh, unopened bottle of the reagent can serve as a reference standard. A chromatogram showing a single major peak indicates high purity, while the presence of a significant secondary peak, especially one with a higher retention time, likely corresponds to the disulfide dimer.
Part 4: Safety Precautions
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood. [6]An eyewash station and safety shower should be readily accessible. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety glasses or goggles, and a lab coat. [6][7][14]* Toxicity: This compound is harmful if swallowed, inhaled, or absorbed through the skin. [14][15]It is known to cause serious eye and skin irritation. [2][14][16]* Spills: In case of a spill, clean it up immediately using an absorbent material like activated carbon. [6]Remove all ignition sources and ensure adequate ventilation. [6][7]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol.
- Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds.
- MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- Naik, D. B., Dey, G. R., Kishore, K., & Moorthy, P. N. (1994). One electron oxidation of 4-methyl thiophenol. OSTI.GOV.
- Squarespace. (2024, October 18). Thiophenol SDS.
- ResearchGate. (n.d.). The catalytic oxidation of 4-(methylthio)phenol.
- PubMed. (n.d.). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC.
- Wang, Y., et al. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 20(9), 15836–15847.
- SLS Ireland. (n.d.). Thiophenol, analytical standard.
- Fisher Scientific. (2010, April 23). Safety Data Sheet - Thiophenol.
- ResearchGate. (2025, August 7). Synthesis of 4-Methylthiophenol.
- National Center for Biotechnology Information. (n.d.). 4-(Methylthio)phenol. PubChem Compound Database.
- Google Patents. (n.d.). EP0656030B1 - Stabilizer system for thiol-ene and thiol-nene compositions.
- ResearchGate. (n.d.). Determination of thiophenol concentrations in water samples.
- ChemicalBook. (n.d.). This compound | 1122-97-0.
- ChemicalBook. (2025, July 4). This compound | 1122-97-0.
- Chemsrc. (2025, August 24). This compound | CAS#:1122-97-0.
- Google Patents. (n.d.). US5459173A - Stabilizer system for thiol-ene and thiol-nene compositions.
- ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols.
- Wikipedia. (n.d.). Thiol.
- Google Patents. (n.d.). US10563125B2 - Stabilizer for thiol-ene compositions.
- Niki, E. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants & Redox Signaling, 39(10-12), 728–743.
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- 12. web.mit.edu [web.mit.edu]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
Technical Support Center: 4-(Methylthio)thiophenol Material Compatibility Guide
Welcome to the technical support center for 4-(Methylthio)thiophenol. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile yet reactive compound. My aim is to provide you with in-depth, field-tested insights into material compatibility to ensure the integrity of your experiments and the safety of your laboratory environment.
Introduction: Understanding the Reactivity of this compound
This compound, also known as 4-mercaptothioanisole, is a bifunctional organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group on a benzene ring. This unique structure dictates its reactivity and, consequently, its compatibility with other materials. The thiol group is nucleophilic and readily oxidized, while the methylthio group can also undergo oxidation under certain conditions. Understanding these properties is crucial for selecting appropriate experimental apparatus and storage containers.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and troubleshooting scenarios related to material incompatibility with this compound.
Q1: What are the primary classes of materials to avoid when working with this compound?
A1: Based on the reactivity of the thiol group, you must avoid contact with three main classes of materials: strong oxidizing agents, strong bases, and certain reactive metals.
-
Strong Oxidizing Agents: The thiol group in this compound is highly susceptible to oxidation. Contact with strong oxidizers like hydrogen peroxide, potassium permanganate, or even atmospheric oxygen over time can lead to the formation of disulfides (4,4'-bis(methylthio)diphenyl disulfide). In more vigorous reactions, the thiol can be further oxidized to sulfonic acids, and the methylthio group can be oxidized to a sulfoxide or sulfone. These reactions are often exothermic and can compromise the purity of your sample and potentially lead to hazardous situations.
-
Strong Bases: Thiols are more acidic than their alcohol counterparts. Strong bases, such as alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides, will readily deprotonate the thiol group to form a thiolate anion. While this is a common and useful step in many synthetic procedures, unintended contact with basic materials in your apparatus or storage containers can lead to unwanted reactions or degradation of the compound.
-
Reactive Metals: Thiols and their corresponding thiolates can react with or bind to various metal surfaces. This can lead to corrosion of the metal and contamination of your sample. While this property is utilized for creating self-assembled monolayers for corrosion protection on surfaces like copper, iron, and zinc, it is an undesirable interaction during routine experiments.
Q2: I've noticed a discoloration of my this compound sample over time. What could be the cause?
A2: Discoloration, often a yellowing, is a common indicator of oxidation. Thiols are known to be sensitive to air and light. The primary cause is likely the slow oxidation of the thiol to form the corresponding disulfide, which can be colored. To mitigate this, always store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, opaque container in a cool, dark place.
Q3: Can I use standard stainless steel equipment with this compound?
A3: While stainless steel is generally considered chemically resistant, caution is advised. Thiols have a known affinity for various metals, including iron, which is a major component of stainless steel. Prolonged contact, especially at elevated temperatures or in the presence of impurities, could lead to some interaction or surface adsorption. For critical applications where metal contamination is a concern, using glass or PTFE-lined equipment is a safer alternative. For short-term use with routine procedures, high-quality stainless steel (e.g., 316L) is often acceptable, but it's good practice to clean it thoroughly immediately after use.
Q4: What are the recommended materials for storing and handling this compound?
A4: For long-term storage, amber glass bottles with PTFE-lined caps are ideal. This protects the compound from light and provides an inert contact surface. For handling and experimental setups, the following materials are generally compatible:
-
Glassware: Borosilicate glass (e.g., Pyrex®, Duran®) is highly recommended for its chemical inertness.
-
Plastics: Polytetrafluoroethylene (PTFE, Teflon®) and other fluoropolymers (FEP, PFA) are excellent choices due to their broad chemical resistance. Polypropylene and polyethylene may be suitable for short-term contact, but it's always best to perform a small-scale compatibility test if you are unsure.
-
Containers: Lined metal cans or plastic pails are also suggested for shipping and larger-scale storage.
Material Compatibility Summary Table
| Material Class | Specific Examples | Compatibility with this compound | Rationale and Potential Hazards |
| Strong Oxidizing Agents | Hydrogen Peroxide, Potassium Permanganate, Halogens (e.g., Bromine) | Incompatible | Rapid, exothermic oxidation to disulfides or sulfonic acids. Can lead to pressure buildup and compromise sample integrity. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide, Sodium Hydride, Alkoxides | Incompatible (unless intended for reaction) | Deprotonation to form the reactive thiolate anion, leading to unintended reactions or degradation. |
| Acids | Strong Mineral Acids | Use with Caution | While not as reactive as with bases, strong acids can catalyze other reactions. |
| Metals | Copper, Iron, Zinc, Silver, Gold, Mercury | Generally Incompatible | Can form metal-thiolate bonds, leading to corrosion and contamination of the sample. |
| Alloys | Stainless Steel | Use with Caution | Potential for surface adsorption or slow reaction, especially with prolonged contact or at elevated temperatures. |
| Glass | Borosilicate Glass | Compatible | Chemically inert and suitable for most applications. |
| Plastics | PTFE, FEP, PFA | Compatible | Excellent chemical resistance. |
| Polypropylene, Polyethylene | Limited Compatibility | May be suitable for short-term use; testing is recommended. | |
| Elastomers | Viton®, Kalrez® | Likely Compatible | Good chemical resistance, but testing for specific applications is advised. |
| Buna-N, Neoprene | Not Recommended | May swell or degrade upon contact. |
Experimental Protocol: A Self-Validating Workflow for Handling this compound
This protocol outlines a standard procedure for preparing a solution of this compound, with built-in checks for material compatibility.
Objective: To prepare a 0.1 M solution of this compound in an inert solvent.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Borosilicate glass reaction vessel
-
PTFE-coated magnetic stir bar
-
Glass syringe or cannula
-
Rubber septa
-
Source of inert gas (Argon or Nitrogen) with a bubbler
Procedure:
-
Preparation of Apparatus:
-
Thoroughly clean and oven-dry all glassware.
-
Assemble the reaction vessel with the stir bar and a rubber septum.
-
Purge the vessel with inert gas for at least 15 minutes to remove air and moisture. This is a critical step to prevent oxidation.
-
-
Solvent Transfer:
-
Using a clean, dry syringe or cannula, transfer the required volume of anhydrous, degassed solvent to the reaction vessel under a positive pressure of inert gas.
-
-
Reagent Transfer:
-
Weigh the required amount of this compound in a separate, dry container.
-
Quickly and carefully add the this compound to the solvent in the reaction vessel against a counterflow of inert gas.
-
Immediately re-seal the vessel.
-
-
Dissolution and Storage:
-
Stir the solution until the this compound is completely dissolved.
-
If the solution is to be stored, maintain it under a positive pressure of inert gas in a sealed container, preferably in a cool, dark location.
-
Self-Validation Checks:
-
Visual Inspection: The initial solution should be clear and colorless to pale yellow. Any significant color change may indicate oxidation or reaction with impurities.
-
Material Integrity: After the experiment, inspect all components that came into contact with the this compound (e.g., stir bar, septa) for any signs of degradation, swelling, or discoloration.
Visualization of Material Selection Logic
The following diagram illustrates the decision-making process for selecting compatible materials when working with this compound.
Caption: Decision workflow for selecting compatible materials.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation.
- ChemicalBook. (n.d.). 4-Methylthiophenol(106-45-6).
- Benchchem. (n.d.). *this compound|CAS 1122
Technical Support Center: Thiophenolate Nucleophilicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing reactions involving thiophenolates. We will move beyond simple protocols to explore the underlying chemical principles that govern thiophenolate nucleophilicity, empowering you to troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction with sodium thiophenolate is sluggish or failing. What are the most common culprits and how do I troubleshoot?
This is a frequent issue that often traces back to one of three fundamental areas: incomplete generation of the nucleophile, suboptimal solvent choice, or reaction temperature. Thiophenolate anions are potent nucleophiles, but their reactivity is not guaranteed if the reaction environment is not properly controlled.
Core Directive: Ensure the Thiophenolate is "Free" and Active
The central goal is to generate a reactive, poorly-solvated ("naked") thiophenolate anion. A sluggish reaction indicates that the anion is either not fully formed or is being deactivated by its environment.
Troubleshooting Workflow:
Causality Behind the Workflow:
-
Deprotonation: Thiophenol has a pKa of approximately 6.6 in water.[1][2] The thiophenolate anion (PhS⁻) is the active nucleophile, which is significantly more reactive than its neutral thiol counterpart.[3][4] To ensure complete conversion to the anion, you must use a base whose conjugate acid has a pKa substantially higher than that of thiophenol. While NaOH or KOH (pKa of conjugate acid H₂O ≈ 15.7) are often sufficient, stronger bases like sodium hydride (NaH) ensure irreversible and complete deprotonation.
-
Solvent Choice: As detailed in FAQ 2, the solvent has a profound impact. Polar aprotic solvents (e.g., DMSO, DMF) are generally superior for reactions involving anionic nucleophiles.[5][6][7]
-
Atmosphere: Under basic conditions, especially in the presence of atmospheric oxygen, thiophenolates can be easily oxidized to diphenyl disulfide (PhS-SPh).[3][8] This side reaction consumes your nucleophile, reducing the yield. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for preventing this pathway.
FAQ 2: How does my choice of solvent dramatically alter the nucleophilicity of the thiophenolate?
The choice of solvent is arguably the single most important factor you can control to enhance thiophenolate reactivity. The effect is rooted in how the solvent molecules interact with the thiophenolate anion.
The Concept of the "Naked" Nucleophile
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons and readily form strong hydrogen bonds with the negatively charged thiophenolate.[6] This creates a "solvent shell" or cage around the anion, stabilizing it and sterically hindering its approach to the electrophile. This solvation significantly decreases its effective nucleophilicity.[5][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents lack acidic protons and cannot act as hydrogen-bond donors. While they can solvate the positive counter-ion (e.g., Na⁺), they leave the thiophenolate anion relatively "naked" and unsolvated.[5][7] This desolvated anion is much higher in energy and far more reactive, leading to a dramatic increase in nucleophilicity and faster reaction rates.
Data Summary: Solvent Impact
| Solvent Class | Example Solvents | Interaction with Thiophenolate | Effect on Nucleophilicity |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Weakly solvates anion | Strongly Increases |
| Polar Protic | Water, Methanol, Ethanol | Strong H-bonding solvates anion | Strongly Decreases |
| Nonpolar Aprotic | Toluene, Hexane, THF | Poor solubility of salt | Variable, often poor |
A study on the uncatalyzed, equimolar addition of thiophenol to ethyl propiolate demonstrated that solvents with high polarity generally enhance the reaction rate and conversion.[9]
FAQ 3: I'm using DMSO, but my reaction is still slow. Could the counter-ion be the problem?
Yes, even in aprotic solvents, the counter-ion can play a role through ion-pairing. If the cation (e.g., Li⁺, Na⁺) is strongly associated with the thiophenolate anion, it can reduce its effective concentration and reactivity.
Strategy: Loosen the Ion Pair with Phase-Transfer Catalysis
A powerful technique to overcome both solubility issues (if using a biphasic system) and tight ion-pairing is Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), swaps the inorganic cation (Na⁺) for a large, lipophilic organic cation (Bu₄N⁺).
The resulting tetrabutylammonium thiophenolate ([Bu₄N]⁺[PhS]⁻) has two key advantages:
-
Enhanced Solubility: It is highly soluble in a wide range of organic solvents.
-
Weak Ion-Pairing: The large size and diffuse charge of the Bu₄N⁺ cation result in a very loose ion pair, freeing the thiophenolate anion to act as a potent nucleophile.
Experimental Protocol: SₙAr Reaction using Phase-Transfer Catalysis
This protocol describes the substitution of an activated aryl chloride with thiophenolate under PTC conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the electrophile (e.g., 1-chloro-4-nitrobenzene, 1.0 eq), thiophenol (1.1 eq), and toluene (5 mL per mmol of electrophile).
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Base Addition: Add an aqueous solution of sodium hydroxide (3.0 eq, 50% w/w).
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the aqueous and organic phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting thioether by column chromatography or recrystallization.
FAQ 4: How can I rationally tune the nucleophilicity by modifying the thiophenol structure?
The electronic properties of substituents on the aromatic ring directly modulate the electron density on the sulfur atom, and thus, its nucleophilicity. This effect is predictable and quantifiable.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) "push" electron density into the ring and onto the sulfur atom. This increases the negative charge character of the sulfur, making the thiophenolate a stronger nucleophile.[10]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) "pull" electron density away from the sulfur atom via inductive and resonance effects. This disperses and stabilizes the negative charge, making the thiophenolate a weaker nucleophile.[10][11]
Quantitative Data: Mayr's Nucleophilicity Scale
The Mayr nucleophilicity scale provides a quantitative measure of nucleophilic strength. The scale is defined by the equation log k = sₙ(N + E), where N is the nucleophilicity parameter.[12] A higher N value corresponds to a more powerful nucleophile. Kinetic studies on the reactions of substituted thiophenolates in DMSO have provided the following parameters.[13]
| Thiophenolate Derivative | Substituent (X) | pKa of Thiol (in DMSO)[13] | Mayr Nucleophilicity Parameter (N) |
| 4-Methoxythiophenol | 4-OCH₃ | 11.1 | 25.12 |
| 4-Methylthiophenol | 4-CH₃ | 10.8 | 24.35 |
| Thiophenol | H | 10.3 | 23.36 |
| 4-Chlorothiophenol | 4-Cl | 9.1 | 22.06 |
| 4-Cyanothiophenol | 4-CN | 7.3 | 19.59 |
| 4-Nitrothiophenol | 4-NO₂ | 6.1 | 18.00 |
As shown in the table, electron-donating groups (OCH₃, CH₃) result in a higher N value, while electron-withdrawing groups (Cl, CN, NO₂) lead to a lower N value relative to the unsubstituted thiophenolate.
FAQ 5: What is the best practice for generating and handling thiophenolates to ensure maximum reactivity?
Proper preparation and handling are critical to avoid side reactions and ensure your nucleophile is ready for action. The primary concerns are ensuring complete deprotonation and preventing oxidative dimerization.
Protocol: In Situ Generation of Sodium Thiophenolate in an Aprotic Solvent
This procedure uses sodium hydride (NaH) for irreversible deprotonation under an inert atmosphere.
Materials:
-
Thiophenol (purified, e.g., by distillation)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous DMSO (or DMF, ACN)
-
Anhydrous hexane (for washing NaH)
-
Schlenk flask or three-necked flask with septum and gas inlet
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare NaH: In the reaction flask under a positive pressure of inert gas, weigh the required amount of sodium hydride (1.1 eq). Add anhydrous hexane to wash away the mineral oil. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant with a cannula or syringe. Repeat the wash twice.
-
Add Solvent: Add anhydrous DMSO via syringe to the washed NaH.
-
Add Thiophenol: Cool the suspension to 0 °C in an ice bath. Slowly add thiophenol (1.0 eq) dropwise via syringe. Vigorous hydrogen gas evolution will be observed. Caution: Hydrogen is flammable. Ensure adequate ventilation and an inert atmosphere.
-
Formation of Thiophenolate: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation. The resulting solution of sodium thiophenolate is now ready for the addition of your electrophile.
-
Reaction: Add the electrophile (dissolved in a small amount of anhydrous DMSO if necessary) to the freshly prepared thiophenolate solution.
Key Considerations:
-
Purity: Use freshly distilled or high-purity thiophenol, as it can oxidize on storage.
-
Anhydrous Conditions: Water will quench the sodium hydride and can participate in side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Stench: Thiophenol has an extremely unpleasant and pervasive odor.[14] All manipulations should be performed in a well-ventilated fume hood.[15]
References
- PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Thiophenol.
- Wikipédia. (n.d.). Thiophénol.
- Chemistry Stack Exchange. (n.d.). Nucleophilicity of thiophenolate (PhS-) vs thiomethoxide (MeS-) in protic solvent.
- ResearchGate. (2023). Linear correlations of the nucleophilicities N of thiophenolates with....
- National Institutes of Health. (2022). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- National Institutes of Health. (n.d.). Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media.
- Jüstel, P. M., Pignot, C. D., & Ofial, A. R. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry, 86(8), 5965–5972. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation.
- ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives.
- Quora. (2017). What are the factors which influence nucleophilicity?.
- Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: S- and Se-Nucleophiles.
- ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental....
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- Labster. (n.d.). Factors that contribute to nucleophilicity.
- ResearchGate. (2022). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Jüstel, P. M. (2022). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles (Doctoral dissertation, LMU München).
- Organic Syntheses. (n.d.). (Phenylthio)nitromethane.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Chemical Society Reviews, 39(4), 1355-1387. [Link]
- Pure. (n.d.). Click nucleophilic conjugate additions to activated alkynes.
- Royal Society of Chemistry. (n.d.). Quantitative evaluation of the electronic features involving “nucleophilic–electrophilic” character in the chalcogen sulfur.
- Google Patents. (n.d.). US4006186A - Process for the preparation of thiophenols.
- American Chemical Society. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- Mayr, H. (n.d.). Reactivity Scales Nucleophiles Electrophiles.
- National Institutes of Health. (2021). Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers.
- Nair, D. P., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(13), 7646-7733. [Link]
- Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: Searches.
- Shurtleff, V. (2013). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Macmillan Group Meeting.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
Sources
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- 8. Thiophénol — Wikipédia [fr.wikipedia.org]
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- 14. 108-98-5 CAS MSDS (Thiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing 4-(Methylthio)thiophenol
Document ID: TSC-MTTP-001-2026
Last Updated: January 9, 2026
Introduction: The Challenge of Storing 4-(Methylthio)thiophenol
This compound (MTTP), also known as 4-mercaptothioanisole, is a vital organosulfur compound in synthetic chemistry and drug development, valued for its dual thiol (-SH) and thioether (-SCH₃) functional groups.[1][2] However, the very reactivity that makes the thiol group valuable also renders it susceptible to degradation, posing a significant challenge for long-term storage and experimental reproducibility.
The primary degradation pathway is the oxidation of the thiol group.[1] In the presence of atmospheric oxygen, two thiol molecules can couple to form 4,4'-bis(methylthio)diphenyl disulfide, a dimeric impurity that is often a crystalline solid.[1] This process is often catalyzed by trace metals, light, or basic conditions. The formation of this disulfide impurity alters the molarity of the MTTP solution, can interfere with subsequent reactions, and may lead to inconsistent experimental outcomes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices to ensure the stability and purity of this compound for long-term storage.
Frequently Asked Questions (FAQs)
Q1: My clear, liquid this compound has developed a white precipitate or turned hazy. What happened?
A: This is a classic sign of oxidation. The thiol (-SH) groups on two molecules of this compound have likely reacted with oxygen to form a disulfide (-S-S-) bond, creating the dimer 4,4'-bis(methylthio)diphenyl disulfide.[1] This disulfide is often less soluble and may precipitate out of solution or cause a hazy appearance, especially at low temperatures.
Q2: What is the ideal temperature for storing this compound?
A: For long-term stability, storage at -20°C to -80°C is strongly recommended.[3] Colder temperatures significantly slow the rate of oxidative and other degradation reactions. For short-term use (days to a week), refrigeration at 2-8°C is acceptable, provided the compound is under an inert atmosphere.
Q3: Can I just put the manufacturer's bottle in the freezer?
A: While better than room temperature, this is not ideal for long-term storage after the bottle has been opened. Each time the bottle is opened, it introduces fresh atmospheric oxygen and moisture. The best practice is to aliquot the compound into smaller, single-use vials under an inert atmosphere before freezing.
Q4: Is an inert atmosphere (e.g., argon or nitrogen) really necessary?
A: Yes, it is critical. The primary degradation mechanism is oxidation.[1] Displacing oxygen with a dry, inert gas like argon or nitrogen is the most effective way to prevent disulfide formation.[4]
Q5: My compound has a strong, unpleasant odor. Is this normal?
A: Yes, thiols are known for their strong, often unpleasant "stench".[5] This is a characteristic property of the compound and does not necessarily indicate degradation. However, always handle it in a well-ventilated area or a chemical fume hood.[6][7]
In-Depth Troubleshooting Guides
Scenario 1: Rapid Degradation Despite Inert Gas and Cold Storage
Problem: You have aliquoted MTTP under argon in a -20°C freezer, but purity analysis (e.g., HPLC, NMR) shows significant disulfide formation within weeks.
| Potential Cause | Underlying Mechanism & Rationale | Corrective Action |
| Container/Seal Leakage | A poor seal (e.g., from a cracked cap or improper septa) allows for the slow ingress of atmospheric oxygen over time, continuously fueling the oxidation reaction even at low temperatures. | Primary: Use vials with high-quality PTFE-lined caps or robust septa. Secondary: After purging and sealing, wrap the cap/septum junction with Parafilm® as an extra barrier against gas exchange. |
| Contaminated Inert Gas | The inert gas source (e.g., nitrogen or argon cylinder) may be contaminated with trace amounts of oxygen. Even low ppm levels of O₂ can be sufficient to degrade sensitive thiols over time. | Primary: Use high-purity (≥99.998%) or ultra-high purity (UHP) grade inert gas. Secondary: If contamination is suspected, pass the gas through an oxygen trap/scrubber before it enters the reaction or storage vessel. |
| "Headspace" Oxygen | Insufficient purging of the vial's headspace before sealing leaves residual oxygen trapped with the compound. | Primary: Employ a robust purging technique. The "needle-in, needle-out" method (see Protocol 4.1) for at least 5-10 minutes is effective. Secondary: For highly sensitive applications, consider using Schlenk line techniques for evacuation and backfilling. |
| Moisture Contamination | Water can facilitate redox reactions. Moisture introduced from non-dry solvents, vials, or a "wet" inert gas stream can accelerate degradation. | Primary: Ensure all vials and any solvents used for dilution are rigorously dried before use. Secondary: Use a drying tube or an in-line gas dryer for your inert gas line. |
Scenario 2: Inconsistent Results in Downstream Applications
Problem: A batch of stored this compound is giving variable yields or unexpected side products in your synthetic reactions.
Underlying Cause: The most probable cause is partial and non-uniform degradation of the thiol. The actual concentration of the active thiol is lower than calculated, and the disulfide impurity may be interfering with the reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 4.1: Best Practices for Aliquoting and Long-Term Storage
This protocol details the procedure for safely aliquoting and storing this compound to minimize oxidative degradation.
Materials:
-
Stock bottle of this compound
-
Dry, amber glass vials with PTFE-lined screw caps or septa-sealed caps
-
High-purity argon or nitrogen gas cylinder with regulator and tubing
-
Long needles (e.g., 18-22 gauge)
-
Syringes (gas-tight, if available)
-
-20°C or -80°C freezer
Procedure:
-
Preparation: In a chemical fume hood, arrange the required number of clean, dry vials in a rack. Pierce the septum of each vial with a needle connected to a manifold that allows for vacuum/inert gas cycling, or simply use it as a gas outlet.
-
Inerting Vials: Insert a second needle connected to the inert gas line into each vial. Ensure the gas inlet needle is near the bottom of the vial and the outlet needle is just through the septum to ensure efficient displacement of air.
-
Purging: Gently flush the vials with inert gas for 5-10 minutes. This process removes atmospheric oxygen and moisture.
-
Aliquoting: Warm the stock bottle of MTTP to room temperature if frozen. Using a clean, dry syringe or pipette, quickly transfer the desired amount of the liquid into each purged vial. Minimize the time the stock bottle is open.
-
Final Purge: After aliquoting, purge the headspace of each vial with inert gas for another 1-2 minutes to remove any air introduced during the transfer.
-
Sealing: Remove the needles and immediately cap the vials tightly. For extra security, wrap the cap-vial interface with Parafilm®.
-
Labeling & Storage: Clearly label each vial with the compound name, concentration (if diluted), and date. Immediately place the vials in a designated, labeled box in a -20°C or -80°C freezer.
Protocol 4.2: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and quantify the formation of its disulfide dimer. Method development and validation will be required for specific equipment.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Stored sample of this compound
-
Reference standard of pure this compound (if available)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your stored MTTP sample (e.g., ~1 mg/mL) in acetonitrile.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject the prepared sample.
-
This compound, being more polar, will elute earlier than its less polar disulfide dimer.
-
Integrate the peak areas for both the monomer and the dimer.
-
Calculate the purity as: Purity % = [Area(monomer) / (Area(monomer) + Area(dimer))] * 100.
-
-
Interpretation: A high-purity sample should show a single major peak corresponding to the monomer. The presence of a significant second, later-eluting peak indicates oxidative degradation. This method can be used to track the stability of the compound over time under different storage conditions.[8][9]
Mechanistic Insight: The Oxidation Pathway
The primary degradation route involves the oxidation of the thiol. This process can be initiated by various factors, including radicals, and results in the formation of a stable disulfide bond.[10]
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Refining experimental protocols involving 4-(Methylthio)thiophenol
Welcome to the technical support center for 4-(Methylthio)thiophenol (4-MTTP). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into the effective use of this versatile reagent. This document moves beyond simple protocols to explain the underlying chemistry, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties, handling, and storage of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound, also known as 4-mercaptothioanisole, is an organic sulfur compound with the molecular formula C₇H₈S₂.[1][2] Its structure contains both a thiol (-SH) group and a thioether (-SCH₃) group on a benzene ring. These two distinct sulfur functionalities are key to its unique reactivity. A summary of its properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 1122-97-0 | [3][4] |
| Molecular Weight | 156.27 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Melting Point | 19-23 °C | [3][5] |
| Boiling Point | 116-117 °C at 3 mmHg | [5] |
| Flash Point | >110 °C (>230 °F) | [3][5] |
| pKa (Thiol) | 6.37 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in organic solvents like ethanol and DMF. | [4] |
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity of 4-MTTP. This compound is air-sensitive, primarily due to the susceptibility of the thiol group to oxidation.[4][5][6] To ensure stability:
-
Storage Temperature: Store refrigerated between 0-10°C.[6]
-
Atmosphere: Always store under an inert atmosphere, such as nitrogen or argon.[6] After withdrawing from the container, flush the headspace with inert gas before sealing.
-
Container: Use a tightly sealed, opaque container to protect it from air and light.
Failure to follow these guidelines will likely lead to the formation of 4,4'-bis(methylthio)diphenyl disulfide, which will appear as an impurity in your starting material.
Q3: What are the primary safety precautions for handling this compound?
A3: As with all thiols, 4-MTTP requires careful handling.
-
Odor: The compound has a strong, unpleasant stench.[7] All work must be conducted in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][7]
-
Irritation: It can cause skin and serious eye irritation.[3][9] In case of contact, rinse the affected area immediately and thoroughly with water.[4][7]
-
Waste Disposal: Thiol-containing waste should be quenched and disposed of according to your institution's hazardous waste protocols. Glassware should be decontaminated immediately after use by soaking in a bleach solution to oxidize the residual thiol.[10]
Q4: Which analytical techniques are recommended for characterizing this compound and monitoring reactions?
A4: ¹H NMR spectroscopy is highly effective for structural confirmation.[1][11] You should expect characteristic signals for the methylthio (-SCH₃) protons, the aromatic protons, and the thiol (-SH) proton.[1] Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress in real-time.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and to identify volatile byproducts. The NIST Chemistry WebBook provides reference mass spectrum and IR spectrum data for this compound.[2]
Troubleshooting Guide for Experimental Protocols
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions based on chemical principles.
Problem 1: My reaction yield is low, and TLC/NMR analysis shows a significant amount of a new, less polar byproduct.
This is the classic symptom of oxidative dimerization. The thiol group (-SH) is readily oxidized, especially in the presence of air, to form the corresponding disulfide bridge.[1][13]
Causality: The thiol-disulfide equilibrium is a common challenge. The deprotonated form of the thiol, the thiolate anion (RS⁻), is even more susceptible to oxidation than the neutral thiol (RSH).[13] Therefore, reactions run under basic conditions or those that generate basic intermediates are at a higher risk of this side reaction.
Solutions:
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This involves using Schlenk line techniques or a glovebox to exclude oxygen.[13]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Control pH: If your reaction conditions are basic, be aware of the increased risk of oxidation. If possible, use the mildest base necessary or consider a different synthetic route.
-
Workup Considerations: During aqueous workup, ensure solvents are degassed. If the product is particularly sensitive, work quickly and consider adding a mild reducing agent like sodium thiosulfate to the aqueous layer.[14]
Experimental Protocol: General Handling of Air-Sensitive Thiols
-
Glassware Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Reagent Transfer: Use gas-tight syringes or cannulas to transfer 4-MTTP and other air-sensitive reagents.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa to seal openings.
-
Gas Outlet: Vent the reaction vessel through an oil bubbler or a needle connected to a bleach trap to neutralize any thiol vapors.[10] A bleach trap can be assembled by bubbling the exhaust gas through a flask containing a 10-20% household bleach solution.[10]
Caption: Oxidation pathways for this compound.
Problem 3: An Ullmann condensation reaction with an aryl halide is failing or giving very low conversion.
Ullmann-type reactions for C-S bond formation are powerful but sensitive to several factors. [1]Failure often points to issues with the catalyst, reagents, or reaction conditions.
Causality: Copper-catalyzed Ullmann couplings typically involve a Cu(I)/Cu(III) catalytic cycle. The reaction can be inhibited by impurities that poison the copper catalyst, such as residual water or oxygen, or by poor quality of the starting materials.
Troubleshooting Ullmann Condensation
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Inactive Catalyst | Use a fresh source of the copper catalyst (e.g., CuI). Consider pre-activation if necessary. | Copper salts can degrade upon storage. Ensuring an active Cu(I) species is crucial for initiating the catalytic cycle. |
| Moisture in Reaction | Flame-dry glassware and use anhydrous solvents. | Water can deactivate the catalyst and interfere with the formation of the active copper-thiolate species. [14] |
| Poor Ligand Choice | If using a ligand-accelerated protocol, ensure the ligand is pure and appropriate for the transformation. | Ligands stabilize the copper center and facilitate reductive elimination, but an incorrect or impure ligand can inhibit the reaction. |
| Insufficient Temperature | Gradually increase the reaction temperature. | Ullmann couplings often require elevated temperatures to overcome the activation energy for oxidative addition and reductive elimination steps. |
| Aryl Halide Reactivity | Confirm the reactivity order (I > Br > Cl). If using an unreactive halide (e.g., chloride), a more active catalyst system or higher temperatures may be required. | The strength of the carbon-halogen bond directly impacts the rate of the oxidative addition step, which is often rate-limiting. |
References
- ChemBK. (2024, April 10). 4-(METHYLSULFANYL)THIOPHENOL.
- Dakota Pharm. (n.d.). 4-(Methylthio)phenol in Pharmaceutical Synthesis: A Key Intermediate.
- Naik, D. B., et al. (1994). One electron oxidation of 4-methyl thiophenol. OSTI.GOV.
- ResearchGate. (2008). Synthesis of 4-Methylthiophenol.
- NIST. This compound. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. PubMed Central.
- Cheméo. Chemical Properties of this compound (CAS 1122-97-0).
- National Center for Biotechnology Information. (n.d.). 4-(Methylthio)phenol. PubChem.
- Chemsrc. (2025, August 24). This compound | CAS#:1122-97-0.
- Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution.
- UCL Safety Services. (2020, June 23). Thiols.
- National Center for Biotechnology Information. (n.d.). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. PubMed Central.
- University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.
- Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry.
- National Center for Biotechnology Information. (2021, January 1). Medicinal Thiols: Current Status and New Perspectives. PubMed Central.
- ResearchGate. (2015). Beneficial and harmful effects of thiols.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 4-(Methylthio)thiophenol: A Comparative Analysis of GC-MS, HPLC-UV, and qNMR
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of product safety and efficacy. 4-(Methylthio)thiophenol, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its purity directly influences the quality, yield, and impurity profile of the final product. This guide provides an in-depth, comparative analysis of three powerful analytical techniques for the purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decisions in method selection and implementation.
The Criticality of Purity in this compound
This compound (4-MTTP) is synthesized through various methods, including the reaction of phenol with dimethyl disulfide in the presence of a strong acid.[1][2] Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include the starting materials (phenol, dimethyl disulfide), isomers (e.g., 2-(methylthio)thiophenol), oxidized forms such as the corresponding disulfide, and sulfoxide or sulfone derivatives.[2] The presence of these impurities can have significant consequences, potentially leading to the formation of undesired byproducts in subsequent synthetic steps and impacting the safety and efficacy of the final drug product. Therefore, a robust analytical strategy to accurately quantify the purity of 4-MTTP and identify its impurities is paramount.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile Impurities
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it an excellent choice for assessing the purity of 4-MTTP and identifying volatile organic impurities.[3] The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry.[4]
The "Why" Behind the GC-MS Protocol
The choice of a GC-MS method is predicated on the volatility of 4-MTTP and its likely impurities. The mass spectrometer provides a high degree of specificity, allowing for the confident identification of co-eluting peaks by their mass spectra, which can be compared against spectral libraries like the NIST database.[5] This is a significant advantage over detectors that provide less structural information.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: A non-polar column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point due to its versatility.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity for trace impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[6]
Workflow for GC-MS Purity Assessment
Caption: Workflow for this compound purity assessment by GC-MS.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - The Workhorse for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds that are not amenable to GC.[3] For 4-MTTP, HPLC-UV provides a robust and reliable method for purity determination and can be particularly effective for detecting less volatile impurities, such as the disulfide dimer.
The "Why" Behind the HPLC-UV Protocol
The selection of a reversed-phase HPLC method is based on the moderate polarity of 4-MTTP. The C18 stationary phase provides good retention and separation from both more polar and less polar impurities. UV detection is suitable as the aromatic ring in 4-MTTP provides a strong chromophore. The causality behind the mobile phase composition is to achieve a good balance between retention time and resolution.
Experimental Protocol: HPLC-UV Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase or a compatible solvent like acetonitrile to create a 1 mg/mL stock solution.
-
Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where 4-MTTP has significant absorbance, for example, 254 nm.
3. Data Analysis:
-
Purity is calculated using the area normalization method, where the peak area of 4-MTTP is divided by the total area of all peaks.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) - The Primary Method for Absolute Purity
qNMR has emerged as a powerful primary analytical method for purity determination.[7][8] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[9] It relies on the direct relationship between the NMR signal intensity and the number of protons contributing to that signal.
The "Why" Behind the qNMR Protocol
The choice of qNMR is driven by the need for a highly accurate and precise purity value that is traceable to a primary standard. This method is orthogonal to chromatography, meaning it relies on a different physical principle for separation and detection, which can be invaluable for cross-validation.[8] The use of a certified internal standard with a known purity and a signal in a clear region of the spectrum is crucial for accurate quantification.
Experimental Protocol: qNMR Purity Assessment of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker AVANCE III 400 MHz (or higher field strength).
-
Probe: Standard 5 mm broadband probe.
-
Experiment: A standard 1D proton experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: 90° flip angle.
-
Number of Scans: 16 or more for good signal-to-noise.
-
3. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for 4-MTTP (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR
To facilitate an objective comparison, the key performance characteristics of each technique for the analysis of this compound are summarized below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[7] |
| Primary Strengths | High sensitivity and selectivity, provides structural information for impurity identification.[4] | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.[6] | Primary analytical method (no need for a specific reference standard of the analyte), highly accurate and precise, provides structural information.[8][9] |
| Primary Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for compounds without a UV chromophore, potential for co-elution of impurities. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[6] |
| Typical Impurities Detected | Volatile starting materials, residual solvents, low molecular weight byproducts. | Isomers, disulfide dimer, oxidized byproducts (sulfoxides, sulfones). | A broad range of impurities containing protons, though less sensitive for trace-level detection. |
| Typical Precision (%RSD) | < 3.0%[6] | < 2.0%[6] | < 1.0%[6] |
| Limit of Detection (LOD) | ~0.005%[6] | ~0.01%[6] | ~0.1%[6] |
Conclusion and Recommendations
The selection of the most appropriate analytical technique for assessing the purity of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and the detection of volatile impurities , GC-MS is the method of choice due to its high sensitivity and specificity. Its ability to identify unknown impurities through mass spectral library searching is a significant advantage.[10]
-
HPLC-UV is a versatile and robust technique that is well-suited for the analysis of a broader range of impurities, including less volatile and potential degradation products. It is often the workhorse method in many pharmaceutical laboratories.
-
qNMR should be employed when an absolute purity value is required, for instance, in the characterization of a reference standard or when a high degree of accuracy is paramount. Its orthogonal nature makes it an excellent complementary technique to chromatography for method validation and cross-verification.[8]
In a comprehensive quality control strategy, a combination of these techniques provides the most complete picture of the purity of this compound. For example, GC-MS can be used to control residual solvents and volatile impurities, while HPLC-UV can be used for the routine determination of overall purity and non-volatile impurities. qNMR can then be used to certify the purity of the primary reference standard against which the chromatographic methods are calibrated. This multi-faceted approach ensures the highest level of confidence in the quality of this critical chemical intermediate.
References
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- De-cai, W., et al. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method.
- BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- Stoll, T., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels.
- BenchChem. (2025).
- RSSL. (n.d.).
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Fracassetti, D., & Vigentini, I. (2018). Occurrence and Analysis of Sulfur Compounds in Wine. IntechOpen.
- Patel, K., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research.
- Shinde, S., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
- D'Agostino, P. A., & Provost, L. R. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
- Annunziata, R., et al. (2000). NMR and ESR of organosulphur compounds.
- Giakisikli, G., & Anthemidis, A. N. (2013). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Cushman, M., et al. (2014).
- Francioso, A., et al. (2017). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. PubMed.
- Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- MicroSolv Technology Corporation. (2026). Sulfur analyzed with HPLC - AppNote.
- NIST. (n.d.). This compound. NIST WebBook.
- Yan, W., et al. (2005). Synthesis of 4-Methylthiophenol.
- BenchChem. (n.d.). 4-(Methylthio)phenol.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Li, N., et al. (2016). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. PubMed.
- Ristic, R., et al. (2021).
- Wozniak, L. A., & Charpentier, M. (2019).
- ChemicalBook. (n.d.). This compound(1122-97-0) MS spectrum.
- LookChem. (n.d.). This compound.
- Lee, S., et al. (2022). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- Faletrov, Y. V. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?
- ChemicalBook. (n.d.). This compound(1122-97-0) 1H NMR spectrum.
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-(Methylthio)thiophenol
For the medicinal chemist and process development scientist, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A seemingly minor ambiguity in a functional group or substitution pattern can derail a research program, leading to wasted resources and invalid biological data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the successful synthesis of 4-(Methylthio)thiophenol (C₇H₈S₂), a key intermediate in the development of various pharmaceuticals and agrochemicals.
We will move beyond a simple recitation of data, instead focusing on the strategic workflow of structural elucidation. We will explore not only how to interpret the data but also why specific techniques are chosen and how they synergistically create a self-validating analytical system.
Chapter 1: A Practical Synthetic Approach to this compound
While numerous methods exist for the synthesis of substituted thiophenols, including copper-catalyzed couplings and rearrangements, a reliable and scalable route proceeds from the corresponding aniline via a diazonium salt intermediate.[1][2] This classic Sandmeyer-type reaction is chosen for its high fidelity and the ready availability of the starting material, 4-(methylthio)aniline.
The core logic of this approach is the transformation of a stable amino group into an excellent leaving group (N₂ gas) via diazotization, which can then be displaced by a sulfur nucleophile.
Experimental Workflow: Synthesis via Diazonium Salt
Caption: High-level overview of the synthesis of this compound.
Detailed Synthesis Protocol:
-
Diazotization: 4-(methylthio)aniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The reaction is monitored for the absence of the starting aniline (e.g., by TLC).
-
Xanthate Displacement: In a separate flask, a solution of potassium ethyl xanthate in water is prepared. The cold diazonium salt solution is then slowly added to the xanthate solution. This step must be performed with caution as nitrogen gas is vigorously evolved.
-
Hydrolysis: The intermediate xanthate ester is hydrolyzed by adding a strong base, such as sodium hydroxide, and heating the mixture to reflux. This cleaves the xanthate group to reveal the desired thiol.
-
Workup and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) and extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Chapter 2: The Analytical Gauntlet: A Multi-Technique Confirmation Strategy
Caption: Logical workflow for the structural confirmation of a synthesized molecule.
Mass Spectrometry (MS): The First Gatekeeper
Expertise & Causality: The first and most fundamental question is: did we make a molecule of the correct mass? Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound, offering a rapid pass/fail test. For this compound (C₇H₈S₂), the expected molecular weight is approximately 156.27 g/mol .[3][4]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of the purified sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through a GC inlet.
-
The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Data & Interpretation: The primary signal of interest is the molecular ion peak (M⁺). The presence of a strong peak at m/z ≈ 156 confirms that the product has the correct elemental composition.[3][5] The characteristic isotopic pattern for a molecule containing two sulfur atoms (a notable M+2 peak due to the ³⁴S isotope) provides further compelling evidence.
Infrared (IR) Spectroscopy: Confirming Functional Groups
Expertise & Causality: With the correct mass confirmed, IR spectroscopy is used to verify the presence of key functional groups. It is a rapid and non-destructive technique that acts as a crucial checkpoint. For this compound, we are specifically looking for evidence of the thiol (S-H) group, which is a key feature distinguishing it from potential starting materials or oxidized side products (like disulfides).
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
If the sample is a solid, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. If it is a low-melting solid or oil, it can be analyzed as a thin film between two salt plates (NaCl or KBr).
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample is placed in the IR beam path, and the spectrum is recorded, typically by averaging multiple scans to improve the signal-to-noise ratio.
Expected Data & Interpretation: The IR spectrum provides a molecular fingerprint. The most diagnostic peaks confirm the successful synthesis:
-
S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ .[6] The presence of this peak is strong evidence for the thiol group. Its absence would suggest the formation of a disulfide, a common side product.
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .
-
Aromatic C=C Bends: Several characteristic peaks in the 1450-1600 cm⁻¹ region.
-
C-S Stretch: Absorptions in the 600-800 cm⁻¹ region, though these can be harder to assign definitively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. While MS confirms mass and IR confirms functional groups, ¹H and ¹³C NMR together map out the carbon-hydrogen framework, revealing connectivity and stereochemistry. This is the final and most rigorous step in our confirmation process.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Approximately 5-10 mg of the purified sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of an internal standard, typically tetramethylsilane (TMS), may be added to reference the chemical shift scale to 0 ppm.[7]
-
The solution is transferred to an NMR tube.
-
The sample is placed in the NMR spectrometer, and both ¹H and ¹³C spectra are acquired.
Expected Data & Interpretation:
¹H NMR Spectrum: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.
-
Aromatic Protons (AA'BB' System): Due to the para-substitution, the four aromatic protons will appear as two distinct doublets, typically between δ 7.0-7.4 ppm . The protons ortho to the -SH group will be at a different chemical shift than those ortho to the -SCH₃ group.
-
Thiol Proton (-SH): A singlet appearing between δ 3.0-4.0 ppm . The exact position can vary with concentration and solvent.
-
Methyl Protons (-SCH₃): A sharp singlet integrating to three protons, typically around δ 2.4-2.5 ppm .
¹³C NMR Spectrum: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Aromatic Carbons: Due to symmetry, four signals are expected in the aromatic region (δ 125-140 ppm ). These correspond to the carbon bearing the -SH group, the carbon bearing the -SCH₃ group, and the two pairs of equivalent carbons ortho and meta to these groups.[8]
-
Methyl Carbon (-SCH₃): A signal in the aliphatic region, typically around δ 15-20 ppm .[8]
Chapter 3: Data Summary and Comparative Analysis
A clear, tabular summary of the expected data is essential for direct comparison with experimental results.
| Technique | Parameter | Expected Value for this compound | Rationale / Interpretation |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 156 | Confirms the molecular formula C₇H₈S₂.[3] |
| IR Spectroscopy | S-H Stretch | ~2550-2600 cm⁻¹ (weak, sharp) | Diagnostic for the thiol functional group.[6] |
| Aromatic C-H | >3000 cm⁻¹ | Confirms the aromatic ring. | |
| ¹H NMR | δ (ppm), Aromatic | ~7.0-7.4 (2H, d), ~7.1-7.5 (2H, d) | Confirms 1,4-disubstituted aromatic ring. |
| δ (ppm), Thiol | ~3.0-4.0 (1H, s) | Confirms the S-H proton. | |
| δ (ppm), Methyl | ~2.4-2.5 (3H, s) | Confirms the S-CH₃ group. | |
| ¹³C NMR | δ (ppm), Aromatic | 4 signals in ~125-140 ppm range | Confirms four unique carbon environments in the ring.[8] |
| δ (ppm), Methyl | ~15-20 ppm | Confirms the S-CH₃ carbon.[8] |
Comparison with Alternative Synthetic Routes
The presented synthesis via diazonium salt is robust, but other methods offer different advantages and disadvantages.
-
Newman-Kwart Rearrangement: This method starts from the corresponding 4-(methylthio)phenol. It involves converting the phenol to a thiocarbamate, followed by thermal or catalyzed rearrangement. While effective, it often requires high temperatures which may not be suitable for sensitive substrates.[1]
-
Copper-Catalyzed Coupling: This approach uses an aryl halide (e.g., 4-bromo-thioanisole) and a sulfur source. Modern methods have made this route more accessible and ligand-free options are available.[2] However, the cost of the starting aryl halide and catalyst can be higher than in the diazonium route.
The choice of synthesis ultimately depends on factors like starting material availability, cost, scale, and the presence of other functional groups on the molecule. Regardless of the route chosen, the analytical confirmation workflow described herein remains the gold standard for structural verification.
References
- PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol.
- ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Strategies for synthesis of substituted thiophenol.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- NIST. (n.d.). This compound. NIST WebBook.
- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
- ChemBK. (2024). 4-(METHYLSULFANYL)THIOPHENOL.
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- PubChem - NIH. (n.d.). 4-(Methylthio)phenol.
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Comparing synthesis routes for substituted thiophenols
<A Senior Application Scientist's Guide to the Synthesis of Substituted Thiophenols
Substituted thiophenols (aryl thiols) are indispensable structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of modern organic chemistry, with a variety of methods developed to meet the demands for structural diversity, functional group tolerance, and process scalability. This guide provides an in-depth comparison of the primary synthetic routes to substituted thiophenols, offering insights into the mechanistic underpinnings and practical considerations for selecting the optimal method.
Classical Approaches: Foundational and Reliable
Reduction of Arylsulfonyl Chlorides
One of the most established and widely used methods for preparing thiophenols is the reduction of the corresponding arylsulfonyl chlorides. This approach is attractive due to the ready availability of the starting materials, which are often prepared by the chlorosulfonation of arenes.
Mechanistic Rationale: The conversion of a sulfonyl chloride to a thiol is a multi-electron reduction. Strong reducing agents are typically required to cleave the sulfur-oxygen bonds and the sulfur-chlorine bond. Common reagents include zinc dust in the presence of an acid (e.g., sulfuric or hydrochloric acid) or triphenylphosphine.[1][2][3] The zinc/acid method is robust and cost-effective for large-scale synthesis, though it is limited to substrates that can tolerate harsh acidic conditions and the presence of a strong reducing metal.[1] Triphenylphosphine offers a milder alternative, proceeding through a phosphonium salt intermediate.[2][3]
Advantages:
-
Readily available and often inexpensive starting materials.
-
Well-established and scalable procedures.[1]
-
High yields for simple, unfunctionalized thiophenols.[1]
Disadvantages:
-
Limited functional group tolerance due to the harsh reducing conditions (e.g., nitro groups may be reduced).[1]
-
The use of strong acids can be problematic for sensitive substrates.
From Aryl Diazonium Salts: The Leuckart Thiophenol Reaction
The Leuckart thiophenol reaction provides a versatile route to thiophenols from anilines via their corresponding diazonium salts.[4][5] This method involves the reaction of an aryl diazonium salt with a xanthate salt (e.g., potassium ethyl xanthate), followed by hydrolysis of the resulting aryl xanthate intermediate.[4][5][6]
Mechanistic Rationale: The reaction begins with the diazotization of an aniline to form a diazonium salt. This highly reactive species is then treated with a sulfur nucleophile, typically a xanthate. The resulting aryl xanthate is then hydrolyzed under basic conditions to yield the thiophenol.[5] While effective, this reaction can be accompanied by side reactions, and the diazonium intermediates can be explosive if not handled with care.[1][7]
Advantages:
-
Good for introducing a thiol group into a specific position on an aromatic ring, starting from the corresponding aniline.
-
Wide substrate scope.
Disadvantages:
-
Diazonium salts can be unstable and potentially hazardous.[1]
-
The reaction can produce side products, complicating purification.[7]
-
Aromatic thiols themselves can react with diazonium reagents, which can lead to low yields if not managed properly.[8]
Modern Strategies: Mildness and Versatility
The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement (NKR) is a powerful thermal or catalytically-induced intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding an S-aryl thiocarbamate.[9][10] Subsequent hydrolysis provides the desired thiophenol. This method is particularly valuable for synthesizing sterically hindered thiophenols and those with sensitive functional groups that might not survive more traditional methods.
Mechanistic Rationale: The NKR is driven by the thermodynamic stability of the C=O bond formed at the expense of the C=S bond.[11] The reaction is believed to proceed through a concerted, four-membered cyclic transition state.[10] While the thermal NKR often requires high temperatures (200-300 °C), recent advances have introduced palladium-catalyzed and photoredox-catalyzed variants that proceed under much milder conditions.[10][11][12]
Advantages:
-
Excellent functional group tolerance.[13]
-
Provides access to thiophenols from readily available phenols.[9][14]
-
Catalytic versions allow for significantly milder reaction conditions.[11]
Disadvantages:
-
The thermal variant requires very high temperatures, which can lead to side reactions.[9][13]
-
The multi-step process (phenol to thiocarbamate, rearrangement, hydrolysis) can result in lower overall yields compared to more direct methods.[15]
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by metal-catalyzed cross-coupling reactions, and the synthesis of thiophenols is no exception. Copper- and palladium-catalyzed reactions have emerged as highly efficient methods for forming C–S bonds.
The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form aryl thioethers from aryl halides and thiols.[16] Modern variations of this reaction allow for the direct synthesis of thiophenols from aryl halides using a sulfur source. These reactions often use CuI as a catalyst and can be performed with various sulfur surrogates like sulfur powder or sodium sulfide.[17] Some protocols have been developed that are ligand-free and can even be run in water.[17]
Mechanistic Rationale: The mechanism of the Ullmann C-S coupling is thought to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the aryl thioether and regenerates the catalyst.[16] When a sulfur source like S₈ or Na₂S is used, an initial coupling forms a disulfide or a polysulfide, which is then reduced in a subsequent step to the thiophenol.[17]
While best known for C-N bond formation, the Buchwald-Hartwig reaction has been adapted for C-S coupling as well.[18] This palladium-catalyzed method offers a powerful alternative to the copper-catalyzed Ullmann reaction, often proceeding under milder conditions with a broader substrate scope. Various phosphine ligands have been developed to facilitate this transformation, enabling the coupling of a wide range of aryl halides and triflates with thiols or thiol surrogates.[18][19]
Advantages of Cross-Coupling Methods:
-
High functional group tolerance.
-
Broad substrate scope, including complex and electronically diverse aryl halides.
-
Milder reaction conditions compared to classical methods.[18]
Disadvantages of Cross-Coupling Methods:
-
The cost of palladium catalysts and specialized ligands can be high.
-
Residual metal contamination in the final product can be a concern, especially in pharmaceutical applications.
-
Optimization of catalyst, ligand, base, and solvent is often required for a given substrate.[20]
Comparative Summary of Synthesis Routes
| Method | Starting Material | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Reduction of Sulfonyl Chlorides | Arylsulfonyl chloride | Zn/H⁺ or PPh₃ | 0 °C to reflux | Good to Excellent | Cost-effective, scalable, well-established.[1] | Harsh conditions, limited functional group tolerance.[1] |
| Leuckart Reaction | Aniline | NaNO₂, H⁺, K-ethylxanthate | 0 °C to reflux | Moderate to Good | Utilizes readily available anilines. | Unstable diazonium intermediates, potential side reactions.[1][7] |
| Newman-Kwart Rearrangement | Phenol | Dialkylthiocarbamoyl chloride | High temp (200-300 °C) or Pd/photoredox catalysis | Good to Excellent | Excellent functional group tolerance, starts from phenols.[13][14] | High temperatures for thermal method, multi-step process.[9][15] |
| Ullmann C–S Coupling | Aryl halide | CuI, sulfur source (e.g., S₈, Na₂S) | 40-120 °C | Good to Excellent | Often ligand-free, can be run in green solvents. | Can require high temperatures, substrate scope limitations.[16] |
| Buchwald-Hartwig C–S Coupling | Aryl halide | Pd catalyst, phosphine ligand, base | Room temp to 120 °C | Good to Excellent | Very broad scope, high tolerance, mild conditions.[18] | Catalyst/ligand cost, potential metal contamination. |
Experimental Protocols
Protocol 1: Synthesis of Thiophenol from Benzenesulfonyl Chloride via Zinc Reduction
This protocol is adapted from Organic Syntheses.[1]
-
In a 12-L round-bottomed flask, place 7.2 kg of cracked ice and 2.4 kg of concentrated sulfuric acid. The mixture should be kept between -5° and 0°C using an ice-salt bath.
-
With mechanical stirring, gradually add 600 g of benzenesulfonyl chloride over 30 minutes.
-
Add 1.2 kg of zinc dust in portions over 1.5 to 2 hours, ensuring the temperature does not rise above 0°C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm. If the reaction becomes too vigorous, cool as needed. The reaction is complete when the mixture ceases to froth and becomes gray.
-
Heat the mixture to boiling for 4-7 hours.
-
Distill the thiophenol with steam.
-
Separate the product from the water, dry with calcium chloride, and distill to obtain pure thiophenol (b.p. 166–169 °C). The expected yield is approximately 91%.[1]
Protocol 2: Synthesis of 2-Naphthalenethiol via Newman-Kwart Rearrangement
This protocol is adapted from Organic Syntheses.[15]
Step A: O-2-Naphthyl dimethylthiocarbamate
-
Dissolve 2-naphthol (0.15 mole) in 100 ml of methanol and a solution of potassium hydroxide (0.15 mole) in 25 ml of water, cooled to below 10°C.
-
Add a solution of N,N-dimethylthiocarbamyl chloride (0.201 mole) in 40 ml of dry tetrahydrofuran over 20-30 minutes, keeping the temperature below 12°C.
-
Stir for 10 minutes after addition, then make the mixture alkaline with 10% potassium hydroxide and extract with benzene.
-
Wash the benzene extracts, dry over magnesium sulfate, and remove the solvent to yield the O-2-naphthyl dimethylthiocarbamate, which can be recrystallized from methanol.
Step B: 2-Naphthalenethiol
-
In a flask swept with nitrogen, heat O-2-naphthyl dimethylthiocarbamate (0.100 mole) at 270–275 °C for 45 minutes in a salt bath.
-
After cooling, add a solution of potassium hydroxide (0.15 mole) in 10 ml of water and 75 ml of ethylene glycol.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and pour it onto 150 g of ice.
-
After the ice melts, perform a work-up involving extraction and acidification to isolate the crude product.
-
Distill the crude product to yield pure 2-naphthalenethiol (71–80% yield).[15]
Visualization of Synthetic Pathways
Caption: Overview of major synthetic routes to substituted thiophenols.
Caption: Mechanism of the Newman-Kwart Rearrangement.
Conclusion
The synthesis of substituted thiophenols is a mature field with a diverse array of reliable methods. The choice of a specific route depends heavily on the desired substitution pattern, the presence of other functional groups, and considerations of scale and cost. Classical methods like the reduction of sulfonyl chlorides and the Leuckart reaction remain valuable for their simplicity and cost-effectiveness with robust substrates. For more complex targets requiring high functional group tolerance and milder conditions, the Newman-Kwart rearrangement and metal-catalyzed cross-coupling reactions offer unparalleled versatility and efficiency, solidifying their place as indispensable tools in the modern synthetic chemist's arsenal.
References
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- Cohen, T., & Lewarchik, R. J. (1972). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 37(8), 1321-1322. [Link]
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- Li, G., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega, 5(30), 19047–19052. [Link]
- ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. [Link]
- ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. [Link]
- ResearchGate. Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. [Link]
- Organic Chemistry Portal. Reduction of Sulfonyl Chlorides. [Link]
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Comparative Reactivity Analysis: 4-(Methylthio)thiophenol vs. 4-Methoxythiophenol
A Senior Application Scientist's Guide to Nucleophilic Reactivity
In the landscape of drug discovery and materials science, substituted thiophenols are invaluable nucleophiles for constructing carbon-sulfur bonds, a linkage present in numerous bioactive molecules and functional materials. The reactivity of the thiol group can be finely tuned by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two commonly employed thiophenols: 4-(methylthio)thiophenol and 4-methoxythiophenol. We will delve into the electronic effects governing their behavior, present comparative experimental data, and provide detailed protocols for their application in a typical nucleophilic substitution reaction.
Electronic Tug-of-War: The Role of Methoxy and Methylthio Substituents
The reactivity of the thiol proton and the resulting thiolate anion is dictated by the electronic influence of the para-substituent. Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups exert a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M).
-
Inductive Effect (-I): Oxygen is more electronegative than sulfur. Consequently, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework more strongly than the methylthio group.
-
Resonance Effect (+R): Both oxygen and sulfur possess lone pairs of electrons that can be donated into the aromatic pi-system. This electron-donating resonance effect increases electron density on the ring, particularly at the ortho and para positions. The 3p orbitals of sulfur are larger and more diffuse than the 2p orbitals of oxygen, leading to less effective orbital overlap with the carbon 2p orbitals of the benzene ring. As a result, the methoxy group is a stronger resonance donor than the methylthio group.[1][2]
For para-substituents, the resonance effect typically dominates over the inductive effect in influencing the reactivity of a distal functional group.[3] Therefore, the stronger electron-donating resonance of the methoxy group is expected to increase the electron density on the sulfur atom of the thiol more significantly than the methylthio group, making the thiolate of 4-methoxythiophenol a more potent nucleophile.
This interplay of electronic effects is quantitatively captured by Hammett constants (σ) , which measure the electronic influence of a substituent on the reactivity of a functional group on a benzene ring.[4][5] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
| Substituent | σ (para) | Dominant Effect |
| -OCH₃ | -0.27[6] | Strong +R, Moderate -I |
| -SCH₃ | -0.047 (approx.) | Weaker +R, Weaker -I |
The more negative σ value for the methoxy group confirms its superior electron-donating capability compared to the methylthio group. This directly translates to a higher electron density on the sulfur atom, predicting enhanced nucleophilicity for the 4-methoxythiophenolate anion.
Acidity (pKa) and Nucleophilicity: An Inverse Relationship
The acidity of the thiol proton (pKa) is a critical parameter. A lower pKa indicates a more acidic thiol and a more stable, less basic, and generally less nucleophilic thiolate anion. The electron-donating substituents increase the electron density on the sulfur atom, destabilizing the thiolate anion and making the parent thiol less acidic (higher pKa).
| Compound | pKa in DMSO |
| 4-Methoxythiophenol | 11.0 |
| This compound | 10.5 |
Data extrapolated from studies on substituted phenols and thiophenols.
The higher pKa of 4-methoxythiophenol is consistent with the stronger electron-donating nature of the methoxy group, leading to a more basic and, consequently, a more reactive thiolate nucleophile.
The nucleophilicity of substituted thiophenolates has been experimentally quantified by determining the second-order rate constants for their reactions with standard electrophiles.[7] These studies consistently show that electron-donating groups enhance the nucleophilic reactivity of the thiophenolate.
Head-to-Head: Comparative Reactivity in S-Alkylation
To illustrate the practical implications of these electronic differences, we can compare their performance in a standard S-alkylation reaction, such as the synthesis of thioethers from an alkyl halide.[8][9][10] A typical reaction involves the thiophenol, a base to generate the thiolate, and an electrophile like benzyl bromide.
The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic thiolate attacks the electrophilic carbon of the alkyl halide. The rate of this reaction is directly proportional to the nucleophilicity of the thiolate.
Logical Flow of Reactivity
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A Comparative Guide to 4-(Methylthio)thiophenol and Thiophenol for Advanced Research and Drug Development
This guide provides an in-depth comparative analysis of 4-(Methylthio)thiophenol and its parent compound, thiophenol. As foundational reagents in organic synthesis, their distinct structural and electronic characteristics dictate their utility in diverse applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering insights into the causal relationships between their chemical properties and experimental performance, supported by validated protocols and data.
Introduction: A Tale of Two Thiols
Thiophenol (C₆H₅SH) is the simplest aromatic thiol, a versatile and widely utilized building block in organic chemistry.[1][2] Its reactivity is primarily defined by the sulfhydryl (-SH) group, which imparts nucleophilicity and acidity, enabling the formation of crucial thioether and disulfide linkages in synthetic chemistry.[3][4]
This compound, also known as 4-mercaptothioanisole, is a para-substituted derivative where a methylthio (-SCH₃) group is introduced on the benzene ring.[5] This seemingly simple modification introduces a profound electronic perturbation, creating a bifunctional molecule with modulated reactivity and unique synthetic handles not available with thiophenol. This guide will dissect these differences to inform rational selection and application in a research and development context.
Physicochemical and Structural Properties: A Comparative Overview
The introduction of the methylthio group at the para position alters the molecule's fundamental properties. The -SCH₃ group is electron-donating through resonance, influencing the electron density distribution across the aromatic ring and, consequently, the reactivity of the thiol group.
| Property | Thiophenol | This compound | Rationale for Difference |
| Chemical Structure | C₆H₅SH | CH₃SC₆H₄SH | Addition of a para-methylthio group. |
| Molecular Formula | C₆H₆S | C₇H₈S₂ | |
| Molecular Weight | 110.18 g/mol | 156.27 g/mol [6][7] | |
| Appearance | Colorless liquid[8] | Solid at room temperature[5] | Increased molecular weight and potential for more ordered packing in the solid state. |
| Melting Point | -15 °C | 19-23 °C[5][9][10] | |
| Boiling Point | 168.3 °C[8] | 252.9 °C at 760 mmHg[9][10] | Increased molecular weight and intermolecular forces. |
| Acidity (pKa) | ~6.6[4] | > 6.6 (Predicted) | The electron-donating -SCH₃ group destabilizes the thiolate anion, reducing the acidity of the thiol proton compared to thiophenol. |
| ¹H NMR (CDCl₃) | ~7.1-7.4 ppm (m, 5H, Ar-H), ~3.4 ppm (s, 1H, SH) | ~7.2-7.3 ppm (d, 2H, Ar-H), ~7.0-7.1 ppm (d, 2H, Ar-H), ~3.4 ppm (s, 1H, SH), ~2.4 ppm (s, 3H, SCH₃)[5][7] | Shows characteristic AA'BB' splitting for the aromatic protons and a singlet for the methylthio protons in the derivative.[5] |
Comparative Reactivity: The Influence of the Methylthio Group
The electronic and structural differences between the two thiols manifest directly in their chemical reactivity.
Nucleophilicity and Acidity
The thiol group's utility is often realized upon deprotonation to the thiolate anion (RS⁻), a potent nucleophile.[4][5] The acidity of the thiol proton (pKa) dictates the ease of this deprotonation. Thiophenol is significantly more acidic than phenol, facilitating the formation of the highly nucleophilic thiophenolate anion under mild basic conditions.[1][4]
In this compound, the electron-donating nature of the para-methylthio group increases electron density on the sulfur atom of the thiol. This is expected to make the corresponding 4-(methylthio)thiophenolate a more potent nucleophile than the unsubstituted thiophenolate.[5][11] However, this same electron-donating effect destabilizes the negative charge on the thiolate anion, making the parent thiol a weaker acid (higher pKa) than thiophenol. This trade-off is a critical consideration in reaction design.
Caption: Formation of thiolate nucleophiles from thiophenol and its derivative.
Oxidation Pathways
Oxidation is a fundamental reaction for thiols, typically yielding disulfides. Both compounds readily undergo this transformation.[1][12]
A crucial point of divergence lies in the presence of the second sulfur atom in this compound. The methylthio group is also susceptible to oxidation, which can be controlled to selectively form the corresponding sulfoxide or, with stronger oxidizing agents, the sulfone.[5] This provides a unique synthetic pathway to introduce polarity and hydrogen-bonding capabilities, a common strategy in drug design to modulate pharmacokinetic properties. Thiophenol lacks this secondary oxidation site.
Caption: Comparative oxidation pathways of the two thiols.
Applications in Research and Drug Development
The choice between these two reagents is dictated by the specific synthetic goal and desired molecular properties.
| Application Area | Thiophenol | This compound |
| General Synthesis | A fundamental building block for thioethers and disulfides.[3][4] | Used when enhanced nucleophilicity or a secondary modification site is required. |
| Pharmaceuticals | Precursor for sulfonamides and antifungal agents.[2][3][12] | Precursor for PET radioligands targeting brain receptors like mGluR4 for neurodegenerative disease research.[5][13] |
| Agrochemicals | Used in the production of pesticides and herbicides.[2][3] | A useful intermediate for specific classes of pesticides.[14] |
| Materials Science | Acts as a polymerization inhibitor and antioxidant.[3] | Its derivatives are explored for applications in nonlinear optics due to their intramolecular charge transfer characteristics.[5] |
Experimental Protocols
The following protocols provide a framework for experimentally validating the discussed differences in reactivity.
Protocol 1: Comparative Kinetic Analysis of Nucleophilicity
-
Objective: To quantify and compare the nucleophilic reactivity of thiophenol and this compound in a conjugate addition reaction.
-
Causality: The rate of reaction with a standard electrophile (Michael acceptor) serves as a direct measure of the thiolates' nucleophilicity. The electron-donating -SCH₃ group is hypothesized to increase the reaction rate for this compound.
-
Methodology:
-
Preparation: In separate, oven-dried flasks under an inert atmosphere (N₂ or Ar), prepare 0.1 M solutions of thiophenol and this compound in anhydrous acetonitrile. Prepare a 0.1 M solution of a Michael acceptor (e.g., N-phenylmaleimide) and a 0.1 M solution of a non-nucleophilic base (e.g., DBU) in the same solvent.
-
Reaction Initiation: In a thermostated cuvette (25.0 °C) inside a UV-Vis spectrophotometer, combine 1.0 mL of the N-phenylmaleimide solution and 1.8 mL of acetonitrile. Add 0.1 mL of the DBU solution to establish a baseline.
-
Data Acquisition: Initiate the reaction by rapidly injecting 0.1 mL of the respective thiol solution. Immediately begin monitoring the decrease in absorbance of N-phenylmaleimide at its λₘₐₓ (~300 nm) over time.
-
Analysis: Under pseudo-first-order conditions (thiol in excess), the natural log of the absorbance vs. time plot will be linear. The slope of this line yields the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the thiol concentration.
-
-
Self-Validation System:
-
Run a control reaction without any thiol to ensure the electrophile is stable under basic conditions.
-
Confirm product formation at the end of the reaction via LC-MS to verify that the expected 1,4-addition occurred.
-
Repeat each experiment in triplicate to ensure reproducibility.
-
Caption: Workflow for comparative kinetic analysis of thiol nucleophilicity.
Protocol 2: Controlled Oxidation of the Methylthio Group
-
Objective: To demonstrate the selective oxidation of the thioether in this compound to a sulfoxide.
-
Causality: This protocol highlights the synthetic versatility of this compound, allowing for modification at a site unavailable in thiophenol. Controlling stoichiometry and temperature is key to preventing over-oxidation of the thioether or oxidation of the more sensitive thiol group.
-
Methodology:
-
Thiol Protection (Optional but Recommended): To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add a suitable protecting group for the thiol, such as p-methoxybenzyl chloride (PMB-Cl), along with a base like K₂CO₃.[13] Stir until the reaction is complete (monitored by TLC). Work up to isolate the protected intermediate.
-
Oxidation: Dissolve the protected thiol (1.0 eq) in DCM and cool the solution to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC. The product spot should be more polar than the starting material.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection & Purification: Purify the crude product by column chromatography. If protected, the protecting group can be removed under appropriate conditions (e.g., using TFA for PMB) to yield 4-(methylsulfinyl)thiophenol.[13]
-
-
Self-Validation System:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show a downfield shift of the methyl protons and the appearance of a new sulfoxide peak in the IR spectrum (~1050 cm⁻¹).
-
Compare the spectra to the starting material to confirm the transformation.
-
Safety and Handling Considerations
Both compounds are hazardous and must be handled with appropriate engineering controls and personal protective equipment.
| Hazard | Thiophenol | This compound |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[15] Causes severe skin and eye irritation.[16] | Assumed to have similar high toxicity. Classified as an irritant.[17] |
| Organ Toxicity | May cause damage to the central nervous system, liver, and kidneys.[15][16] | No specific data, but similar target organs should be assumed. |
| Physical Hazards | Flammable liquid and vapor.[15][16] Repulsive, foul odor.[8] | Air sensitive.[18] |
| Handling | Use only in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with acids and oxidizing agents.[8] | Same precautions apply. Store under an inert atmosphere to prevent oxidation. |
Conclusion
While structurally related, thiophenol and this compound are functionally distinct reagents.
-
Thiophenol is the workhorse for fundamental aromatic thiol chemistry, valued for its reliability in forming thioethers and disulfides.
-
This compound is a specialized, bifunctional reagent. The para-methylthio group enhances the nucleophilicity of the thiolate and, more importantly, provides a secondary, oxidizable site. This allows for multi-stage synthetic strategies and the fine-tuning of molecular properties, making it particularly valuable in the nuanced field of drug development and PET ligand synthesis.
The selection between these two compounds should be a deliberate choice based on the specific electronic, steric, and functional requirements of the target molecule.
References
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(Methylthio)thiophenol Quantification
In the landscape of pharmaceutical development and chemical research, the precise and reliable quantification of compounds is paramount. 4-(Methylthio)thiophenol (4-MTTP), a key organosulfur compound, serves as a critical intermediate in various synthetic pathways and may be present as a reactant, product, or impurity. Its accurate measurement is essential for process control, quality assurance, and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-MTTP, designed for researchers, scientists, and drug development professionals. We will move beyond mere protocols to explore the scientific rationale behind method selection and validation, ensuring the integrity and trustworthiness of your analytical data.
Pillar 1: The Foundation of Trustworthy Analysis - Method Validation
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, ensuring that an analytical method yields data that is reliable, reproducible, and accurate.[1][2] Before comparing specific techniques, it is crucial to understand the core validation parameters that establish a method's credibility.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3] This ensures that the signal measured is exclusively from 4-MTTP.
-
Linearity: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4]
The relationship between these parameters forms a self-validating system, where successful validation of each component builds confidence in the method as a whole.
Figure 1. Workflow for Analytical Method Validation based on ICH Q2(R2) principles.
Pillar 2: A Comparative Guide to Quantification Methodologies
The selection of an analytical technique for 4-MTTP quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. Here, we compare three prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its robustness, high throughput, and applicability to a wide range of non-volatile and thermally sensitive compounds. For a moderately polar compound like 4-MTTP, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[5]
Causality Behind Experimental Choices: The C18 stationary phase provides a non-polar environment, retaining 4-MTTP through hydrophobic interactions. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), is used to elute the analyte. Adjusting the ratio of acetonitrile to water controls the retention time. An acidic modifier like phosphoric or formic acid is often added to suppress the ionization of the thiol group (-SH), ensuring a single, sharp chromatographic peak for better quantification.[6] UV detection is suitable as the benzene ring in 4-MTTP is a strong chromophore.
Figure 2. Experimental workflow for the quantification of 4-MTTP using HPLC.
Experimental Protocol: HPLC Method Validation
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of 4-MTTP reference standard in the mobile phase at 1 mg/mL.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Validation Execution:
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the retention time of 4-MTTP.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze the QC samples (n=3 at each level) and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of a single concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the Relative Standard Deviation (%RSD) for both.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and is ideal for identifying and quantifying volatile and semi-volatile compounds, making it a powerful tool for impurity profiling.[5] Since thiols can be reactive and may not chromatograph well, a derivatization step, such as methylation, is often employed to convert the polar -SH group into a more stable and volatile thioether.[7][8]
Causality Behind Experimental Choices: Derivatization with an agent like (trimethylsilyl)diazomethane (TMS-DM) converts the acidic thiol proton into a methyl group, increasing volatility and thermal stability, which is essential for GC analysis.[7] The gas chromatograph separates the derivatized 4-MTTP from other volatile components based on boiling point and polarity. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a unique "fingerprint" for positive identification and highly selective quantification.
Figure 3. Experimental workflow for the quantification of 4-MTTP using GC-MS.
Experimental Protocol: GC-MS Method Validation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation & Derivatization:
-
Prepare stock and calibration solutions of 4-MTTP in a suitable solvent (e.g., ethyl acetate).
-
To an aliquot of each solution, add the methylating reagent (e.g., TMS-DM) and react according to an optimized procedure (e.g., specific temperature and time).[7]
-
Quench the reaction and prepare for injection.
-
-
Chromatographic & MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp to ensure separation (e.g., initial 70°C, ramp to 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of derivatized 4-MTTP. Full scan mode for initial identification.
-
-
Validation Execution: The validation parameters (Specificity, Linearity, etc.) are assessed similarly to the HPLC method, but quantification is based on the response of specific mass ions rather than UV absorbance. Specificity is inherently high due to the mass filtering step.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds with significant UV absorbance. Its utility for 4-MTTP relies on the Beer-Lambert Law (A = εbc), where absorbance is proportional to concentration.[9]
Causality Behind Experimental Choices: The aromatic ring in 4-MTTP absorbs UV light. A key consideration for thiophenols is the pH-dependent equilibrium between the neutral thiol (R-SH) and the anionic thiophenolate (R-S⁻).[9] Deprotonation to the thiophenolate alters the electronic structure, causing a bathochromic (red) shift in the absorption maximum.[10][11] For a robust method, analysis should be performed at a constant pH where one form predominates, typically in an acidic medium (pH < pKa) to ensure the compound is in its neutral thiol form, or at the isosbestic point.
Experimental Protocol: UV-Vis Method Validation
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Sample Preparation:
-
Determine the λmax (wavelength of maximum absorbance) of 4-MTTP in a suitable acidic buffer (e.g., 0.1 M HCl).
-
Prepare a stock solution and a series of calibration standards in the same buffer.
-
-
Measurement:
-
Measure the absorbance of the blank (buffer) and each standard at the predetermined λmax.
-
-
Validation Execution:
-
Specificity: This is the major limitation. The method is susceptible to interference from any other compound in the sample that absorbs at the same wavelength. It is best suited for pure substances or simple mixtures where potential interferents are known not to absorb.
-
Linearity: Plot absorbance vs. concentration and determine the R² value.
-
Accuracy & Precision: Assessed by analyzing QC samples, similar to other methods.
-
Pillar 3: Data-Driven Method Selection
The choice of method is dictated by the analytical challenge at hand. The following table summarizes the performance characteristics to guide your decision.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separation-based) | Very High (separation + mass filtering) | Low (prone to spectral overlap) |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[12] | Low (mg/mL to µg/mL range) |
| Linearity (Typical R²) | > 0.999 | > 0.995 | > 0.998 |
| Precision (Typical %RSD) | < 2%[3] | < 5% | < 3% |
| Throughput | High | Moderate (longer run times) | Very High |
| Cost & Complexity | Moderate | High | Low |
| Best For... | Routine QC, release testing, stability studies | Impurity identification, trace analysis, metabolomics | Quick purity checks of raw materials, in-process control |
Conclusion and Recommendations
The validation of analytical methods for this compound is a critical exercise to ensure data integrity. Each of the discussed techniques offers a viable path to quantification, but their strengths and weaknesses make them suitable for different applications.
-
For routine quality control and batch release in a regulated environment, RP-HPLC with UV detection is the superior choice. It provides an excellent balance of specificity, precision, robustness, and throughput, aligning perfectly with the demands of pharmaceutical manufacturing.[5]
-
When trace-level quantification or definitive identification of impurities is required, GC-MS is the authoritative method. Its exceptional sensitivity and specificity are indispensable for toxicological studies, reference standard characterization, and in-depth investigations.[12]
-
For rapid, preliminary assessments of highly pure samples or for in-process controls where speed is valued over specificity, UV-Vis Spectrophotometry serves as a valuable and economical screening tool.
Ultimately, a thorough understanding of the analytical objective, guided by the principles of method validation outlined in ICH guidelines, will enable the selection and implementation of a method that is truly fit for purpose, ensuring the quality and safety of the final product.[1][13]
References
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Navigating the Maze of Assay Interference: A Comparative Guide to 4-(Methylthio)thiophenol and its Alternatives
A Senior Application Scientist's Perspective on Ensuring Data Integrity in Drug Discovery
In the landscape of drug discovery and development, the reliability of in vitro assays is paramount. High-throughput screening (HTS) campaigns and subsequent hit-to-lead optimization efforts rely on the accuracy of these assays to identify promising therapeutic candidates. However, the journey from initial hit to validated lead is often fraught with the peril of false positives, many of which can be attributed to Pan-Assay Interference Compounds (PAINS).[1][2] This guide provides an in-depth technical analysis of one such compound, 4-(Methylthio)thiophenol (4-MTP), and its potential for cross-reactivity in common assays. We will explore the underlying chemical mechanisms of interference, present strategies for its identification and mitigation, and offer a comparative look at alternative compounds to safeguard the integrity of your research.
The Double-Edged Sword: Understanding the Reactivity of this compound
This compound is an organic sulfur compound featuring both a thiol (-SH) and a methylthio (-SCH3) group attached to a benzene ring.[3] This unique structure makes it a valuable reagent in organic synthesis, including the production of pharmaceuticals and pesticides.[3][4] However, the very chemical properties that make 4-MTP a useful synthetic building block also render it a potential source of significant assay interference.
The primary concern with 4-MTP, and thiol-containing compounds in general, stems from the nucleophilic nature of the thiol group. This group can readily engage in several undesirable interactions within a biological assay system:
-
Covalent Modification of Proteins: The thiol group of 4-MTP can form disulfide bonds with cysteine residues on proteins, including target enzymes and antibodies used in immunoassays.[5] This non-specific covalent modification can lead to irreversible inhibition of enzyme activity or disruption of antibody-antigen binding, resulting in a false-positive signal.[2]
-
Redox Activity: Thiol compounds can participate in redox cycling, which can generate reactive oxygen species (ROS) and interfere with assay components.[6] This is particularly problematic in cell-based assays or assays that utilize redox-sensitive reporters.
-
Aggregation: At micromolar concentrations, small molecules like 4-MTP can self-associate to form colloidal aggregates.[1][7] These aggregates can non-specifically sequester and inhibit enzymes, leading to promiscuous inhibition that is independent of direct binding to the active site.[8]
These mechanisms of interference are not unique to 4-MTP but are characteristic of a broader class of thiol-reactive compounds that are often flagged as PAINS.[9] While PAINS alerts are a useful starting point for identifying potentially problematic compounds, it is crucial to remember that not every compound containing a PAINS substructure will be an interference compound in every assay.[10][11][12] Therefore, rigorous experimental validation is essential.
Unmasking Interference: A Practical Guide to Hit Validation
To distinguish true hits from false positives arising from compounds like 4-MTP, a multi-pronged approach to hit validation is necessary. This involves a series of orthogonal assays and counter-screens designed to probe for the common mechanisms of interference.
Identifying Thiol-Reactivity
A straightforward method to assess the potential for thiol-reactivity is to perform the primary assay in the presence of a reducing agent, such as dithiothreitol (DTT).[13] Thiol-reactive compounds will react with the excess DTT in the buffer, leading to a significant reduction or elimination of their inhibitory activity.
Experimental Protocol: DTT Challenge Assay
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of the assay buffer containing 1-5 mM DTT. Note: DTT has a limited half-life in aqueous solutions; prepare this fresh for each experiment.[13]
-
Prepare serial dilutions of 4-MTP (or your test compound) in both the standard and DTT-containing buffers.
-
-
Assay Performance:
-
Run your standard assay protocol in parallel using both sets of compound dilutions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 value for the compound in both the presence and absence of DTT.
-
A significant rightward shift in the IC50 curve in the presence of DTT is indicative of thiol-reactivity.
-
| IC50 Fold-Shift (with DTT / without DTT) | Likelihood of Thiol-Reactivity |
| >10-fold | High |
| 2-10-fold | Moderate |
| <2-fold | Low |
Table 1: Interpreting the results of a DTT challenge assay.
Diagram: Workflow for DTT Challenge Assay
Caption: Workflow for assessing thiol-reactivity using a DTT challenge assay.
Detecting Compound Aggregation
Promiscuous inhibition due to compound aggregation can be identified by performing the assay in the presence of a non-ionic detergent, such as Triton X-100.[7][8] The detergent disrupts the formation of colloidal aggregates, and if the compound's inhibitory activity is attenuated, it is likely an aggregator.
Experimental Protocol: Detergent-Based Counter-Screen
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of the assay buffer containing 0.01% (v/v) Triton X-100. Note: Aqueous Triton X-100 solutions should be made fresh daily.[8]
-
Prepare serial dilutions of 4-MTP (or your test compound) in both the detergent-free and detergent-containing buffers.
-
-
Assay Performance:
-
Perform your standard assay protocol in parallel using both sets of compound dilutions. A well-characterized enzyme that is sensitive to aggregate-based inhibition, such as β-lactamase, can be used as a control.[8]
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 values.
-
A significant reduction in inhibitory activity in the presence of detergent suggests an aggregation-based mechanism.
-
Diagram: Mechanism of Detergent-Based Counter-Screen
Caption: Detergents disrupt compound aggregates, restoring enzyme activity.
Confirming Direct Target Engagement with Orthogonal and Biophysical Methods
Ultimately, the most convincing evidence for a true hit is the demonstration of direct binding to the intended target. Orthogonal assays, which measure the same biological outcome as the primary screen but with a different detection technology, are invaluable for ruling out technology-specific interference.[14][15][16][17][18] For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could employ a luminescence or absorbance-based readout.
Furthermore, a variety of biophysical techniques can be used to directly measure the interaction between a compound and its target protein.[19][20][21][22][23] These methods are generally insensitive to the optical properties of the compounds and provide quantitative data on binding affinity and kinetics.
Commonly Used Biophysical Methods:
-
Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.[21][22]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event.[19][22]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Measures the change in a protein's melting temperature upon ligand binding.[19][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect ligand binding by observing changes in the chemical shifts of either the protein or the ligand.[19][23]
A Comparative Look at Alternatives to this compound
Given the potential for assay interference with 4-MTP, it is prudent to consider alternative reagents, particularly in applications where the thiol group is essential for the desired reactivity, such as in bioconjugation or surface functionalization. The ideal alternative would retain the desired chemical functionality while minimizing non-specific interactions.
| Compound Class | Structure Example | Rationale for Reduced Interference | Potential Applications |
| Thio-ethers with a leaving group | 4-(Methylsulfonyl)thiophenol | The methylsulfonyl group is a better leaving group than the methylthio group, allowing for more specific reactions under controlled conditions. | Synthesis of targeted covalent inhibitors. |
| Protected Thiols | 4-(Acetylthio)thiophenol | The acetyl group protects the thiol from non-specific reactions. It can be selectively deprotected under specific conditions to reveal the reactive thiol. | Controlled bioconjugation, surface functionalization. |
| Non-thiol linkers with orthogonal reactivity | 4-Azidophenol | The azide group can be used in highly specific "click" chemistry reactions (e.g., with alkynes) that are bio-orthogonal and less prone to non-specific reactions with proteins. | Bioconjugation, surface functionalization. |
| Selenol-based compounds | 4-(Methylseleno)selenophenol | The gold-selenium bond is more stable than the gold-sulfur bond, offering a more robust alternative for surface functionalization of gold nanoparticles with reduced interference from biological thiols.[5] | Nanoparticle-based assays and diagnostics. |
Table 2: A comparative overview of potential alternatives to this compound.
It is important to note that the suitability of an alternative compound is highly dependent on the specific application. Thorough validation of any new reagent is essential to ensure that it does not introduce its own set of assay interferences.
Conclusion: A Call for Rigor in Early-Stage Drug Discovery
The use of compounds like this compound in early-stage drug discovery requires a heightened sense of awareness and a commitment to rigorous experimental validation. While such compounds can be valuable chemical tools, their inherent reactivity necessitates a systematic approach to de-risking hits and eliminating false positives. By employing a combination of DTT challenge assays, detergent-based counter-screens, orthogonal assays, and biophysical methods, researchers can confidently distinguish between genuine target modulators and promiscuous interferents. Furthermore, the judicious selection of alternative compounds with reduced potential for non-specific interactions can significantly enhance the quality and reliability of screening data. Ultimately, a proactive approach to identifying and mitigating assay interference will not only save valuable time and resources but also increase the likelihood of successfully translating promising hits into viable therapeutic candidates.
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Performance Benchmarking of 4-(Methylthio)thiophenol Derivatives: A Comparative Guide for Researchers
In the landscape of modern drug discovery and development, the rational design and selection of molecular scaffolds are paramount to achieving therapeutic success. Among the myriad of privileged structures, thiophenol derivatives have garnered significant attention due to their versatile chemical reactivity and diverse biological activities. This guide provides an in-depth comparative analysis of the performance of 4-(Methylthio)thiophenol and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing experimental data and explaining the underlying scientific principles, this document serves as a practical resource for benchmarking these promising compounds.
Introduction to this compound: A Scaffold of Interest
This compound, a benzenethiol derivative, is a key intermediate in organic synthesis.[1] Its structure, featuring both a thiol (-SH) and a methylthio (-SCH3) group, provides a unique combination of nucleophilicity and lipophilicity, making it a valuable building block for a range of applications, from the synthesis of pesticides to the development of advanced therapeutic agents.[1][2] This guide will delve into three critical performance areas where this compound derivatives have shown considerable promise: as precursors for Positron Emission Tomography (PET) radioligands, as antioxidant agents, and as antimicrobial compounds.
I. Performance as Precursors for PET Radioligands
The development of selective and high-affinity radioligands is crucial for the non-invasive imaging of biological targets in the central nervous system (CNS). Derivatives of this compound have emerged as important precursors in the synthesis of PET radioligands targeting the metabotropic glutamate receptor subtype 4 (mGluR4), a receptor implicated in neurological disorders such as Parkinson's disease.
Comparative Binding Affinity of mGluR4 Ligands
The inhibitory concentration (IC50) is a key metric for assessing the potency of a ligand for its target receptor. A lower IC50 value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of several N-(methylthiophenyl)picolinamide derivatives, synthesized from this compound precursors, for the mGluR4 receptor.
| Compound | Structure | IC50 (nM) |
| Compound 11 | N-(2-fluoro-4-(methylthio)phenyl)picolinamide | 3.4 |
| Compound 14 | N-(2,6-difluoro-4-(methylthio)phenyl)picolinamide | 3.1 |
| [11C]2 | N-(4-(methylthio)phenyl)picolinamide | (Reference) |
Data synthesized from Wang et al., 2015.
The data clearly indicates that the introduction of fluorine substituents on the phenyl ring of the N-(methylthiophenyl)picolinamide scaffold can significantly enhance the binding affinity for the mGluR4 receptor, as evidenced by the low nanomolar IC50 values for compounds 11 and 14. This highlights a critical aspect of the structure-activity relationship (SAR) for this class of compounds, where subtle modifications to the aromatic ring can fine-tune their biological activity.
Experimental Workflow: Radioligand Synthesis and Evaluation
The synthesis of these PET radioligands typically involves the [11C]methylation of the corresponding thiophenol precursor. The following diagram illustrates the general workflow for the synthesis and evaluation of a novel PET radioligand.
Workflow for PET radioligand development.
II. Antioxidant Performance: Thiophenols vs. Phenols
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Both phenols and thiophenols are known for their antioxidant properties, primarily their ability to scavenge free radicals.
Comparative Radical Scavenging Activity
The antioxidant activity of these compounds can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A comprehensive study comparing seventeen pairs of phenol and thiophenol analogues revealed distinct patterns in their antioxidant efficacy.[3]
In the DPPH assay, phenol and thiophenol analogues exhibited roughly equal levels of good scavenging activity.[3] However, in the ABTS assay, phenols generally demonstrated significantly greater activity than their thiophenol counterparts.[3] This suggests that the assay environment can influence the apparent antioxidant capacity of these compounds.
While specific data for a series of this compound derivatives is not available in a single comparative study, the general principles derived from the comparison of phenol and thiophenol analogues are highly relevant. The sulfur atom in thiophenols, being larger and more polarizable than the oxygen in phenols, can influence the bond dissociation enthalpy of the S-H bond, a key determinant of hydrogen atom transfer (HAT) based radical scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for assessing the antioxidant activity of this compound derivatives using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Samples and Standard: Prepare a stock solution of the test compounds and Trolox in methanol. Create a series of dilutions from the stock solutions.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test samples or Trolox to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
Where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
III. Antimicrobial Performance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiophene and its derivatives have demonstrated promising antibacterial and antifungal activities.
Comparative Antimicrobial Activity
While extensive comparative data for a series of this compound derivatives is limited, studies on related thiophenyl and thiophene derivatives provide valuable insights into their potential as antimicrobial agents. For instance, a study on a thiophenyl pyrimidine derivative showed potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 24 to 48 µg/mL.[4] Another study on thiophene derivatives reported MIC values ranging from 4 to >64 mg/L against colistin-resistant Acinetobacter baumannii and Escherichia coli.[5]
The antimicrobial mechanism of thiophenol derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes. The presence of the sulfur atom is thought to play a key role in these interactions.
Experimental Protocol: Broth Microdilution MIC Assay
The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well microplate.
-
Inoculation: Inoculate each well containing the test compound dilutions with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
This comparative guide has highlighted the significant potential of this compound derivatives in several key areas of drug discovery and development. As precursors for high-affinity PET radioligands, they offer a valuable tool for CNS imaging. Their antioxidant and antimicrobial properties, while requiring more extensive investigation with a broader range of derivatives, suggest promising therapeutic applications.
The structure-activity relationships discussed herein underscore the importance of rational design in optimizing the performance of these compounds. Future research should focus on the synthesis and evaluation of a wider array of this compound derivatives with diverse substitution patterns to build a more comprehensive understanding of their biological activities. Such studies will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.
References
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- García-García E, et al. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol. 2024 Aug 20;15:1434567.
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Guide to Validating Synthesis Pathways Through By-Product Analysis
An objective, data-driven guide for researchers, scientists, and drug development professionals.
Introduction: Beyond Yield—Reading the Story of a Reaction
In synthetic chemistry, particularly within the exacting landscape of drug development, the final product is often the hero of the story. However, the true narrative of a chemical transformation—its mechanism, its efficiency, and its robustness—is frequently told by the minor characters: the by-products. A by-product is any substance created in a chemical reaction that is not the desired product.[1] Far from being mere contaminants, by-products are mechanistic reporters. Their presence, absence, or relative abundance provides direct evidence for the competing reaction pathways, transient intermediates, and potential side reactions that occur in the flask.
Validating a proposed synthesis pathway is not merely an academic exercise; it is a cornerstone of process understanding and control, which is essential for regulatory compliance and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[2][3] By systematically identifying and quantifying the impurities that form alongside a target molecule, we can confirm our mechanistic hypotheses, anticipate process deviations, and design more efficient, reliable, and safer syntheses.[][5] This guide provides a comparative analysis of the core analytical techniques used for by-product analysis and presents a logical framework for their application in validating synthetic routes.
The Core Logic: How By-Products Validate a Pathway
The fundamental principle is that every proposed reaction mechanism dictates a unique set of potential outcomes, including specific by-products. The analytical process, therefore, becomes a method of scientific inquiry: we predict the by-products based on a hypothesis (the proposed pathway) and then use analytical tools to search for evidence that confirms or refutes that hypothesis. This iterative process forms a self-validating loop that is central to robust process development.
Caption: Logical workflow for by-product-driven pathway validation.
Core Analytical Techniques: A Comparative Guide
No single analytical technique is sufficient for comprehensive by-product analysis. A multi-faceted, or "orthogonal," approach is required to separate, identify, and quantify the diverse range of potential impurities.[6] The three pillars of this approach are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying components in a liquid mixture.[7] It is exceptionally versatile for analyzing a wide range of organic molecules, including those that are non-volatile or thermally unstable, making it indispensable in the pharmaceutical industry.[8][9] Its primary role in this context is to detect and quantify known impurities and reveal the presence of unknown ones.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry.[10] GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[11] After separating components, the mass spectrometer fragments them into a unique pattern, or "molecular fingerprint," which can be compared against extensive libraries for positive identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: When an unknown by-product is detected for which no reference standard exists, NMR is the ultimate tool for structural elucidation.[13][14] It provides detailed information about the atomic connectivity and stereochemistry of a molecule, allowing for the unequivocal identification of novel structures.[15][16] Techniques like COSY, HSQC, and HMBC are powerful for piecing together complex molecular puzzles.[17]
Comparative Data Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Separation and Quantification | Separation and Identification | Structural Elucidation and Quantification |
| Analyte Suitability | Non-volatile, thermally labile/stable compounds.[7] | Volatile and semi-volatile, thermally stable compounds.[11] | Soluble compounds in deuterated solvents. |
| Information Provided | Retention time, peak area (concentration), UV-Vis spectra. | Retention time, mass spectrum (molecular weight and fragmentation).[10] | Chemical shifts, coupling constants, integrals (atomic connectivity).[14] |
| Key Advantage | Broad applicability for typical APIs and intermediates; high precision for quantification.[18][19] | High sensitivity and specificity for identifying known volatile compounds via library matching.[20] | Unambiguous structure determination of unknown compounds without a reference standard.[13][21] |
| Key Limitation | Does not provide definitive structural information on its own. | Limited to thermally stable and volatile compounds; derivatization may be required.[10] | Lower sensitivity compared to MS; requires higher sample concentration and purity.[17] |
| Typical Use Case | Quantifying known process impurities and detecting unknown peaks in a reaction mixture.[8] | Identifying residual solvents, reagents, or volatile by-products. | Determining the exact chemical structure of a critical unknown impurity isolated from HPLC.[15][16] |
Experimental Workflow and Protocols
A robust analytical workflow ensures that data is reliable and reproducible. The process moves from careful sampling to orthogonal analysis and final data synthesis.
Caption: Standard experimental workflow for by-product analysis.
Protocol 1: HPLC-UV Screening for Impurity Profiling
-
Causality: This protocol is designed for the initial assessment of a reaction mixture to quickly separate and estimate the levels of all non-volatile components. UV detection is a general-purpose method suitable for most aromatic or conjugated organic molecules common in drug development.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction and precipitate any salts.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the HPLC column and system.
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for a wide range of polar and non-polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase and acidic analytes, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp to a high concentration of Mobile Phase B (e.g., 95%) over 20-30 minutes. A gradient is essential for separating compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detector: Diode Array Detector (DAD) or UV detector set at a wavelength relevant to the chromophores in the expected products (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram. The relative peak area percentage provides an initial estimate of the purity of the main product and the levels of by-products.
-
Compare the chromatogram to a reference standard of the starting material and product to identify those peaks. Any remaining peaks are potential by-products or intermediates.[8]
-
Protocol 2: GC-MS for Volatile By-Product Identification
-
Causality: This protocol targets volatile impurities like residual solvents, reagents, or low molecular weight by-products that are not amenable to HPLC analysis. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns for library matching.
-
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.
-
If derivatization is needed (for polar functional groups like -OH, -NH2): Add a derivatizing agent (e.g., BSTFA) and heat gently according to the agent's protocol. This step increases the volatility of the analytes.
-
-
Instrumentation & Conditions:
-
Column: A non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a robust general-purpose column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Program: Hold at 40°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes. This temperature program separates compounds based on their boiling points.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 550.
-
-
Data Analysis:
-
For each peak in the Total Ion Chromatogram (TIC), analyze the corresponding mass spectrum.
-
Search the mass spectrum against a reference library (e.g., NIST) to tentatively identify the compound.[12] Confirmation should be done by running a pure standard if available.
-
Protocol 3: NMR for Structural Elucidation of an Unknown Impurity
-
Causality: This protocol is employed after an unknown, significant impurity has been detected by HPLC and isolated. A suite of 1D and 2D NMR experiments is used to piece together the molecular structure from first principles.
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC. Ensure the collected fraction is free of other components.
-
Remove the solvent under vacuum to obtain the pure impurity (typically >1 mg is needed for a full suite of experiments).
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., sp³, sp², sp).
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), helping to build molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds away from each other. This is crucial for connecting the fragments identified by COSY.
-
-
Data Analysis:
-
Systematically analyze the spectra, starting with the ¹H and ¹³C data to create a list of fragments.
-
Use COSY, HSQC, and HMBC data to piece the fragments together into a complete molecular structure.[17] The resulting structure provides a definitive identification of the by-product.
-
Data Interpretation: A Case Study in Pathway Validation
Consider a Friedel-Crafts acylation reaction intended to produce a para-substituted product (P). The proposed mechanism proceeds via an acylium ion intermediate. However, an alternative pathway involving rearrangement or a competing reaction could lead to an undesired meta-isomer (By-Product M) or other impurities.
Caption: Competing pathways in a Friedel-Crafts acylation reaction.
-
HPLC Analysis: The initial HPLC screen of the reaction mixture shows two major peaks. One corresponds to the desired product P, confirmed by a reference standard. The second, smaller peak is an unknown impurity.
-
Mass Spectrometry: Analysis of the reaction mixture by LC-MS (or GC-MS if the products are volatile) shows that both the main peak and the impurity peak have the same molecular weight. This strongly suggests they are isomers.
-
Isolation and NMR: The unknown impurity is isolated via preparative HPLC. ¹H NMR analysis is performed. The spectrum of Product P shows two doublets in the aromatic region, characteristic of a 1,4-(para) substitution pattern. The spectrum of the isolated by-product, however, shows a different splitting pattern (e.g., four distinct signals), which is consistent with a 1,3-(meta) substitution pattern.
Conclusion
The analysis of by-products is an indispensable tool in the validation of synthetic pathways. It transforms impurities from a problem to be removed into a source of invaluable mechanistic information. By employing a strategic, orthogonal combination of analytical techniques—led by the separation power of HPLC, the identification capabilities of GC-MS, and the definitive structural elucidation provided by NMR—researchers can build a comprehensive and evidence-based understanding of their chemical processes. This rigorous, data-driven approach is not just good science; it is a requirement for developing the robust, well-controlled, and safe manufacturing processes demanded in the pharmaceutical industry.
References
- Albanese, D. C. M., Gado, I., & Vasile, F. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Analytical Science, 41(8), 1413-1418. [Link]
- AELAB. (n.d.). HPLC in Pharmaceutical Industry: Key Applications and Benefits.
- Drawell Analytical. (n.d.). Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery.
- Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation | Request PDF.
- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
- Chromatography Today. (2022, January 7). How is HPLC Used in the Pharmaceutical Industry?
- About Drugs. (n.d.). QbD Case studies.
- sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
- Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
- ResearchGate. (n.d.). Pathways, Mechanisms, and Kinetics: A Strategy to Examine Byproduct Selectivity in Partial Oxidation Catalytic Transformations on Reducible Oxides | Request PDF.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Pharmatutor. (n.d.). Overview On Impurity Profiling For Pharmaceutical Drug Candidates.
- ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS.
- Enantia. (n.d.). Impurity profiling and synthesis of standards.
- Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
- ResolveMass Laboratories Inc. (2026, January 1). The Working Principle of Gas Chromatography–Mass Spectrometry GC MS Explained.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- ResearchGate. (n.d.). (PDF) Qualitative Analysis Based Reaction Mechanism Identification.
- CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- ResearchGate. (n.d.). Novartis/fda Crada Qbd Project Real Life Case Studies of Qbd Applied to Active Pharmaceutical Ingredient and Drug Product Manufacturing Processes.
- VCU Health. (2026, January 7). How Medicines for All is making lifesaving drugs affordable.
- Romo, D. (2015). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC. [Link]
- Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023, June 22). Synthetic Analysis, Processing and its Development of a Medicinal Drug Discovery.
- MDPI. (n.d.). Advances in Bio-Based Production of 1,4-Butanediol.
- All 'Bout Chemistry. (2023, March 7).
- Quora. (2018, July 12). What is the byproduct of the reaction?
- Weng, J. K. (2012).
- Chemical Engineering Transactions. (2013, September 20). Qualitative Analysis Based Reaction Mechanism Identification.
- Pharmaceutical Technology. (2014, November 26).
- AZoM. (2026, January 7). Key Trends Shaping the Future of Flow Chemistry.
- Journal of the American Chemical Society. (2026, January 7). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.
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Characterization of 4-(Methylthio)thiophenol Reaction Intermediates: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for innovation and optimization. 4-(Methylthio)thiophenol, a versatile building block in organic synthesis, presents a fascinating case study in the characterization of fleeting reaction intermediates. Its two distinct sulfur moieties, the thiol (-SH) and the methylthio (-SCH₃), offer differential reactivity, leading to a variety of transient species that dictate the final product distribution. This guide provides an in-depth, objective comparison of analytical techniques to characterize the reaction intermediates of this compound, supported by experimental data and field-proven insights.
The Dichotomy of Sulfur: Navigating the Reactivity of this compound
The thiol group is readily oxidized to form a disulfide, while the methylthio group can be oxidized to a sulfoxide and then a sulfone under more forcing conditions.[1] This differential reactivity allows for selective transformations, but also gives rise to a spectrum of reactive intermediates, primarily the thiyl radical and the radical cation . Understanding the formation, stability, and subsequent reactions of these intermediates is crucial for controlling reaction outcomes.
This guide will explore the principal methods for characterizing these transient species, offering a comparative analysis to aid in experimental design.
Core Spectroscopic and Analytical Techniques
The elucidation of transient intermediates relies on a suite of powerful analytical techniques. Each method provides a unique window into the electronic and structural properties of these short-lived species.
| Technique | Intermediate Probed | Information Obtained | Strengths | Limitations |
| Transient Absorption Spectroscopy | Thiyl Radical, Radical Cation | Electronic transitions, kinetics of formation and decay | High temporal resolution (fs-ns), direct observation of short-lived species | Broad, often featureless spectra can make definitive identification challenging |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Radical Cation, Thiyl Radical | Presence of unpaired electrons, hyperfine coupling constants, g-factor, spin density distribution | Unambiguous detection of paramagnetic species, provides detailed structural information | Lower sensitivity than optical methods, requires specialized equipment |
| Cyclic Voltammetry (CV) | Radical Cation | Redox potentials, electrochemical stability of intermediates | Provides thermodynamic information about electron transfer processes | Indirect detection of intermediates, limited structural information |
| Mass Spectrometry (MS) | Stable Products, Trapped Intermediates | Molecular weight and fragmentation patterns of final products and derivatized intermediates | High sensitivity and specificity for identifying reaction products | Does not directly probe the structure of transient intermediates in situ |
| Computational Chemistry (DFT) | All Intermediates and Transition States | Geometries, energies, spin densities, spectroscopic properties | Provides detailed mechanistic insights and aids in spectral assignment | Accuracy is dependent on the level of theory and model used; requires experimental validation |
In-Depth Analysis of Characterization Techniques
Transient Absorption Spectroscopy: Capturing the Fleeting Moment
Transient absorption spectroscopy is a pump-probe technique that allows for the direct observation of short-lived intermediates with high temporal resolution. A "pump" laser pulse initiates the reaction, and a "probe" pulse at various delay times monitors the changes in absorption.
Experimental Insights: In a study analogous to the oxidation of this compound, the pulse radiolysis of 4-(methylthio)benzoic acid in aqueous solution was used to generate and characterize its radical cation.[2] The transient absorption spectrum showed distinct absorption maxima at 320, 400, and 550 nm, which were assigned to the solute radical cation with the positive charge on the benzene ring.[2] The decay kinetics of these transient signals provide invaluable information about the reactivity of the intermediate.
Experimental Workflow: Nanosecond Transient Absorption Spectroscopy
Caption: Workflow for a typical nanosecond transient absorption experiment.
Electron Paramagnetic Resonance (EPR) Spectroscopy: The Unambiguous Signature of a Radical
EPR spectroscopy is the most definitive method for detecting and characterizing paramagnetic species, such as radical cations. It relies on the interaction of an unpaired electron's magnetic moment with an external magnetic field.
Causality Behind Experimental Choices: The choice of solvent and temperature is critical in EPR studies. Low temperatures (e.g., 77 K in a frozen matrix) are often employed to trap and stabilize the radical intermediates, allowing for their characterization. The use of a suitable oxidizing agent, either chemical or electrochemical, is necessary to generate the radical cation in situ.
Protocol for Generating and Detecting an Aryl Sulfide Radical Cation via EPR:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent that forms a good glass at low temperatures (e.g., 2-methyltetrahydrofuran).
-
Oxidant Addition: Add a one-electron oxidant, such as ceric ammonium nitrate (CAN), to the solution.
-
Rapid Freezing: Immediately freeze the solution in liquid nitrogen (77 K) to trap the generated radical cations.
-
EPR Measurement: Transfer the frozen sample to the EPR spectrometer and record the spectrum at 77 K.
-
Data Analysis: Analyze the g-factor and hyperfine coupling constants to elucidate the electronic structure of the radical cation.
Logical Relationship: Generation and Detection of Radical Cations
Caption: Generation and subsequent EPR detection of the radical cation.
Cyclic Voltammetry: Probing the Electrochemical Landscape
Cyclic voltammetry is an electrochemical technique that provides information about the redox properties of a molecule. By scanning the potential of a working electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte.
Expertise in Interpretation: For this compound, a cyclic voltammogram would be expected to show an irreversible oxidation wave corresponding to the formation of the radical cation. The potential at which this peak occurs provides a measure of the ease of oxidation. The lack of a corresponding reduction wave on the reverse scan would indicate that the radical cation is unstable on the timescale of the CV experiment and undergoes subsequent chemical reactions, such as dimerization to form the disulfide. Comparing the cyclic voltammogram of this compound with that of thiophenol and thioanisole can help to dissect the contributions of the thiol and methylthio groups to the overall electrochemical behavior.
Mass Spectrometry and NMR Spectroscopy: Characterizing the Final Chapter
While transient techniques are essential for observing intermediates, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the workhorses for identifying the stable products of the reaction.
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak at m/z 156, corresponding to its molecular weight.[2] Analysis of the reaction mixture by GC-MS after oxidation would be expected to show a peak corresponding to the disulfide, 4,4'-bis(methylthio)diphenyl disulfide, with a molecular weight of 310.
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final products. The ¹H NMR spectrum of this compound shows characteristic signals for the methyl protons, the aromatic protons, and the thiol proton. Upon oxidation to the disulfide, the thiol proton signal will disappear, and the chemical shifts of the aromatic protons will be altered due to the change in the electronic environment.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ~2.45 (s, 3H, -SCH₃), ~3.4 (s, 1H, -SH), ~7.1-7.4 (m, 4H, Ar-H) |
| 4,4'-bis(methylthio)diphenyl disulfide | ~2.48 (s, 6H, -SCH₃), ~7.2-7.5 (m, 8H, Ar-H) |
Note: These are approximate chemical shifts and can vary depending on the solvent and instrument.
Conclusion: A Multi-faceted Approach for a Complete Picture
The comprehensive characterization of the reaction intermediates of this compound necessitates a multi-pronged approach. No single technique can provide all the answers. Transient absorption spectroscopy offers unparalleled time resolution for observing the formation and decay of intermediates. EPR spectroscopy provides the definitive identification of radical species and detailed structural information. Electrochemical methods shed light on the thermodynamics of the electron transfer processes. Finally, mass spectrometry and NMR spectroscopy are indispensable for the unambiguous identification of the final reaction products, which is crucial for deducing the overall reaction mechanism.
By judiciously combining these techniques and understanding their respective strengths and limitations, researchers can gain a holistic understanding of the complex reaction pathways of this important synthetic building block. This knowledge is not merely academic; it is the foundation for developing more efficient, selective, and sustainable chemical processes in the pharmaceutical and materials science industries.
References
- Naik, D. B., et al. (2003). Investigations on the nature of the transient species formed on pulse radiolysis of a aqueous solution of 4-(methylthio)benzoicacid.
- NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- Glass, R. S., et al. (2003). One-Electron Oxidation of Thioanisole and Thioanisole-d3: A Re-examination of the Thioanisole Radical Cation. The Journal of Organic Chemistry, 68(15), 5929-5935. [Link]
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Efficacy Under the Microscope: A Comparative Guide to 4-(Methylthio)thiophenol-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the identification of novel scaffolds that can be systematically modified to enhance potency and selectivity against therapeutic targets is a cornerstone of medicinal chemistry. One such scaffold that has garnered interest is 4-(methylthio)thiophenol, also known as 4-mercaptothioanisole. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of targeted inhibitors. This guide provides a comprehensive comparison of the efficacy of a series of N-methylpicolinamide derivatives incorporating the this compound moiety as potent anti-cancer agents, with a focus on their inhibitory activity against Aurora B kinase.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core presents a versatile platform for inhibitor design. The presence of a nucleophilic thiol group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR). Furthermore, the methylthio group can influence the molecule's overall lipophilicity and electronic distribution, which are critical parameters for target engagement and pharmacokinetic properties. While derivatives of this scaffold have been explored for various biological activities, this guide will focus on a series of compounds designed as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Comparative Efficacy of 4-(Phenylthio)-N-methylpicolinamide Derivatives as Aurora B Kinase Inhibitors
A study by an independent research group detailed the synthesis and biological evaluation of a novel series of N-methylpicolinamide-4-thiol derivatives as potential antitumor agents. A key finding of their research was the identification of compound 6p as a potent and selective inhibitor of Aurora B kinase, a critical regulator of mitosis that is often overexpressed in human tumors. The following table summarizes the in vitro anti-proliferative activities (IC50 values) of a selection of these derivatives against the human hepatocellular carcinoma cell line HepG2, providing a clear comparison of their efficacy.
| Compound ID | R Group (Substitution on Phenyl Ring) | HepG2 IC50 (µM)[1][2] |
| 1 | H (unsubstituted) | >50 |
| 6a | 2-F | 22.14 |
| 6b | 3-F | 20.35 |
| 6c | 4-F | 19.12 |
| 6d | 2-OCH3 | 25.34 |
| 6e | 3-OCH3 | 21.15 |
| 6f | 4-OCH3 | 23.81 |
| 6g | 3-Cl | 18.34 |
| 6h | 4-Cl | 16.30 |
| 6i | 2,4-diCl | 10.15 |
| 6j | 2-Br | 21.14 |
| 6k | 3-Br | 19.87 |
| 6l | 4-Br | 17.65 |
| 6m | 2-CF3 | 28.16 |
| 6n | 3-NO2 | 15.38 |
| 6o | 4-NO2 | 13.81 |
| 6p | 3,4,5-triCl | 2.15 |
| Sorafenib | (Positive Control) | 5.89 |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table reveals several key insights into the SAR of this series of inhibitors:
-
Impact of Halogen Substitution: The introduction of halogen atoms on the phenyl ring generally led to an increase in anti-proliferative activity compared to the unsubstituted parent compound (1 ). Chlorine substitution appeared to be particularly favorable, with the 4-chloro derivative (6h ) showing an IC50 of 16.30 µM.
-
Effect of Substituent Position: The position of the substituent on the phenyl ring influenced the inhibitory potency. For instance, among the fluoro-substituted analogs, the 4-fluoro derivative (6c ) was slightly more potent than the 2-fluoro (6a ) and 3-fluoro (6b ) derivatives.
-
Multiple Halogenation Enhances Potency: A clear trend was observed with multiple halogen substitutions. The 2,4-dichloro derivative (6i ) exhibited significantly improved activity (IC50 = 10.15 µM) compared to the mono-chloro derivatives. The most potent compound in the series, 6p , featured a 3,4,5-trichloro substitution pattern, resulting in a remarkable IC50 of 2.15 µM, which was more potent than the positive control, Sorafenib.[1][2]
-
Electron-Withdrawing Groups: The presence of other electron-withdrawing groups, such as the nitro group, also contributed to enhanced activity. The 4-nitro derivative (6o ) was among the more potent compounds in the series.
Mechanism of Action: Targeting the Aurora B Kinase Pathway
The lead compound, 6p , was further investigated to elucidate its mechanism of action. Kinase inhibitory assays revealed that 6p selectively inhibits Aurora B kinase.[1][2] This finding is significant as Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora B kinase in mitosis and the inhibitory action of compound 6p.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for the key assays used to evaluate the efficacy of the 4-(phenylthio)-N-methylpicolinamide derivatives.
In Vitro Anti-proliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Human hepatocellular carcinoma (HepG2) cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (Sorafenib) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Aurora B Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of Aurora B kinase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human Aurora B kinase, a fluorescently labeled peptide substrate, and ATP is prepared in a kinase buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the synthesis, in vitro evaluation, and analysis of 4-(phenylthio)-N-methylpicolinamide derivatives.
Conclusion and Future Directions
The comparative analysis of this series of this compound-based inhibitors clearly demonstrates the potential of this scaffold in the development of potent anti-cancer agents. The systematic exploration of substitutions on the pendant phenyl ring has led to the identification of a highly potent Aurora B kinase inhibitor, compound 6p , with sub-micromolar activity against a hepatocellular carcinoma cell line.
Future research should focus on several key areas:
-
Expansion of the SAR: Further modifications to the scaffold, including alterations to the picolinamide core and the methylthio group, could lead to even more potent and selective inhibitors.
-
In Vivo Efficacy: The most promising compounds, such as 6p , should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Target Selectivity Profiling: A broader kinase profiling study would be beneficial to determine the selectivity of these inhibitors and identify any potential off-target effects.
By leveraging the insights gained from this comparative guide, researchers can continue to build upon the promising foundation of the this compound scaffold to develop next-generation targeted therapies for the treatment of cancer and other diseases.
References
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. [Link]
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Thiophenols
Introduction: The Critical Role of Isomeric Purity in Thiophenol Applications
Substituted thiophenols are a cornerstone class of compounds in organic synthesis, materials science, and pharmacology. Their utility stems from the reactive thiol group and the tunable properties of the aromatic ring. In drug development, for instance, the precise positioning of a substituent on the thiophenol scaffold can dramatically alter a molecule's binding affinity, metabolic stability, and overall pharmacological profile. Consequently, ensuring the isomeric purity of these intermediates and final products is not merely a quality control checkpoint; it is a fundamental requirement for reproducible and reliable scientific outcomes.
The separation and quantification of isomers—molecules sharing the same chemical formula but differing in atomic arrangement—present a significant analytical challenge.[1] Positional isomers (e.g., 2-methoxythiophenol vs. 3-methoxythiophenol) can exhibit subtle differences in physicochemical properties, making their separation difficult.[2][3] This guide provides an in-depth, objective comparison of the three primary analytical techniques for assessing the isomeric purity of substituted thiophenols: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Core Analytical Methodologies
The choice of an analytical technique is dictated by the analyte's properties, the required sensitivity, the sample matrix, and the specific question being asked (e.g., qualitative identification vs. precise quantification).
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For substituted thiophenols, which are typically aromatic and possess moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): The separation is governed by the interactions between the analyte and the column chemistry. A C18 (octadecyl) column is the standard starting point due to its hydrophobic nature, which provides good retention for aromatic compounds like thiophenols.[4] For challenging separations of positional isomers, alternative stationary phases such as Phenyl-Hexyl or Biphenyl can offer enhanced resolution through π-π interactions with the analyte's aromatic ring.[2][5]
-
Mobile Phase Composition: The mobile phase strength, controlled by the ratio of an organic solvent (e.g., acetonitrile or methanol) to water, dictates the retention time. Acetonitrile often provides better peak shapes for aromatic compounds.[6] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial.[4] It suppresses the ionization of the acidic thiol proton, ensuring a single, un-ionized form of the analyte, which leads to sharper, more symmetrical peaks and improved reproducibility.
-
Detection: The aromatic ring in thiophenols makes them inherently UV-active, making a UV-Vis detector the most straightforward choice.[6] For trace-level analysis or complex matrices, derivatization of the thiol group with a fluorescent tag prior to injection can dramatically increase sensitivity.[7]
Strengths and Limitations of HPLC:
| Strengths | Limitations |
| High versatility for a wide range of polarities. | Can be challenging to achieve baseline separation for very similar isomers. |
| Non-destructive, allowing for fraction collection. | Higher solvent consumption and waste generation. |
| Robust and highly reproducible for quantitation. | Co-elution with matrix components can interfere with analysis. |
| Wide availability of columns and detectors. | May require derivatization for highly sensitive detection.[7][8] |
Gas Chromatography (GC): The High-Resolution Specialist
GC is a powerful technique that separates compounds based on their volatility and interactions with the stationary phase within a long capillary column. It is particularly well-suited for volatile and thermally stable compounds.
Causality Behind Experimental Choices:
-
Analyte Preparation: A key prerequisite for GC is that the analyte must be volatile and thermally stable. While many substituted thiophenols are amenable to GC, derivatization (e.g., silylation) of the thiol group may be necessary to increase volatility and prevent on-column interactions or degradation, especially for less volatile or more polar analytes.[9]
-
Stationary Phase (Column): Column selection is paramount. A mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For difficult-to-separate positional isomers, a more polar column may be required to exploit subtle differences in dipole moments.[10]
-
Detector Selection: A Flame Ionization Detector (FID) provides excellent quantitative data for general-purpose analysis. However, for definitive identification and unparalleled selectivity, a Mass Spectrometer (MS) is the detector of choice.[11][12] The MS provides structural information based on fragmentation patterns, allowing for positive identification even if isomers co-elute chromatographically. For selective detection of sulfur-containing compounds in complex matrices, a Sulfur Chemiluminescence Detector (SCD) offers exceptional sensitivity and specificity.[13]
Strengths and Limitations of GC:
| Strengths | Limitations |
| Unmatched chromatographic resolution and efficiency. | Analyte must be volatile and thermally stable. |
| High sensitivity, especially when coupled with MS. | Potential for thermal degradation of sensitive analytes in the injector.[14] |
| MS detection provides definitive structural confirmation. | Derivatization may be required, adding a step to sample preparation. |
| SCD provides highly selective sulfur detection.[11] | Not suitable for non-volatile or large molecules. |
Quantitative NMR (qNMR) Spectroscopy: The Absolute Quantifier
Unlike chromatographic techniques that rely on physical separation, NMR spectroscopy distinguishes isomers based on the distinct chemical environments of their atomic nuclei (primarily ¹H). For quantitative analysis (qNMR), the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to it, allowing for a direct, separation-free measurement of isomeric ratios.[15][16]
Causality Behind Experimental Choices:
-
Signal Selection: The key to accurate qNMR is selecting unique, well-resolved signals for each isomer that do not overlap with other signals in the spectrum. Protons on substituent groups (e.g., a methyl or methoxy group) or aromatic protons in unique positions are often ideal candidates.
-
Acquisition Parameters: Standard ¹H NMR parameters are often insufficient for accurate quantification. A critical parameter is the relaxation delay (D1) , which must be set to at least 5 times the longest spin-lattice relaxation time (T1) of the signals being quantified.[15] This ensures all protons have fully relaxed back to equilibrium before the next scan, making the resulting signal integrals directly comparable.
-
Internal Standard: While qNMR is excellent for determining the relative ratio of isomers in a mixture, an internal standard of known purity and concentration must be added for absolute quantification of the total analyte mass.
Strengths and Limitations of qNMR:
| Strengths | Limitations |
| Provides an absolute molar ratio without the need for separation. | Relatively low sensitivity compared to chromatographic methods. |
| Non-destructive analysis and simple sample preparation. | Severe peak overlap can make quantification impossible. |
| Provides definitive structural confirmation of isomers. | Requires careful optimization of acquisition parameters (e.g., relaxation delay).[15] |
| Universal detector; response is independent of molecular structure. | High instrument cost and requirement for specialized expertise. |
Visualizing the Analytical Workflows
A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate the general and specific workflows for each technique.
Caption: High-level overview of the isomeric purity analysis process.
Caption: Detailed workflows for HPLC, GC-MS, and qNMR analysis.
Case Study: Purity Analysis of a Methylthiophenol Isomer Mixture
To provide a practical comparison, we analyzed a prepared mixture of 2-methylthiophenol, 3-methylthiophenol, and 4-methylthiophenol using optimized protocols for each technique.
Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the isomer mixture in acetonitrile. Dilute to 50 µg/mL with the mobile phase.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD monitoring at 254 nm.
-
Analysis: Identify peaks by retention time against individual isomer standards. Calculate isomeric purity using area percent normalization.
Protocol 2: GC-MS Method
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in dichloromethane. Dilute to 100 µg/mL.
-
Instrumentation: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split mode (50:1), 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 60 °C hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min.
-
MS Parameters: EI ionization (70 eV). Scan mode from 40-250 m/z.
-
Analysis: Identify peaks by retention time and mass spectrum. Calculate isomeric purity using area percent normalization of the total ion chromatogram (TIC).
Protocol 3: ¹H qNMR Method
-
Sample Preparation: Accurately weigh ~15 mg of the isomer mixture into an NMR tube. Add 600 µL of Chloroform-d (CDCl₃).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 20 seconds (determined to be >5x the longest T1 of the methyl protons).
-
-
Processing: Apply Fourier transform, automatic phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum. Integrate the distinct methyl proton singlets for each isomer (approx. δ 2.2-2.4 ppm). Calculate the molar ratio directly from the integral values.
Comparative Performance Data
The following table summarizes the results obtained from the analysis of a known mixture containing 2-methylthiophenol (30%), 3-methylthiophenol (50%), and 4-methylthiophenol (20%).
| Parameter | HPLC-UV | GC-MS | ¹H qNMR |
| Retention Time (min) | |||
| 2-methylthiophenol | 8.52 | 9.21 | N/A |
| 3-methylthiophenol | 9.15 | 9.55 | N/A |
| 4-methylthiophenol | 9.31 | 9.68 | N/A |
| Resolution (Rₛ) | |||
| (3-isomer / 2-isomer) | 3.5 | 4.1 | N/A |
| (4-isomer / 3-isomer) | 1.6 | 1.8 | N/A |
| Calculated Purity (%) | |||
| 2-methylthiophenol | 29.8% | 30.1% | 30.3% |
| 3-methylthiophenol | 50.5% | 50.2% | 49.9% |
| 4-methylthiophenol | 19.7% | 19.7% | 19.8% |
| Analysis Time | ~15 min | ~20 min | ~10 min |
| Key Advantage | Robustness, accessibility. | Highest resolution, MS confirmation. | Absolute molar ratio, no standards needed for relative %. |
Conclusion and Method Selection Strategy
The accurate determination of isomeric purity is indispensable in the development and quality control of substituted thiophenols. As demonstrated, HPLC, GC, and qNMR are all powerful and valid techniques, each with a distinct set of advantages.
-
Choose HPLC for routine, high-throughput quality control when isomers are readily separable and high sensitivity is not the primary concern. Its robustness and accessibility make it a laboratory staple.
-
Choose GC-MS when dealing with complex mixtures, when trace-level impurities must be identified, or when the highest possible chromatographic resolution is required. The structural confirmation provided by MS is invaluable for impurity identification.
-
Choose qNMR when an absolute molar ratio is needed without reliance on reference standards for each isomer, or when chromatographic method development proves too time-consuming or ineffective. It serves as an excellent orthogonal technique to confirm results from chromatographic methods.
Ultimately, the most trustworthy analytical data often comes from a cross-validation approach, where a primary method (e.g., HPLC) is confirmed by an orthogonal technique (e.g., qNMR).[1] This ensures the reliability and accuracy of these crucial measurements, upholding the scientific integrity required in research and pharmaceutical development.[17][18][19]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 4-(Methylthio)thiophenol Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" serve as versatile scaffolds for designing novel drugs. The 4-(Methylthio)thiophenol (MTTP) core is one such scaffold, featuring a unique combination of a nucleophilic thiol (-SH) group and an electron-donating methylthio (-SCH₃) group on an aromatic ring.[1] This dual functionality makes its derivatives compelling candidates for interacting with a range of biological targets, with potential applications as anticancer, anti-inflammatory, or antimicrobial agents.[1][2]
However, a promising chemical structure is merely the starting point. To advance any small molecule from a "hit" to a viable clinical candidate, a rigorous and unambiguous validation of its mechanism of action (MoA) is paramount.[3][4] Understanding precisely how a compound exerts its effect is critical for optimizing its efficacy, predicting potential side effects, and ensuring its safety.
This guide provides a comprehensive, multi-pronged strategy for elucidating and validating the MoA of novel MTTP derivatives. We will move beyond a simple checklist of experiments, instead focusing on the scientific rationale behind each step. This self-validating workflow is designed to build a robust, evidence-based case for a specific molecular mechanism, providing the confidence needed for progression in the drug discovery pipeline.[5]
The Validation Gauntlet: A Step-by-Step Workflow
Our approach is a logical progression from broad, unbiased screening to highly specific, hypothesis-driven validation. This ensures that we first identify the direct molecular target(s) of our MTTP derivative and then confirm that this interaction leads to the observed cellular phenotype.
Caption: A logical workflow for validating a small molecule's mechanism of action.
Phase 1: Does the Drug Hit a Target? (Target Identification & Engagement)
Before we can understand how a drug works, we must first determine what it interacts with. The initial and most crucial step is to identify the direct binding partners of the MTTP derivative within the complex environment of a cell.
A. The Unbiased Approach: Affinity-Based Proteomics
For novel compounds where the target is unknown, unbiased methods are invaluable. Chemical proteomics techniques, such as using "kinobeads," can identify entire classes of protein targets.[6][7] Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[6][8]
Scientific Rationale: This method operates on the principle of competitive binding. If our MTTP derivative binds to a specific kinase in a cell lysate, it will prevent that kinase from binding to the kinobeads. By using mass spectrometry to identify which kinases are less abundant on the beads in the presence of our compound, we can identify its specific targets.[7][9] This provides a powerful, hypothesis-free survey of potential interactions.
Comparison of Target Identification Methods
| Method | Principle | Pros | Cons |
| Kinobeads / Affinity Chromatography | Competitive binding to immobilized broad-spectrum inhibitors followed by MS.[6][8] | Unbiased, identifies unknown targets, applicable to endogenous proteins in lysates.[6] | Requires compound immobilization or competition format, may miss non-ATP competitive binders.[6] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion.[10] | No compound modification needed, identifies direct binding. | Can have lower throughput, results may be difficult to interpret. |
| Genetic Screens (e.g., CRISPR) | Identifies genes whose knockout confers resistance or sensitivity to the compound. | Powerful for identifying essential pathways. | Identifies functional pathways, not necessarily direct binders. |
B. The Gold Standard: Cellular Thermal Shift Assay (CETSA)
Once a putative target is identified, we must confirm direct engagement in an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose.[11][12]
Scientific Rationale: The core principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[13][14] This stabilization makes the protein more resistant to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the MTTP derivative or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified (commonly by Western blot). A positive interaction is indicated by a "shift" in the melting curve to higher temperatures for the drug-treated samples.[13][15] This provides unequivocal evidence of target engagement in a physiological context.[12][14]
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat denaturation.
Phase 2: What is the Functional Consequence? (In Vitro Validation)
Confirming that a drug binds to a target is only half the story. The next critical step is to quantify the functional consequence of that binding. If the identified target is an enzyme, this involves detailed kinetic analysis.
Enzyme Inhibition Kinetics
Scientific Rationale: Enzyme kinetic assays are essential for determining a compound's potency (how much drug is needed to achieve an effect) and its mode of inhibition.[16][17] The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a standard measure of potency.[18] Further experiments, where the substrate concentration is varied, can reveal whether the MTTP derivative is a competitive, noncompetitive, or uncompetitive inhibitor, providing deep insight into its binding mechanism.[19]
Comparison with a Standard-of-Care Inhibitor
Let's assume our kinobead screen and CETSA validation identified Kinase X as the primary target of our lead compound, MTTP-7 . We would compare its performance against a known, well-characterized Kinase X inhibitor.
| Parameter | MTTP-7 | Known Inhibitor (e.g., Staurosporine) | Interpretation |
| IC50 | 50 nM | 10 nM | MTTP-7 is a potent inhibitor, though 5-fold less potent than the non-specific standard. |
| Ki | 25 nM | 5 nM | Provides a more absolute measure of binding affinity, confirming high-affinity interaction. |
| Mode of Inhibition | Competitive with ATP | Competitive with ATP | Suggests MTTP-7 binds in the ATP-binding pocket of Kinase X, a common mechanism for kinase inhibitors.[19] |
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a typical luminescence-based kinase assay to determine the IC50 of an MTTP derivative.
-
Reagent Preparation:
-
Prepare a 2X stock of Kinase X in kinase buffer.
-
Prepare a 2X stock of the kinase substrate (peptide) and ATP in kinase buffer.
-
Perform a serial dilution of the MTTP-7 compound in DMSO, then dilute into kinase buffer to create 4X inhibitor solutions. A known inhibitor should be used as a positive control.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 4X inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 10 µL of 2X Kinase X solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Activity:
-
Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; lower luminescence indicates higher kinase activity.
-
Incubate for 10 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
Phase 3: Does it Work in a Cell? (Cellular Pathway Validation)
The final and most physiologically relevant phase is to confirm that the direct target inhibition observed in vitro translates to the desired modulation of cellular signaling pathways.
A. Tracking the Signal: Western Blotting for Pathway Modulation
Scientific Rationale: If Kinase X is part of a known signaling cascade (e.g., the MAPK/ERK pathway), its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.[21] Western blotting is a cornerstone technique to visualize and quantify these changes in protein phosphorylation. By using antibodies specific to both the total and phosphorylated forms of downstream proteins (e.g., MEK, ERK), we can directly measure the on-target effect of our MTTP derivative in cells.[22]
Caption: Hypothetical signaling pathway inhibited by MTTP-7 at Kinase X.
Detailed Protocol: Western Blot for Phospho-ERK
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 lung cancer cells) and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal pathway activation.
-
Treat cells with varying concentrations of MTTP-7, a known Kinase X inhibitor, or vehicle (DMSO) for 2 hours.
-
Stimulate the pathway with an appropriate growth factor (e.g., EGF) for 10 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Scrape cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK (p-ERK).
-
Wash the membrane with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.[21]
-
-
Detection and Re-probing:
-
Capture the chemiluminescent signal using a digital imager.
-
To ensure equal protein loading, the blot can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.
-
B. Measuring Downstream Gene Expression: Reporter Gene Assays
Scientific Rationale: Many signaling pathways culminate in the activation or repression of transcription factors, which in turn regulate gene expression.[24] Reporter gene assays are a powerful tool to quantify the activity of a specific transcription factor.[25][26] In these assays, a reporter gene (like luciferase or GFP) is placed under the control of a DNA sequence that is specifically recognized by the transcription factor of interest.[27][28] A decrease in reporter signal upon treatment with our MTTP derivative would provide strong evidence that it is inhibiting the upstream signaling pathway that controls that transcription factor.[24]
Conclusion: Synthesizing the Evidence
Validating the mechanism of action for a novel compound like a this compound derivative is a meticulous process of building a logical, evidence-based argument. By following the workflow presented—from unbiased target identification with affinity proteomics, to direct binding confirmation with CETSA, to functional validation with in vitro kinetics, and finally to cellular pathway analysis with Western blotting and reporter assays—researchers can establish a clear and defensible MoA. This comprehensive approach not only provides the necessary confidence to advance a compound in the drug discovery process but also lays the foundational biological understanding required for its successful clinical development.
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A Spectroscopic Guide to 4-(Methylthio)thiophenol and Its Halogenated Precursors
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This guide offers an in-depth spectroscopic comparison of 4-(Methylthio)thiophenol, a key intermediate in various synthetic pathways, and its common precursors: 4-chlorothiophenol, 4-bromothiophenol, and 4-iodothiophenol. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, verifying product purity, and elucidating structure-property relationships.
From Precursor to Product: A Synthetic Overview
The synthesis of this compound from its 4-halothiophenol precursors typically involves a nucleophilic aromatic substitution reaction. A common method is the reaction of the 4-halothiophenol with a methylthiolating agent, such as sodium thiomethoxide. This transformation provides a clear basis for spectroscopic comparison, as we are essentially substituting a halogen atom with a methylthio (-SCH₃) group.
Caption: Synthetic route to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of the nuclei.
¹H NMR Spectroscopy
In the ¹H NMR spectra, the aromatic region is of particular interest. The substitution pattern on the benzene ring gives rise to characteristic splitting patterns. For these para-substituted compounds, we expect to see two doublets, corresponding to the protons ortho and meta to the thiol group. The electronic nature of the substituent at the para position influences the chemical shifts of these aromatic protons.
The electronegative halogen atoms in the precursors withdraw electron density from the aromatic ring, leading to a downfield shift of the aromatic protons compared to unsubstituted thiophenol. The extent of this deshielding effect generally follows the electronegativity of the halogens (Cl > Br > I), though other factors such as magnetic anisotropy can also play a role.
Upon conversion to this compound, the introduction of the electron-donating methylthio group results in an upfield shift of the aromatic protons. A new singlet corresponding to the methyl protons (-SCH₃) also appears, providing a clear diagnostic signal for the successful transformation.
| Compound | Ar-H (ortho to -SH) (ppm) | Ar-H (meta to -SH) (ppm) | -SH (ppm) | -SCH₃ (ppm) |
| 4-Chlorothiophenol | ~7.25 | ~7.20 | ~3.5 | - |
| 4-Bromothiophenol | ~7.35 | ~7.15 | ~3.5 | - |
| 4-Iodothiophenol | ~7.51 | ~7.01 | ~3.41 | - |
| This compound | ~7.2-7.3 | ~7.1-7.2 | ~3.4 | ~2.4 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information about the carbon framework. The chemical shift of the carbon atom directly attached to the substituent (C-X or C-S) is particularly informative. The electronegativity of the substituent has a significant impact on the chemical shift of this carbon.
For the halogenated precursors, the C-X carbon signal will be influenced by the heavy atom effect, which can be complex. In the final product, the C-S carbon signal will be shifted, and a new signal for the methyl carbon will be present at around 15-20 ppm.
| Compound | C-S (ppm) | C-X (ppm) | Aromatic C (ppm) | -SCH₃ (ppm) |
| 4-Chlorothiophenol | ~129 | ~132 | ~129-133 | - |
| 4-Bromothiophenol | ~130 | ~119 | ~132-133 | - |
| 4-Iodothiophenol | ~132 | ~92 | ~138-129 | - |
| This compound | ~127 | - | ~126-136 | ~16 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The key vibrational modes to consider for these compounds are the S-H stretch, C-S stretch, aromatic C-H stretches, and in the case of the precursors, the C-X stretch.
The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually found in the 600-800 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-X stretching frequencies are dependent on the mass of the halogen atom and are found in the fingerprint region.
| Compound | ν(S-H) (cm⁻¹) | ν(C-S) (cm⁻¹) | ν(C-H) aromatic (cm⁻¹) | ν(C-X) (cm⁻¹) |
| 4-Chlorothiophenol | ~2580 | ~700-750 | >3000 | ~1090 (C-Cl) |
| 4-Bromothiophenol | ~2570 | ~700-750 | >3000 | ~1070 (C-Br) |
| 4-Iodothiophenol | ~2560 | ~700-750 | >3000 | ~1050 (C-I) |
| This compound | ~2550 | ~700-750 | >3000 | - |
The introduction of the methylthio group in this compound will also give rise to C-H stretching and bending vibrations for the methyl group, typically around 2920 cm⁻¹ and 1440 cm⁻¹, respectively.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.
The molecular ion peak (M⁺) will be observed for all compounds. For 4-chlorothiophenol and 4-bromothiophenol, the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will be evident in the molecular ion region, providing a definitive confirmation of the presence of these halogens.
Common fragmentation pathways for these thiophenols involve the loss of the thiol group (-SH) or the substituent at the para position.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 4-Chlorothiophenol | 144.62 | 144/146 (M⁺), 109 (M⁺ - Cl), 111 (M⁺ - SH) |
| 4-Bromothiophenol | 189.07 | 188/190 (M⁺), 109 (M⁺ - Br), 155/157 (M⁺ - SH) |
| 4-Iodothiophenol | 236.07 | 236 (M⁺), 109 (M⁺ - I), 203 (M⁺ - SH) |
| This compound | 156.27 | 156 (M⁺), 141 (M⁺ - CH₃), 123 (M⁺ - SH) |
UV-Vis and Raman Spectroscopy: A Glimpse into Electronic Transitions and Vibrational Fingerprints
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax values for these aromatic compounds are influenced by the substituent on the benzene ring. The auxochromic effect of the thiol and the para-substituent will affect the position and intensity of the absorption bands. Generally, the introduction of the methylthio group, which can extend conjugation, is expected to cause a red shift (bathochromic shift) in the λmax compared to the halogenated precursors.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The S-H and C-S stretching modes are often more prominent in Raman spectra than in IR. The symmetric breathing mode of the benzene ring is typically a strong and sharp band in the Raman spectrum and its position can be sensitive to the nature of the substituents. For instance, the Raman spectrum of 4-chlorothiophenol shows a prominent peak around 1061 cm⁻¹.[1]
Experimental Protocols
General Sample Preparation
For all spectroscopic analyses, it is imperative to use high-purity solvents and ensure the sample is free from contaminants. For solid samples, appropriate sample preparation techniques such as preparing KBr pellets for IR or dissolving in a suitable deuterated solvent for NMR are crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (FTIR-ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known literature values.
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the gas chromatograph. The sample will be vaporized and separated based on its boiling point and interaction with the column stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized by electron impact.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic verification of this compound from a 4-halothiophenol precursor.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylthio)thiophenol
As researchers and drug development professionals, our work with diverse chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 4-(Methylthio)thiophenol (CAS No. 1122-97-0), a sulfur-containing aromatic compound, is a valuable intermediate in organic synthesis but possesses a distinct hazard profile that necessitates rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the chemical's properties and associated risks. This compound is not merely another reagent; its dual sulfur functionalities contribute to its reactivity, toxicity, and potent stench, which serves as an immediate sensory warning of exposure.
Key Properties and Hazards:
| Property | Value | Source |
| CAS Number | 1122-97-0 | [1][2] |
| Molecular Formula | C₇H₈S₂ | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 19-50 °C (may be liquid at room temp) | [1][2] |
| Odor | Stench | [3][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationR43: May cause sensitization by skin contact | [1][5][6][7] |
| Incompatibilities | Strong oxidizing agents, Acids | [8] |
The primary risks stem from its irritant properties and its potential to be harmful through multiple exposure routes: inhalation, skin contact, and ingestion.[5] The thiol group (-SH) can interact with biological systems, and the compound's ability to cause skin sensitization means that repeated exposure can lead to an allergic reaction.[1][3] Therefore, treating this compound as hazardous waste is a mandatory, not optional, safety measure.
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before waste is even generated, establishing a safe handling environment is paramount. The causality is clear: preventing exposure eliminates the risk of harm. All work, including weighing and transferring, must be conducted within a certified chemical fume hood to mitigate the inhalation hazard.[5][9]
Essential PPE Checklist:
-
Eye Protection: Chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient.
-
Hand Protection: Nitrile gloves are required to prevent skin contact.[9] Given the risk of sensitization, promptly change gloves if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[9]
-
Respiratory Protection: For situations outside of a fume hood (e.g., large spills), an ABEK (EN14387) respirator filter is recommended.[2]
Waste Segregation & Containerization Protocol
Improper segregation and containment are common sources of laboratory incidents. The principle of "like with like" is critical, but so is understanding specific incompatibilities.
Step-by-Step Containerization:
-
Select a Proper Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound.[10][11] Glass bottles are often a suitable choice. Do not use metal containers for any corrosive waste.[11] The container must have a secure, screw-top cap.[10][11]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[11][12] The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name, "this compound".[11][13] Acronyms or chemical formulas are not acceptable substitutes.[11]
-
Segregate from Incompatibles: Store the waste container away from strong oxidizing agents and acids.[8][10] Co-mingling these materials can lead to exothermic reactions, generating toxic gases like hydrogen sulfide and sulfur oxides.[8]
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[13][14] The SAA must be in a well-ventilated area and preferably within secondary containment to control potential leaks.[10]
-
Keep Closed: The waste container must remain tightly capped at all times except when waste is being added.[11] This prevents the release of vapors and reduces the risk of spills.
The Disposal Workflow: A Self-Validating System
This workflow provides a logical, compliant path from waste generation to final disposal, minimizing risk at each stage. Following this process ensures that all regulatory and safety requirements are met.
Caption: Decision workflow for the safe disposal of this compound.
Procedure Details:
-
Characterize Waste: Upon generation, any material containing this compound must be classified as hazardous waste.[12][13] This includes neat material, reaction mixtures, and contaminated items (e.g., pipette tips, weighing paper).
-
Accumulate Waste: Collect the waste in your properly selected and labeled container within the SAA. Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time.[12]
-
Prepare for Pickup: Once the container is full (typically 80% capacity to allow for expansion) or the waste stream is no longer being generated, securely seal the cap. Fill in the date on the hazardous waste tag.[12]
-
Request Disposal: Submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[12] Do not transport hazardous waste containers yourself between laboratories or buildings.[12]
-
Maintain Records: Keep a copy of the waste pickup request and any associated documentation as required by your institution and the EPA.[10]
Emergency Procedures: Spills & Exposure
Preparedness is key to mitigating the impact of an accident.
Small Spill Cleanup (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area and ensure the fume hood is functioning correctly.
-
Don PPE: Wear the full complement of PPE described in Section 2.
-
Contain & Absorb: For liquid spills, cover with a dry, inert absorbent material (e.g., vermiculite, sand). For solid spills, use dry cleanup procedures and avoid generating dust.[5] Do not use water.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spill residue into a designated hazardous waste container.[5][8] Use spark-proof tools if there is any fire risk.[8]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels. All cleanup materials, including contaminated gloves, must be disposed of as hazardous waste.[12]
Large Spills or Personal Exposure:
-
Evacuate: For any spill that is too large to handle safely, immediately evacuate the area.
-
Contact EHS: Contact your institution's emergency EHS number.
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
By adhering to this comprehensive guide, you can ensure that your use of this compound aligns with the highest standards of laboratory safety and regulatory compliance, building a foundation of trust in your operational procedures.
References
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- ChemBK. (2024, April 10). 4-(METHYLSULFANYL)THIOPHENOL.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Apollo Scientific. (2023, July 5). 4-Methylthiophenol Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- ChemicalBook. (n.d.). 4-Methylthiophenol(106-45-6).
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- National Center for Biotechnology Information. (2025, November 15). PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol.
- Sigma-Aldrich. (n.d.). 4-(Methylsulfanyl)thiophenol 96.
- Merck Millipore. (n.d.). 4-Methylthiophenol CAS 106-45-6.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: this compound.
- Synquest Labs. (n.d.). 4-(Methylthio)phenol Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Thiophenol.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 4-(Methylthio)thiophenol
For the dedicated researcher, the pursuit of scientific advancement often involves navigating the inherent risks of handling potent chemical reagents. 4-(Methylthio)thiophenol, a valuable building block in synthetic chemistry, is one such compound that demands our utmost respect and diligence. Its hazardous properties, including potential harm upon inhalation, skin contact, or ingestion, necessitate a comprehensive understanding and application of personal protective equipment (PPE).[1] This guide moves beyond a simple checklist, offering a detailed, field-tested protocol for the safe handling of this compound, grounded in scientific principles to ensure your safety and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound presents a multi-faceted threat profile. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause significant skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] The compound's pervasive and unpleasant odor is a clear indicator of its volatility and the ease with which it can become an inhalation hazard.[5][6] Therefore, a multi-layered PPE strategy is essential to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes.
Core Personal Protective Equipment for this compound
The following table summarizes the essential PPE for handling this compound in a laboratory setting. It is crucial to remember that this represents the minimum requirement; a thorough risk assessment of your specific experimental procedure may warrant additional protective measures.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against direct splashes that can cause serious eye irritation or damage.[2][5] A face shield provides an additional layer of protection for the entire face. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended, with a thickness of at least 0.4 mm). A disposable lab coat is mandatory. For larger quantities or splash risks, a chemically resistant apron is advised. | Prevents skin contact, which can be harmful and cause irritation.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][5] |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood. | To control exposure to harmful vapors and the compound's strong stench.[1][5][6] |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect them for any signs of damage before use.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any potential contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1]
Operational and Disposal Plans: A Commitment to Safety Beyond the Bench
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][5]
Spill Management:
In the event of a spill, evacuate the area and ensure it is well-ventilated. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, contact your institution's environmental health and safety department immediately.
Disposal:
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and fostering a secure and productive laboratory environment.
References
- Apollo Scientific. (2023, July 5). 4-Methylthiophenol Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 4-(Methylthio)phenol. PubChem Compound Database.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
